Acecainide Hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
4-acetamido-N-[2-(diethylamino)ethyl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2.ClH/c1-4-18(5-2)11-10-16-15(20)13-6-8-14(9-7-13)17-12(3)19;/h6-9H,4-5,10-11H2,1-3H3,(H,16,20)(H,17,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEWBJUCJHKLHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32795-44-1 (Parent) | |
| Record name | Acecainide hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034118928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045748 | |
| Record name | Acecainide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34118-92-8 | |
| Record name | Acecainide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34118-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acecainide hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034118928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acecainide hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acecainide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-diethyl-2-aminoethylcarbamoylacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACECAINIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9K738KX14 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Acecainide hydrochloride mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of Acecainide Hydrochloride
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist
Preamble: The Scientific Mandate
This guide eschews a conventional template to deliver a nuanced, in-depth exploration of this compound's mechanism of action. Our directive is to move beyond mere description and into causal explanation, grounding every claim in verifiable, authoritative data. The protocols detailed herein are designed as self-validating systems, reflecting best practices in electrophysiological investigation. This document serves as a technical resource for professionals engaged in cardiovascular pharmacology and drug discovery.
Introduction: Defining Acecainide in the Antiarrhythmic Lexicon
Acecainide, known chemically as N-acetylprocainamide (NAPA), is the primary and pharmacologically active metabolite of the Class Ia antiarrhythmic drug, procainamide.[1][2] While procainamide exhibits a mixed ion channel blockade profile (primarily sodium and potassium channels), acecainide distinguishes itself as a more selective Class III antiarrhythmic agent.[1][3][4] Its principal therapeutic effect stems from its ability to delay cardiac repolarization, thereby prolonging the action potential duration (APD) and, consequently, the effective refractory period (ERP) of cardiac myocytes.[1][5] This increase in the ERP is the cornerstone of its utility in suppressing tachyarrhythmias, particularly those sustained by a re-entry mechanism.[1][5]
The Core Mechanism: Selective Blockade of Repolarizing Potassium Channels
The defining action of Acecainide at the molecular level is the blockade of specific potassium (K+) channels that govern the repolarization phase (Phase 3) of the cardiac action potential.[1][6][7]
Context: The Cardiac Action Potential
A foundational understanding of the cardiac action potential is crucial. Phase 3 repolarization is driven by the efflux of K+ ions, which restores the negative membrane potential after the depolarization and plateau phases.
Caption: Simplified schematic of the five phases of the cardiac action potential.
Acecainide's Molecular Target
Acecainide's Class III activity is primarily attributed to its blockade of the delayed rectifier potassium current (IK). By inhibiting this current, it slows the rate of repolarization. This action contrasts with its parent drug, procainamide, which also significantly blocks sodium channels (a Class I action).[8] While NAPA is considered a "pure" Class III agent, some evidence suggests it may possess very weak sodium channel blocking properties at high concentrations, though this is not its primary mechanism.[9][10][11] The prolongation of the action potential is reflected in the electrocardiogram (ECG) as an increase in the QT interval.[8][12][13]
Caption: Acecainide's mechanism: selective K+ channel blockade leads to therapeutic effects.
Experimental Validation: Protocols and Methodologies
The characterization of Acecainide's mechanism relies on precise electrophysiological techniques. The following protocols represent the authoritative standards for such investigations.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
Causality: This is the definitive method for directly measuring a compound's effect on a specific ion channel. It provides high-fidelity data on channel kinetics and pharmacology, allowing for the determination of potency (e.g., IC50).[14][15]
Methodology:
-
Cell Culture: Utilize a stable cell line (e.g., HEK293 or CHO cells) recombinantly expressing the human Ether-à-go-go-Related Gene (hERG), which encodes the channel responsible for the rapid component of the delayed rectifier potassium current (IKr), a primary target for Class III drugs.[16][17]
-
Cell Preparation: Dissociate cells and plate them onto glass coverslips for recording. Transfer a coverslip to the recording chamber on the microscope stage and perfuse with an extracellular solution.
-
Electrode Fabrication: Pull borosilicate glass capillaries to create micropipettes with a tip resistance of 2-5 MΩ when filled with the intracellular solution.
-
Seal Formation & Whole-Cell Access: Under microscopic guidance, approach a single cell with the micropipette. Apply gentle negative pressure to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane. Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and chemical continuity between the pipette and the cell interior (whole-cell configuration).
-
Voltage-Clamp Protocol: Clamp the cell membrane potential at a holding potential (e.g., -80 mV). Apply a specific voltage-clamp protocol designed to elicit the hERG current. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic "tail current," which is used for quantifying channel block.[18][19]
-
Compound Application: After establishing a stable baseline current, perfuse the cell with increasing concentrations of this compound. Record the current at each concentration until a steady-state effect is observed.
-
Data Analysis: Measure the amplitude of the tail current before and after drug application. Plot the percentage of current inhibition against the drug concentration and fit the data with the Hill equation to calculate the IC50 value.
Caption: A streamlined workflow for determining a compound's potency on ion channels.
Protocol: Action Potential Duration (APD) Measurement
Causality: While patch-clamp isolates a single channel type, this technique assesses the integrated effect of a compound on the entire action potential waveform in native cardiac tissue. It validates that the molecular action (channel blockade) translates to the expected cellular effect (APD prolongation).
Methodology:
-
Tissue Preparation: Isolate a suitable cardiac preparation, such as a ventricular papillary muscle or Purkinje fiber, from an animal model (e.g., rabbit, guinea pig).
-
Tissue Mounting: Mount the tissue in an organ bath continuously superfused with oxygenated Tyrode's solution at a physiological temperature (37°C).
-
Stimulation: Pace the tissue at a constant cycle length (e.g., 1 Hz) using a pair of external stimulating electrodes.
-
Microelectrode Impalement: Carefully impale a cardiomyocyte with a sharp glass microelectrode (filled with 3 M KCl) to record intracellular action potentials.
-
Baseline Recording: Record stable baseline action potentials for a control period.
-
Drug Perfusion: Introduce this compound into the superfusate at the desired concentration.
-
Data Acquisition and Analysis: Record action potentials until a steady-state drug effect is achieved. Measure the action potential duration at 90% repolarization (APD90) from the recorded waveforms. Compare the APD90 during drug perfusion to the baseline value to quantify the prolonging effect.
Quantitative Data and Electrophysiological Profile
The following table summarizes the expected electrophysiological effects of Acecainide, providing a clear profile of its activity.
| Parameter | Typical Finding | Significance |
| IKr (hERG) Blockade | Potent | Primary mechanism for APD prolongation (Class III action). |
| INa (Sodium Channel) Blockade | Minimal to None | Differentiates Acecainide from its parent compound, procainamide (Class Ia).[8] |
| Action Potential Duration (APD90) | Increased | Confirms the functional cellular effect of K+ channel blockade.[5] |
| Effective Refractory Period (ERP) | Increased | The direct therapeutic consequence of APD prolongation.[1][12] |
| QRS Duration (ECG) | No significant change | Lack of significant sodium channel blockade preserves ventricular depolarization speed.[13] |
| QT Interval (ECG) | Prolonged | The clinical electrocardiographic signature of Class III action.[8][12] |
Conclusion: A Profile of a Selective Class III Agent
This compound's mechanism of action is a well-defined paradigm of a Class III antiarrhythmic drug. Its therapeutic efficacy is rooted in the selective blockade of potassium channels responsible for cardiac repolarization, leading to a direct and predictable prolongation of the action potential duration and effective refractory period. This focused molecular action, with minimal impact on sodium channels, provides a distinct electrophysiological profile compared to its Class Ia parent compound, procainamide. The rigorous application of the experimental protocols detailed in this guide is essential for the accurate characterization of this and other novel antiarrhythmic agents, ensuring both scientific integrity and the advancement of cardiovascular therapeutics.
References
- 1. Acecainide - Wikipedia [en.wikipedia.org]
- 2. N-Acetylprocainamide | C15H23N3O2 | CID 4342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lecturio.com [lecturio.com]
- 8. Pharmacokinetic and pharmacodynamic interaction of N-acetyl procainamide and procainamide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular basis of the different effects of procainamide and N-acetylprocainamide on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. Electrophysiologic effects of N-acetylprocainamide in human beings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrophysiologic properties and antiarrhythmic mechanisms of intravenous N-acetylprocainamide in patients with ventricular dysrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 16. researchgate.net [researchgate.net]
- 17. sophion.com [sophion.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. wellcomeopenresearch.org [wellcomeopenresearch.org]
An In-depth Technical Guide to the Synthesis and Characterization of Acecainide Hydrochloride
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of Acecainide hydrochloride (N-acetylprocainamide hydrochloride), a pharmacologically significant Class III antiarrhythmic agent and the primary active metabolite of procainamide.[1][2] Intended for researchers, chemists, and drug development professionals, this document outlines a robust synthetic pathway, detailed experimental protocols, and a multi-faceted analytical workflow for the unequivocal identification and purity assessment of the target compound. The causality behind experimental choices is explained to provide field-proven insights, ensuring both scientific integrity and practical applicability.
Introduction: The Significance of Acecainide
Acecainide, chemically known as 4-acetamido-N-[2-(diethylamino)ethyl]benzamide, is a crucial molecule in cardiovascular pharmacology.[3] It is the N-acetylated metabolite of procainamide, a Class Ia antiarrhythmic drug.[4] The conversion in the liver is catalyzed by the N-acetyltransferase enzyme, the activity of which is genetically determined, leading to "slow" and "rapid" acetylator phenotypes in the population.[1][5]
Unlike its parent compound, procainamide, which primarily acts as a sodium channel blocker, acecainide functions as a Class III antiarrhythmic agent by blocking potassium channels.[1][6] This action delays phase 3 repolarization, prolonging the action potential duration and increasing the effective refractory period in cardiac myocytes.[1] These electrophysiological effects make acecainide effective in managing certain tachyarrhythmias.[1] Given its distinct mechanism and its role as an active metabolite, the ability to synthesize and characterize pure this compound is essential for pharmacological studies, the development of analytical standards, and potential therapeutic applications.[7]
This guide presents a validated, accessible synthetic route and a rigorous characterization cascade to ensure the production of high-purity this compound suitable for research and development purposes.
Synthesis of this compound
The synthesis of this compound is most directly achieved through the N-acetylation of its precursor, procainamide hydrochloride. This approach is efficient and leverages a readily available starting material. The core of this transformation is the formation of an amide bond by introducing an acetyl group to the primary aromatic amine of procainamide.
Synthetic Pathway and Mechanism
The chosen pathway involves the reaction of procainamide hydrochloride with acetic anhydride in the presence of a base. The base, typically a tertiary amine like triethylamine, is crucial for two reasons: first, it deprotonates the hydrochloride salt of procainamide, liberating the free base; second, it neutralizes the acetic acid byproduct generated during the reaction, driving the equilibrium towards product formation. Acetic anhydride serves as an effective and readily available acetylating agent. The final step involves protonation with hydrochloric acid to yield the desired hydrochloride salt.
References
- 1. Acecainide - Wikipedia [en.wikipedia.org]
- 2. N-Acetylprocainamide | C15H23N3O2 | CID 4342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acecainide [drugfuture.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Procainamide - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
Acecainide Hydrochloride: A Deep Dive into its Pharmacological Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Acecainide hydrochloride, also known as N-acetylprocainamide (NAPA), is the primary and pharmacologically active metabolite of the Class Ia antiarrhythmic drug, procainamide.[1][2][3] While chemically related to its parent compound, acecainide exhibits a distinct pharmacological profile, classifying it as a Class III antiarrhythmic agent.[1][2] This distinction is pivotal for understanding its clinical application, particularly in the management of cardiac arrhythmias. This guide provides a comprehensive overview of the pharmacological properties of acecainide, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used to elucidate these characteristics.
Core Mechanism of Action: A Class III Antiarrhythmic Agent
Acecainide's primary antiarrhythmic effect stems from its ability to block potassium channels involved in the repolarization phase of the cardiac action potential.[1][4] This action leads to a delay in phase 3 repolarization, which in turn prolongs the action potential duration (APD) and increases the effective refractory period (ERP) of cardiac myocytes.[1] By extending the refractory period, acecainide makes the cardiac tissue less susceptible to premature electrical stimuli, a key factor in suppressing tachyarrhythmias, particularly those caused by re-entry mechanisms.[1]
A key differentiator from its parent compound, procainamide (a Class Ia agent), is that acecainide has a more selective effect on repolarization.[1][5] While procainamide affects both depolarization (phase 0) and repolarization, acecainide primarily impacts the duration of the action potential without significantly altering the maximal upstroke velocity (Vmax).[5] This results in a prolongation of the QT interval on an electrocardiogram (ECG), a hallmark of Class III antiarrhythmic activity.[1][6] However, it is worth noting that some studies suggest that the pharmacological profile of acecainide may be species-dependent, with some evidence of effects on sodium channels in species other than dogs.[5][7]
Pharmacodynamics: Electrophysiological Effects on the Heart
The pharmacodynamic effects of acecainide have been characterized through various electrophysiological studies in both animal models and humans.
Key Electrophysiological Effects:
-
Prolongation of the QTc interval: Intravenous administration of acecainide has been shown to significantly lengthen the corrected QT interval (QTc).[8]
-
Minimal effect on atrioventricular (AV) conduction: Studies have indicated that acecainide does not significantly alter sinus cycle length or AV conduction times, such as the PA, AH, and HV intervals.[6][8]
-
Depressive effects on the His-Purkinje system: In some patients, acecainide has demonstrated depressive effects on the His-Purkinje system.[8]
-
Suppression of ventricular arrhythmias: Acecainide has shown efficacy in suppressing inducible ventricular tachycardia and reducing premature ventricular beats.[8][9] In some cases, it can slow the rate of ventricular tachycardia and prevent its induction.[6][8]
It is important to note that the antiarrhythmic effects of acecainide are not uniform across all types of ventricular dysrhythmias.[8]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
The pharmacokinetic profile of acecainide is a critical aspect of its clinical use and distinguishes it from procainamide.
| Pharmacokinetic Parameter | Value | Source |
| Bioavailability (Oral) | ~85% | [1] |
| Protein Binding | ~10% | [1] |
| Metabolism | Primarily hepatic | [1] |
| Elimination Half-Life | 4.3–15.1 hours | [1] |
| Excretion | Primarily renal | [1][9] |
Absorption: Following oral administration, acecainide is well absorbed, with a bioavailability of approximately 85%.[1] Peak plasma concentrations are typically reached between 45 and 90 minutes after ingestion.[1]
Metabolism: Acecainide is the N-acetylated metabolite of procainamide, a reaction catalyzed by the genetically determined N-acetyltransferase enzyme in the liver.[1][10] The rate of this metabolism can vary between individuals, leading to different plasma concentrations of procainamide and acecainide.
Elimination: Acecainide is primarily eliminated unchanged in the urine, with 59% to 87% of an oral dose being excreted via this route.[1] There is a direct relationship between the clearance of acecainide and creatinine clearance, highlighting the importance of renal function in its elimination.[1] The elimination half-life of acecainide is notably longer than that of procainamide, which may offer the advantage of less frequent dosing.[11]
Therapeutic Applications and Clinical Considerations
Acecainide is utilized for the management of cardiac arrhythmias, particularly ventricular tachyarrhythmias.[1][9] Its ability to prolong the QT interval makes it effective in suppressing re-entrant arrhythmias.[1] Clinical trials have demonstrated its efficacy in reducing premature ventricular beats and preventing the induction of ventricular tachycardia.[9][12]
Dosage and Administration: Acecainide can be administered both orally and intravenously.[9][13] Dosing must be carefully adjusted based on the patient's clinical status, including age, renal function, and concurrent medications.[1]
Adverse Effects:
-
Cardiac Toxicity: A primary concern with acecainide is the risk of cardiac toxicity, most notably torsades de pointes, which is associated with excessive QT prolongation.[1]
-
Renal Impairment: Accumulation of acecainide in patients with renal dysfunction can exacerbate its toxic effects.[1][14]
-
Hypotension: Rapid intravenous infusion can lead to significant hypotension.[1]
-
Other Side Effects: Other reported side effects include gastrointestinal disturbances, dizziness, blurred vision, and insomnia.[1]
An important advantage of acecainide over its parent compound, procainamide, is a reduced tendency to form antinuclear antibodies, which can lead to a lupus-like syndrome.[9]
Experimental Methodologies
The pharmacological profile of acecainide has been elucidated through a variety of experimental techniques.
In Vitro Electrophysiology: Voltage Clamp Technique
The voltage clamp technique is a cornerstone for studying the effects of ion channel-blocking drugs like acecainide.
Objective: To measure the effect of acecainide on specific ion currents, particularly the potassium currents responsible for cardiac repolarization.
Step-by-Step Methodology:
-
Cell Preparation: Isolate individual cardiac myocytes from animal models (e.g., guinea pig, rabbit).
-
Patch Clamp Configuration: Establish a whole-cell patch clamp configuration to control the membrane potential of the myocyte and record the resulting ion currents.
-
Voltage Protocol: Apply a specific voltage protocol to elicit the target ion currents (e.g., the delayed rectifier potassium current, IKr and IKs).
-
Drug Application: Perfuse the cell with a control solution, followed by a solution containing a known concentration of this compound.
-
Data Acquisition: Record the ion currents before and after drug application.
-
Analysis: Analyze the data to determine the extent of current inhibition by acecainide and calculate parameters such as the IC50 (the concentration of drug that causes 50% inhibition of the current).
Causality: This method directly assesses the interaction of the drug with its molecular target (the ion channel), providing a clear mechanistic understanding of its action.
Caption: Voltage Clamp Experimental Workflow for Acecainide.
In Vivo Animal Models of Arrhythmia
Animal models are crucial for evaluating the antiarrhythmic efficacy and potential proarrhythmic effects of acecainide in a more integrated physiological system.
Objective: To determine the effectiveness of acecainide in preventing or terminating induced arrhythmias in a living organism.
Step-by-Step Methodology:
-
Animal Model Selection: Choose an appropriate animal model, such as anesthetized dogs or rabbits, that can be instrumented for electrophysiological monitoring.[4]
-
Induction of Arrhythmia: Induce a specific type of arrhythmia, for example, atrial flutter through rapid atrial pacing or ventricular tachycardia via programmed electrical stimulation.[4]
-
Drug Administration: Administer this compound intravenously at a defined dose and infusion rate.[4]
-
Electrophysiological Monitoring: Continuously record ECG and intracardiac electrograms to monitor heart rate, rhythm, and conduction intervals.
-
Efficacy Assessment: Determine if acecainide terminates the existing arrhythmia or prevents its re-induction.
-
Safety Assessment: Monitor for adverse effects such as hypotension or proarrhythmic events.
Causality: This approach provides evidence of the drug's therapeutic potential in a complex biological system, bridging the gap between molecular action and clinical effect.
Caption: Acecainide's Mechanism of Action Pathway.
Conclusion
This compound is a Class III antiarrhythmic agent with a distinct pharmacological profile characterized by its selective blockade of potassium channels, leading to a prolongation of the cardiac action potential. Its favorable pharmacokinetic properties, including good oral bioavailability and a longer half-life compared to its parent compound, procainamide, make it a valuable therapeutic option for the management of ventricular arrhythmias. However, its potential for cardiac toxicity, particularly in the context of renal impairment, necessitates careful patient selection and monitoring. Continued research into its precise molecular interactions and clinical applications will further refine its role in cardiovascular therapy.
References
- 1. Acecainide - Wikipedia [en.wikipedia.org]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. N-Acetylprocainamide | C15H23N3O2 | CID 4342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scielo.br [scielo.br]
- 6. Electrophysiologic evaluation of the antiarrhythmic effects of N-acetylprocainamide for ventricular tachycardia secondary to coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Electrophysiologic properties and antiarrhythmic mechanisms of intravenous N-acetylprocainamide in patients with ventricular dysrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acecainide (N-acetylprocainamide). A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Pharmacokinetics of N-acetylprocainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. abmole.com [abmole.com]
- 14. Acecainide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Acecainide Hydrochloride: A Technical Guide to its Potassium Channel Blocking Activity and Preclinical Evaluation
Abstract
Acecainide hydrochloride, the N-acetylated metabolite of procainamide, is a Class III antiarrhythmic agent that primarily exerts its effects through the blockade of potassium channels.[1][2] This in-depth technical guide provides a comprehensive overview of the core pharmacology of acecainide, with a specific focus on its molecular mechanism of action, and the contemporary experimental methodologies used to characterize its potassium channel blocking activity. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to offer a robust resource for preclinical evaluation. We will explore the causality behind experimental choices, describe self-validating protocols, and ground all mechanistic claims in authoritative, citable sources.
Section 1: Introduction to this compound
Acecainide, also known as N-acetylprocainamide (NAPA), emerged from the clinical use of its parent drug, procainamide.[1][3] While procainamide is a Class Ia antiarrhythmic, acecainide exhibits distinct Class III activity, highlighting the significant pharmacological impact of its N-acetylation.[1] This distinction has positioned acecainide as a valuable tool for studying cardiac repolarization and a subject of interest for therapeutic development.
Chemical and Physical Properties
This compound is the hydrochloride salt of acecainide.[4] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 4-acetamido-N-[2-(diethylamino)ethyl]benzamide;hydrochloride | [4] |
| Molecular Formula | C15H24ClN3O2 | [4] |
| Molecular Weight | 313.82 g/mol | [5] |
| CAS Number | 34118-92-8 | [4][6] |
| PubChem CID | 71417 | [4] |
Pharmacological Profile: From Antiarrhythmic to Research Tool
Acecainide is classified as a Class III antiarrhythmic agent.[2][7] These agents prolong the cardiac action potential duration, thereby increasing the effective refractory period, which is a key mechanism for suppressing tachyarrhythmias.[1] Its primary pharmacological action is the blockade of potassium channels, which are crucial for the repolarization phase of the cardiac action potential.[1][7] This activity makes acecainide a useful compound for studying arrhythmias and the fundamental biology of cardiac ion channels.[7]
The Cardiac Action Potential and the Role of Potassium Channels
The cardiac action potential is a complex interplay of ion currents that orchestrate the heart's contraction and relaxation. Potassium channels are central to this process, particularly during repolarization (Phase 3), where the efflux of K+ ions restores the negative membrane potential.
Figure 1. The phases of the cardiac action potential and the primary site of action for acecainide.
Section 2: Mechanism of Action: Potassium Channel Blockade
The defining characteristic of acecainide is its ability to block specific potassium channels involved in cardiac repolarization.
Primary Target: The hERG (Kv11.1) Channel
The primary molecular target for acecainide's Class III antiarrhythmic activity is the human Ether-à-go-go-Related Gene (hERG) potassium channel.[8] This channel conducts the rapid delayed rectifier potassium current (IKr), which is a critical component of Phase 3 repolarization in cardiomyocytes.[9][10] Blockade of the hERG channel by various drugs is a major cause of acquired long QT syndrome, which can increase the risk of life-threatening arrhythmias like Torsades de Pointes.[8][11]
Molecular Basis of Interaction: Binding Sites and Channel Gating Modulation
Drug binding to the hERG channel typically occurs within the intracellular pore domain.[9][12] Small molecule inhibitors, like acecainide, are thought to access the binding site from the cytoplasm when the channel is in an open or inactivated state.[9][13] The interaction is often state-dependent, meaning the drug has a higher affinity for certain conformations of the channel (e.g., open or inactivated) over the closed state.[13] Key amino acid residues, particularly aromatic residues in the S6 helix and pore helix, are often critical for drug binding.[9][12]
Figure 2. Acecainide binds to the intracellular pore of the hERG channel, blocking potassium efflux.
Selectivity Profile
While the hERG channel is the primary target, a comprehensive understanding of a compound's activity requires assessing its selectivity against a panel of other ion channels. This includes other potassium channel subtypes (e.g., Kv1.x, Kir) as well as sodium and calcium channels to fully profile its cardiac safety and potential off-target effects.[14]
Section 3: Methodologies for Characterizing Acecainide's Activity
A multi-faceted approach is necessary to accurately characterize the potassium channel blocking activity of acecainide.
In Vitro Electrophysiology: The Gold Standard
Patch-clamp electrophysiology is the gold standard for studying ion channel function and pharmacology.[10][15] It allows for the direct measurement of ion currents through channels in cell membranes, providing high-resolution data on channel gating and drug-induced block.[15]
3.1.1 Detailed Protocol: Manual and Automated Patch-Clamp Electrophysiology for Assessing hERG Blockade
This protocol outlines the general steps for assessing the inhibitory effect of acecainide on the hERG channel using whole-cell patch-clamp.
Objective: To determine the concentration-dependent inhibition of hERG current by acecainide and calculate the IC50 value.
Materials:
-
HEK-293 cells stably expressing the hERG channel.
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Intracellular solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).
-
This compound stock solution (e.g., 10 mM in water).
Procedure:
-
Cell Preparation: Plate hERG-expressing HEK-293 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Approach a single cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Voltage Protocol and Data Acquisition:
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize to -50 mV to observe the resurgent tail current, which is characteristic of hERG channels and is used for quantifying the current amplitude.[13][18]
-
Repeat this voltage protocol at a regular interval (e.g., every 15 seconds).
-
-
Compound Application:
-
After obtaining a stable baseline recording of the hERG current, perfuse the cell with increasing concentrations of this compound.
-
Allow the effect of each concentration to reach a steady state before applying the next concentration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of the acecainide concentration and fit the data to the Hill equation to determine the IC50.
-
Figure 3. Workflow for patch-clamp electrophysiology to determine the IC50 of acecainide on hERG channels.
In Vitro Cellular Assays
For higher throughput screening, fluorescence-based assays can be employed.
3.2.1 Protocol: Thallium Flux Assays for High-Throughput Screening
Thallium flux assays are a common method for high-throughput screening of potassium channel modulators.[19][20] These assays utilize the fact that potassium channels are permeable to thallium ions (Tl+).[21][22]
Objective: To identify and characterize modulators of potassium channel activity in a high-throughput format.
Materials:
-
Cells expressing the potassium channel of interest.
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™).[21]
-
Assay buffer and stimulus buffer (containing Tl+).
-
Microplate reader with fluorescence detection.
Procedure:
-
Cell Plating: Plate cells in a 96- or 384-well microplate.
-
Dye Loading: Load the cells with a thallium-sensitive fluorescent dye.[21]
-
Compound Incubation: Add test compounds (e.g., acecainide) to the wells and incubate.
-
Thallium Addition and Signal Detection: Add a stimulus buffer containing Tl+ to the wells. As Tl+ enters the cells through open potassium channels, it binds to the dye, causing an increase in fluorescence.[22]
-
Data Analysis: The rate of fluorescence increase is proportional to the potassium channel activity.[19] Inhibitors like acecainide will reduce the rate of fluorescence increase.
Ex Vivo Models
To assess the effects of acecainide in a more integrated physiological system, ex vivo heart preparations are used.
3.3.1 Protocol: Langendorff-perfused Heart Model for Assessing Effects on Cardiac Action Potential Duration
The Langendorff-perfused heart model allows for the study of cardiac electrophysiology and pharmacology in an isolated, beating heart.
Objective: To measure the effect of acecainide on the action potential duration (APD) in an intact heart.
Materials:
-
Langendorff perfusion system.
-
Krebs-Henseleit buffer.
-
Heart from a suitable animal model (e.g., rabbit, guinea pig).
-
Microelectrodes for recording monophasic action potentials or ECG.
Procedure:
-
Heart Isolation: Isolate the heart and cannulate the aorta.
-
Perfusion: Retrogradely perfuse the heart with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature.
-
Baseline Recording: Record baseline electrical activity (ECG and/or monophasic action potentials).
-
Drug Perfusion: Perfuse the heart with buffer containing acecainide at various concentrations.
-
Data Analysis: Measure changes in the QT interval (from ECG) and the action potential duration at different levels of repolarization (e.g., APD90) to quantify the effect of acecainide.
Section 4: Key Experimental Findings and Data Interpretation
Quantitative Analysis of Acecainide's Potency
The potency of acecainide as a potassium channel blocker is typically quantified by its half-maximal inhibitory concentration (IC50). This value can vary depending on the experimental conditions and the specific channel subtype being studied.
| Parameter | Typical Value Range | Experimental System |
| hERG IC50 | 10 - 100 µM | Whole-cell patch-clamp (hERG-expressing cell lines) |
| Effect on APD | Significant prolongation | Langendorff-perfused heart, isolated cardiomyocytes |
Note: Specific IC50 values should be determined experimentally as they can be influenced by factors such as temperature, voltage protocol, and cell type.
Impact on Cardiac Action Potential Duration (APD)
Consistent with its Class III antiarrhythmic classification, acecainide prolongs the cardiac action potential duration.[1] This is a direct consequence of its blockade of repolarizing potassium currents. The extent of APD prolongation is dose-dependent and is a key indicator of its therapeutic potential and pro-arrhythmic risk.
Pro-arrhythmic Potential and Safety Pharmacology Considerations
While prolonging the APD can be anti-arrhythmic, excessive prolongation can lead to pro-arrhythmic events like early afterdepolarizations and Torsades de Pointes.[1] Therefore, a thorough safety pharmacology evaluation is crucial. This involves not only assessing the potency of hERG blockade but also evaluating the effects on other cardiac ion channels and in integrated models of cardiac function. The proarrhythmic properties of the parent compound, procainamide, are well-documented.[23]
Section 5: Conclusion and Future Directions
Summary of Acecainide's Role as a Potassium Channel Blocker
This compound is a valuable pharmacological tool and a clinically relevant Class III antiarrhythmic agent.[2][7] Its primary mechanism of action is the blockade of potassium channels, most notably the hERG channel, which leads to a prolongation of the cardiac action potential.[1] The experimental methodologies outlined in this guide, from high-throughput screening assays to gold-standard electrophysiology, provide a framework for the comprehensive characterization of its activity.
Emerging Research and Potential Therapeutic Applications
Further research into the specific binding interactions of acecainide with the hERG channel could inform the design of safer and more effective antiarrhythmic drugs. Additionally, exploring its effects on other potassium channels in different tissues may reveal novel therapeutic applications beyond its current scope.
Section 6: References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--[4]
-
PharmaCompass. (n.d.). Acecainide. Retrieved from --INVALID-LINK--[5]
-
MCE. (n.d.). N-Acetylprocainamide hydrochloride (this compound). MedChemExpress. Retrieved from --INVALID-LINK--[7]
-
PubChem. (n.d.). N-Acetylprocainamide. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--[3]
-
Wikipedia. (n.d.). Acecainide. Retrieved from --INVALID-LINK--[1]
-
Kerr, C. R., & Singh, B. N. (1983). Acecainide (N-acetylprocainamide). A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiac arrhythmias. Drugs, 26(3), 193-216.[2]
-
Metrion Biosciences. (n.d.). Ion Channel Activators: Thallium Flux and Patch-Clamp Study. Retrieved from --INVALID-LINK--[19]
-
AbMole BioScience. (n.d.). Acecainide HCl (ASL 601; N-acetylprocainamide). Retrieved from --INVALID-LINK--[6]
-
Global Substance Registration System. (n.d.). This compound. Retrieved from --INVALID-LINK--[24]
-
Roden, D. M., Reele, S. B., Higgins, S. B., Mayol, R. F., Gammans, R. E., Oates, J. A., & Woosley, R. L. (1980). Antiarrhythmic efficacy, pharmacokinetics and safety of N-acetylprocainamide in human subjects: comparison with procainamide. The American journal of cardiology, 46(3), 463–468.[25]
-
Cayman Chemical. (n.d.). Acecainide (hydrochloride). Retrieved from --INVALID-LINK--[26]
-
MedChemExpress. (n.d.). N-Acetylprocainamide (Acecainide). Retrieved from --INVALID-LINK--[27]
-
Melgari, D., Zhang, Y., El Harchi, A., Dempsey, C. E., & Hancox, J. C. (2015). Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide. Journal of molecular and cellular cardiology, 86, 42–53.[9]
-
Wang, W., & MacKinnon, R. (2017). Electrophysiological characterization of the modified hERGT potassium channel used to obtain the first cryo-EM hERG structure. Channels (Austin, Tex.), 11(6), 534–541.[18]
-
Thermo Fisher Scientific. (n.d.). FluxOR Potassium Ion Channel Assay. Retrieved from --INVALID-LINK--[21]
-
Wulff, H., Kühn, D., Darbonne, W. C., & Grissmer, S. (2013). Identification of Selective Inhibitors of the Potassium Channel Kv1.1-1.2(3) by High-Throughput Virtual Screening and Automated Patch Clamp. ChemMedChem, 8(7), 1137–1145.[14]
-
Hancox, J. C., El Harchi, A., & Zhang, Y. (2015). Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide. Journal of molecular and cellular cardiology, 86, 42-53.[12]
-
U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.[16]
-
ION Biosciences. (n.d.). Thallium Flux Assays. Retrieved from --INVALID-LINK--[22]
-
Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Retrieved from --INVALID-LINK--[15]
-
Li, Z., & Cui, J. (2016). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Methods in molecular biology (Clifton, N.J.), 1440, 137–152.[10]
-
Melgari, D., Zhang, Y., El Harchi, A., Dempsey, C. E., & Hancox, J. C. (2015). Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide. ResearchGate.[28]
-
Drugs.com. (2023). Procainamide Side Effects. Retrieved from --INVALID-LINK--[23]
-
Weaver, C. D., & Lindsley, C. W. (2004). A thallium-sensitive, fluorescence-based assay for detecting and characterizing potassium channel modulators in mammalian cells. Journal of biomolecular screening, 9(8), 671–677.[20]
-
El Harchi, A., & Hancox, J. C. (2013). Electrophysiological characterisation of a minimally structured hERG potassium channel inhibitor. The Journal of physiology, 591(Pt 21), 5265–5267.[13]
-
Cell Microsystems. (n.d.). Potassium Channels. Retrieved from --INVALID-LINK--[11]
-
Chem Help ASAP. (2023, October 5). hERG channel inhibition & cardiotoxicity [Video]. YouTube.[8]
-
Kiehn, J., Lacerda, A. E., Wible, B. A., & Brown, A. M. (1998). Molecular Physiology and Pharmacology of HERG: Single-Channel Currents and Block by Dofetilide. Circulation, 98(18), 1968-1975.[17]
-
ION Biosciences. (n.d.). Thallium-free GIRK Potassium Channel Assay. Retrieved from --INVALID-LINK--[29]
-
Pardo-Lopez, L., & Perez-Cornejo, P. (2023). Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of BL-1249 as a channel activator. Frontiers in pharmacology, 14, 1215886.[30]
References
- 1. Acecainide - Wikipedia [en.wikipedia.org]
- 2. Acecainide (N-acetylprocainamide). A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetylprocainamide | C15H23N3O2 | CID 4342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C15H24ClN3O2 | CID 71417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acecainide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cellmicrosystems.com [cellmicrosystems.com]
- 12. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. physoc.org [physoc.org]
- 14. Identification of Selective Inhibitors of the Potassium Channel Kv1.1–1.2(3) by High-Throughput Virtual Screening and Automated Patch Clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 16. fda.gov [fda.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Electrophysiological characterization of the modified hERGT potassium channel used to obtain the first cryo‐EM hERG structure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 20. A thallium-sensitive, fluorescence-based assay for detecting and characterizing potassium channel modulators in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. ionbiosciences.com [ionbiosciences.com]
- 23. drugs.com [drugs.com]
- 24. GSRS [gsrs.ncats.nih.gov]
- 25. Antiarrhythmic efficacy, pharmacokinetics and safety of N-acetylprocainamide in human subjects: comparison with procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. caymanchem.com [caymanchem.com]
- 27. medchemexpress.com [medchemexpress.com]
- 28. researchgate.net [researchgate.net]
- 29. ionbiosciences.com [ionbiosciences.com]
- 30. Frontiers | Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of BL-1249 as a channel activator [frontiersin.org]
An In-depth Technical Guide to the Chemical and Physical Properties of Acecainide Hydrochloride
This guide provides a comprehensive overview of the essential chemical and physical properties of acecainide hydrochloride, a pharmacologically active metabolite of procainamide. Designed for researchers, scientists, and drug development professionals, this document delves into the core characteristics of this Class III antiarrhythmic agent, offering both foundational data and the rationale behind its analytical characterization.
Introduction: The Significance of Acecainide
Acecainide, chemically known as N-acetylprocainamide (NAPA), is the primary active metabolite of the Class Ia antiarrhythmic drug, procainamide.[1] Unlike its parent compound, acecainide exhibits Class III antiarrhythmic properties, primarily by blocking potassium channels and prolonging the action potential duration and the effective refractory period in cardiac tissue.[1][2] This distinct mechanism of action, which includes increasing the Q-T interval of the heart's rhythm, makes a thorough understanding of its physicochemical properties critical for its development, formulation, and clinical application.[1] This guide serves as a technical resource for professionals engaged in the research and development of this important cardiovascular drug.
Chemical Identity and Structure
A solid understanding of the molecular structure of this compound is fundamental to interpreting its chemical behavior and biological activity.
Caption: Chemical structure and key identifiers of this compound.
The molecule consists of a benzamide core with a 4-acetamido substituent and an N-[2-(diethylamino)ethyl] side chain. The hydrochloride salt form enhances its solubility in aqueous media, a crucial property for pharmaceutical formulations.
Physicochemical Properties
The physical and chemical properties of an active pharmaceutical ingredient (API) like this compound are paramount for its formulation, stability, and bioavailability. The following table summarizes its key physicochemical data.
| Property | Value | Source(s) |
| Molecular Weight | 313.82 g/mol | [3][4][5] |
| Appearance | Yellow-beige crystalline powder | [6] |
| Melting Point | 184-193 °C | [5][6][7] |
| Solubility | Water: 50 mg/mLDMSO: 14 mg/mL, ≥ 100 mg/mL (hygroscopic)DMF: 20 mg/mLEthanol: 16 mg/mL | [8][6][7][9][10] |
| UV-Vis (λmax) | 272 nm | [8] |
| LogP (XLogP3) | 2.98250 | [9] |
| Hydrogen Bond Donor Count | 3 | [3][9] |
| Hydrogen Bond Acceptor Count | 3 | [3][9] |
| Rotatable Bond Count | 7 | [3][9] |
These properties indicate that this compound is a moderately lipophilic molecule with good aqueous solubility, which is advantageous for both oral and intravenous administration.[11]
Analytical Methodologies and Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and quality of this compound. This section outlines the standard methodologies employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for assessing the purity and potency of this compound. A well-designed HPLC method can effectively separate the API from its impurities and degradation products.
Experimental Protocol: Reverse-Phase HPLC for Purity Assessment
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for the analysis of moderately polar compounds like acecainide.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) is typical. The exact ratio should be optimized to achieve good resolution between acecainide and any potential impurities.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.
-
Detection: UV detection at the λmax of acecainide (272 nm) provides excellent sensitivity.[8]
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase or a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration (e.g., 0.1 mg/mL) for injection.
-
Injection Volume: 10-20 µL.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Rationale for Method Selection: Reverse-phase HPLC is a versatile and robust technique that is well-suited for the analysis of pharmaceutical compounds. The C18 stationary phase provides good retention for the aromatic and aliphatic portions of the acecainide molecule, while the use of a buffered mobile phase ensures reproducible ionization and retention behavior.
Caption: A typical workflow for the HPLC analysis of this compound.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum will show characteristic signals for the aromatic protons, the ethyl groups on the tertiary amine, the methylene groups in the side chain, and the acetyl methyl group.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions would be expected for the N-H stretches of the amides, the C=O stretches of the amide carbonyls, and the aromatic C-H and C=C vibrations.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The exact mass can be used to confirm the elemental composition.
While specific spectral data is often proprietary to the supplier, resources like PubChem provide access to some experimental and predicted spectral information.[12]
Stability and Degradation
Understanding the stability of this compound is crucial for determining its shelf-life and appropriate storage conditions.
-
Hygroscopicity: this compound is known to be very hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][13] This necessitates storage in well-closed containers to prevent degradation and changes in physical properties.
-
Storage Conditions: It is recommended to store this compound powder at -20°C for long-term stability.[4][7][9]
-
Degradation Pathways: Potential degradation pathways could include hydrolysis of the amide linkages under strongly acidic or basic conditions, or oxidation of the tertiary amine. Formal stability studies under various stress conditions (e.g., acid, base, oxidation, heat, light) as per ICH guidelines are necessary to fully characterize its degradation profile.
Mechanism of Action: A Brief Overview
As a Class III antiarrhythmic agent, acecainide's primary mechanism of action is the blockade of potassium channels in cardiac myocytes.[1][2] This action delays the repolarization phase of the cardiac action potential, thereby prolonging the action potential duration and the effective refractory period. This makes the cardiac tissue less susceptible to re-entrant arrhythmias.
Caption: Simplified signaling pathway of acecainide's antiarrhythmic effect.
Conclusion
This technical guide has provided a detailed examination of the chemical and physical properties of this compound. A comprehensive understanding of its structure, physicochemical characteristics, analytical methodologies, and stability is essential for its successful development and application in a research and clinical setting. The information presented herein serves as a valuable resource for scientists and researchers working with this important antiarrhythmic agent.
References
- 1. Acecainide - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acecainide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. abmole.com [abmole.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Cas 34118-92-8,N-ACETYLPROCAINAMIDE HYDROCHLORIDE | lookchem [lookchem.com]
- 7. N-Acetylprocainamide = 99 HPLC, powder 34118-92-8 [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
- 9. echemi.com [echemi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Acecainide (N-acetylprocainamide). A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C15H24ClN3O2 | CID 71417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chembk.com [chembk.com]
Acecainide hydrochloride CAS number and molecular formula
An In-Depth Technical Guide to Acecainide Hydrochloride for Researchers and Drug Development Professionals
Introduction: A Focused Look at a Key Cardiac Metabolite
This compound, known chemically as N-acetylprocainamide hydrochloride (NAPA), stands as a compound of significant interest in cardiovascular pharmacology. It is the primary and pharmacologically active metabolite of procainamide, a well-established Class Ia antiarrhythmic drug.[1][2][3][4][5] However, acecainide itself is classified as a Class III antiarrhythmic agent, exhibiting a distinct mechanism of action from its parent compound.[1][2][6][7] This dual-identity—a metabolite with its own therapeutic profile—makes it a fascinating subject for researchers and a critical consideration in drug development. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties to its clinical implications, designed for the scientific professional.
Core Physicochemical Properties
A precise understanding of a compound's physical and chemical identity is the foundation of all further research. This compound is a stable, crystalline solid amenable to various analytical and formulation techniques.[8]
| Property | Value | Source(s) |
| Chemical Name | 4-(acetylamino)-N-[2-(diethylamino)ethyl]-benzamide, monohydrochloride | [3] |
| Synonyms | N-acetylprocainamide HCl, NAPA, ASL-601 | [2][4][6][8][9] |
| CAS Number | 34118-92-8 | [2][3][4][8][9][10] |
| Molecular Formula | C₁₅H₂₄ClN₃O₂ | [2][4][10] |
| Molecular Weight | 313.82 g/mol | [2][4][8][9] |
| Melting Point | 190-193 °C | [8] |
| Solubility | DMF: 20 mg/mL, Ethanol: 16 mg/mL, DMSO: 14 mg/mL, PBS (pH 7.2): 10 mg/mL | [3] |
Pharmacology and Mechanism of Action
The defining characteristic of acecainide is its function as a Class III antiarrhythmic agent. Its mechanism is fundamentally different from the sodium channel blockade of its parent, procainamide.[1]
Primary Mechanism: Potassium Channel Blockade
Acecainide exerts its antiarrhythmic effect by blocking potassium channels responsible for the repolarization phase of the cardiac action potential.[1][6] This targeted blockade specifically delays the efflux of K⁺ ions during Phase 3, leading to two critical electrophysiological changes:
-
Prolongation of Action Potential Duration (APD): By slowing repolarization, the overall duration of the action potential is extended.
-
Increase in the Effective Refractory Period (ERP): The myocyte remains unresponsive to new stimuli for a longer period.
These changes decrease the heart's susceptibility to tachyarrhythmias, particularly those caused by re-entry circuits, which depend on a delicate balance of conduction and refractoriness.[1] Clinically, this manifests as a prolongation of the QT interval on an electrocardiogram (ECG).[1]
Caption: Effect of Acecainide on the Cardiac Action Potential.
Pharmacokinetics: The Metabolic Journey
The pharmacokinetics of acecainide are intrinsically linked to its parent drug, procainamide. Understanding this relationship is critical for effective therapeutic monitoring and dose adjustments.
Absorption, Metabolism, and Elimination
Acecainide is formed in the liver from procainamide via the N-acetyltransferase 2 (NAT2) enzyme.[1][3] The activity of this enzyme is subject to genetic polymorphism, leading to "fast" and "slow" acetylator phenotypes in the population, which can affect the ratio of procainamide to acecainide.[3]
The compound can be administered directly, either orally or intravenously.[2][7] Regardless of its origin (as a metabolite or directly administered), acecainide is primarily eliminated by the kidneys.[2][7] A significant portion, between 59% and 87%, is excreted unchanged in the urine.[1] This heavy reliance on renal clearance means that patients with impaired kidney function are at risk for drug accumulation and potential toxicity.[1][4]
Caption: Metabolic Pathway and Clearance of Acecainide.
Analytical Methodologies: Quantification in Biological Matrices
Accurate quantification of acecainide in plasma or serum is essential for both clinical monitoring and research. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.[8]
Protocol: HPLC-UV Determination of Acecainide in Plasma
This protocol provides a robust framework for quantifying acecainide. The causality behind these choices is to ensure efficient extraction, sharp chromatographic peaks, and sensitive detection.
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., N-propionylprocainamide).
-
Rationale: Acetonitrile efficiently precipitates plasma proteins that would otherwise foul the HPLC column, while the internal standard corrects for variations in extraction efficiency and injection volume.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Rationale: The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds like acecainide.
-
-
Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.5) and acetonitrile (e.g., 85:15 v/v).
-
Rationale: The buffered aqueous phase controls the ionization state of the analytes for consistent retention, while acetonitrile provides the organic strength to elute them.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 272 nm.[3]
-
Rationale: This wavelength corresponds to a high absorbance maximum for the benzamide chromophore, ensuring good sensitivity.
-
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Generate a calibration curve using standards of known acecainide concentrations prepared in blank plasma.
-
Calculate the peak area ratio of acecainide to the internal standard.
-
Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.
-
References
- 1. Acecainide - Wikipedia [en.wikipedia.org]
- 2. abmole.com [abmole.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Acecainide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. N-Acetylprocainamide | C15H23N3O2 | CID 4342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Acecainide (N-acetylprocainamide). A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acecainide [drugfuture.com]
- 9. echemi.com [echemi.com]
- 10. This compound | C15H24ClN3O2 | CID 71417 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Acecainide Hydrochloride in Cardiac Arrhythmia Research
Introduction: Re-examining a Classic Antiarrhythmic Agent
Acecainide hydrochloride, the N-acetylated metabolite of the well-known Class Ia antiarrhythmic drug procainamide, has long been a subject of interest in cardiac electrophysiology research.[1][2] Classified as a Class III antiarrhythmic agent, its primary mechanism of action involves the prolongation of the cardiac action potential, a characteristic effect that has positioned it as a valuable tool for investigating the mechanisms of cardiac repolarization and arrhythmias.[1][3][4] This technical guide provides an in-depth exploration of this compound for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a field-proven perspective on its mechanism of action, experimental application, and the critical interpretation of research findings.
Acecainide, also known as N-acetylprocainamide (NAPA), offers several distinct advantages in a research setting compared to its parent compound, procainamide. Notably, it exhibits a longer elimination half-life, allowing for more stable plasma concentrations in experimental models.[1][5] Furthermore, it has a reduced propensity to induce the lupus-like syndrome associated with long-term procainamide administration, a crucial consideration in chronic in vivo studies.[5] However, the electrophysiological profile of acecainide is not without its complexities, including species-dependent variations in its effects, which necessitates a nuanced approach to experimental design and data interpretation.[6][7]
This guide will delve into the molecular pharmacology of acecainide, provide detailed protocols for its investigation using state-of-the-art electrophysiological techniques, and offer insights into the design and execution of robust preclinical studies.
Molecular Mechanism of Action: A Tale of Two (or More) Ion Channels
Acecainide's primary classification as a Class III antiarrhythmic stems from its ability to block potassium channels involved in cardiac repolarization.[3][8] This blockade delays the efflux of potassium ions during phase 3 of the cardiac action potential, thereby prolonging the action potential duration (APD) and the effective refractory period (ERP).[8][9]
The principal target of acecainide is the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human Ether-à-go-go-Related Gene (hERG).[10] By inhibiting IKr, acecainide effectively lengthens the QT interval on the electrocardiogram.[11]
However, the pharmacology of acecainide is more intricate than a simple IKr blockade. Research has revealed that acecainide can also exhibit Class I antiarrhythmic properties by blocking cardiac sodium channels (INa), which reduces the maximum upstroke velocity (Vmax) of the action potential.[6][7] This effect appears to be highly species-dependent. In canine models, acecainide demonstrates almost pure Class III activity with minimal impact on Vmax.[7][12] In contrast, studies using guinea pig and rodent models have shown a significant reduction in Vmax, suggesting a more prominent Class Ia-like effect in these species.[6][13] This dual mechanism of action underscores the importance of selecting appropriate animal models in preclinical research to accurately reflect the potential effects in humans.
| Parameter | Effect of Acecainide | Primary Ion Channel Target | Vaughan Williams Classification |
| Action Potential Duration (APD) | Prolongation[14] | IKr (hERG)[10] | Class III |
| Effective Refractory Period (ERP) | Prolongation[11][15] | IKr (hERG)[10] | Class III |
| Maximum Upstroke Velocity (Vmax) | Decrease (species-dependent)[6][7] | INa | Class I |
| QT Interval | Prolongation[11] | IKr (hERG)[10] | - |
Pharmacokinetics and Metabolism
Acecainide is primarily formed in the liver through the N-acetylation of procainamide by the enzyme N-acetyltransferase 2 (NAT2).[16] Following oral administration, acecainide has a bioavailability of approximately 85%.[3] It is predominantly eliminated unchanged by the kidneys.[1] The elimination half-life of acecainide is significantly longer than that of procainamide, ranging from 6 to 10 hours in humans, which contributes to more stable plasma concentrations.[5]
Experimental Protocols for Acecainide Research
A multi-tiered approach involving in vitro, ex vivo, and in vivo models is essential for a comprehensive evaluation of acecainide's electrophysiological and antiarrhythmic properties.
In Vitro Electrophysiology: Patch-Clamp Analysis
The patch-clamp technique is the gold standard for investigating the effects of acecainide on specific cardiac ion channels.[14]
Objective: To quantify the potency and kinetics of acecainide's block on hERG (IKr), IKs, and INa channels.
Methodology:
-
Cell Preparation: Use human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human cardiac ion channel of interest (e.g., hERG, KCNQ1/KCNE1 for IKs, or NaV1.5 for INa).
-
Solution Preparation:
-
External Solution (for hERG): (in mM) 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (for hERG): (in mM) 130 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 MgATP; pH adjusted to 7.2 with KOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in deionized water. Further dilutions to final concentrations (e.g., 0.1, 1, 10, 30, 100 µM) should be made in the external solution on the day of the experiment.
-
-
Recording:
-
Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).
-
For hERG current, use a voltage protocol that elicits a characteristic tail current, such as a depolarizing step to +20 mV for 1-2 seconds followed by a repolarizing step to -50 mV.
-
Apply acecainide at increasing concentrations and record the steady-state block of the ion current.
-
-
Data Analysis:
-
Measure the peak tail current (for hERG) or peak inward current (for INa) in the absence and presence of different concentrations of acecainide.
-
Construct a concentration-response curve and fit the data to the Hill equation to determine the IC50 value.
-
Ex Vivo Model: Langendorff-Perfused Heart
The Langendorff-perfused isolated heart model allows for the study of acecainide's effects on the integrated electrophysiology and mechanics of the whole heart, free from systemic influences.[3][9][17]
Objective: To assess the effects of acecainide on cardiac conduction, refractoriness, and the propensity for arrhythmias in an isolated heart.
Methodology:
-
Heart Isolation: Isolate the heart from a suitable animal model (e.g., guinea pig, rabbit) and cannulate the aorta for retrograde perfusion on a Langendorff apparatus.
-
Perfusion: Perfuse the heart with Krebs-Henseleit solution at a constant pressure and temperature (37°C), gassed with 95% O₂ / 5% CO₂.
-
Instrumentation: Place electrodes on the epicardial surface to record a pseudo-ECG and monophasic action potentials (MAPs).
-
Experimental Protocol:
-
Allow for a stabilization period of at least 30 minutes.
-
Record baseline electrophysiological parameters (heart rate, PR interval, QRS duration, QT interval, MAP duration).
-
Perfuse the heart with increasing concentrations of this compound (e.g., 1, 10, 30 µM).
-
Perform programmed electrical stimulation (PES) protocols to assess changes in the effective refractory period and the inducibility of ventricular arrhythmias.
-
-
Data Analysis: Analyze changes in ECG and MAP parameters, as well as the threshold for arrhythmia induction, at each drug concentration.
In Vivo Animal Models of Cardiac Arrhythmia
In vivo models are crucial for evaluating the antiarrhythmic efficacy and potential proarrhythmic effects of acecainide in a complex physiological system.[12][15][18][19]
Objective: To determine the effectiveness of acecainide in suppressing ventricular arrhythmias and to assess its safety profile in a living animal.
Methodology (Canine Model of Ischemia-Induced Ventricular Tachycardia):
-
Animal Model: Use a well-established canine model of myocardial infarction, which often develops spontaneous or inducible ventricular arrhythmias.[19]
-
Instrumentation: Under anesthesia, instrument the animal for continuous ECG and hemodynamic monitoring.
-
Arrhythmia Induction: If arrhythmias are not spontaneous, induce ventricular tachycardia using programmed electrical stimulation.
-
Drug Administration: Administer this compound intravenously as a loading dose followed by a continuous infusion to achieve and maintain target plasma concentrations.
-
Efficacy and Safety Assessment: Monitor the ECG for suppression of arrhythmias and any proarrhythmic events (e.g., Torsades de Pointes). Record hemodynamic parameters to assess cardiovascular safety.
-
Data Analysis: Quantify the reduction in arrhythmia burden and assess changes in ECG intervals and hemodynamic parameters.
Preclinical Safety and Toxicology
A thorough preclinical safety assessment is paramount for any antiarrhythmic drug candidate. For acecainide, the primary safety concerns are proarrhythmia, particularly Torsades de Pointes due to its QT-prolonging effects, and potential hemodynamic compromise at high concentrations.[3]
Key Preclinical Safety Studies:
-
hERG Liability Assessment: An in vitro patch-clamp study to determine the IC50 for hERG channel block is a critical first step.[20]
-
In Vivo QT Prolongation Study: A study in a conscious, telemetered non-rodent species (e.g., dog, non-human primate) is required to assess the effect of acecainide on the QT interval.[11][21]
-
Proarrhythmia Models: Utilize in vivo models of arrhythmia to assess the proarrhythmic potential of acecainide, especially at high doses or in combination with other QT-prolonging agents.
-
Hemodynamic Assessment: Monitor blood pressure, heart rate, and cardiac contractility in in vivo studies to identify any adverse cardiovascular effects.
Conclusion: A Versatile Tool for Cardiac Electrophysiology Research
This compound remains a valuable pharmacological tool for the study of cardiac arrhythmias. Its primary Class III antiarrhythmic activity, coupled with its interesting species-dependent Class I effects, provides a unique profile for investigating the complex interplay of ion channels in both normal and pathological cardiac electrophysiology. A thorough understanding of its mechanism of action, pharmacokinetics, and the appropriate use of in vitro, ex vivo, and in vivo experimental models, as outlined in this guide, is essential for conducting rigorous and reproducible research. By adhering to the principles of scientific integrity and employing self-validating experimental systems, researchers can continue to leverage acecainide to unravel the fundamental mechanisms of cardiac arrhythmias and contribute to the development of safer and more effective antiarrhythmic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Langendorff Heart Studies - CorDynamics [cordynamics.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. [2403.08439] Characterisation of Anti-Arrhythmic Drug Effects on Cardiac Electrophysiology using Physics-Informed Neural Networks [arxiv.org]
- 8. scispace.com [scispace.com]
- 9. Validation of a guinea pig Langendorff heart model for assessing potential cardiovascular liability of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Promotion of ventricular tachycardia induction by procainamide in dogs with inducible ventricular fibrillation late after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Canine Model of Ischemia-Induced Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of drug effects on spontaneous and induced ventricular arrhythmias in a 24-h canine infarction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Langendorff Heart [sheffbp.co.uk]
- 14. Assessing drug safety by identifying the axis of arrhythmia in cardiomyocyte electrophysiology [elifesciences.org]
- 15. database.ich.org [database.ich.org]
- 16. Calcium Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DOT Language | Graphviz [graphviz.org]
- 18. graphviz.org [graphviz.org]
- 19. ema.europa.eu [ema.europa.eu]
- 20. Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 21. metrionbiosciences.com [metrionbiosciences.com]
In vitro studies of acecainide hydrochloride
An In-Depth Technical Guide to the In Vitro
Study of Acecainide Hydrochloride
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the essential in vitro methodologies for characterizing this compound (N-acetylprocainamide or NAPA). As the primary active metabolite of the Class IA antiarrhythmic drug procainamide, acecainide itself is classified as a Class III agent, making its distinct electrophysiological profile a critical area of study for understanding cardiac repolarization and arrhythmia.[1][2][3] This document moves beyond simple procedural lists to explain the causal reasoning behind experimental choices, ensuring a robust and scientifically sound approach to its investigation.
Introduction: The Scientific Rationale for Acecainide Studies
Acecainide, or N-acetylprocainamide (NAPA), is the product of hepatic N-acetyltransferase metabolism of procainamide.[1] While its parent compound, procainamide, exhibits Class IA antiarrhythmic properties (sodium and potassium channel blockade), acecainide is predominantly recognized as a Class III antiarrhythmic.[2][4] Its primary mechanism of action involves the blockade of potassium channels responsible for the repolarization phase of the cardiac action potential.[5][6] This blockade prolongs the action potential duration (APD), a hallmark of Class III agents, thereby increasing the effective refractory period of cardiomyocytes.[7]
The critical importance of studying acecainide in vitro stems from several factors:
-
Metabolite Activity: As an active metabolite, its pharmacological effects contribute significantly to the overall therapeutic and potential proarrhythmic profile of procainamide administration.
-
Distinct Mechanism: Its "purer" Class III activity, compared to the mixed-channel effects of procainamide, makes it a valuable tool for isolating and studying the role of potassium currents, specifically the rapid component of the delayed rectifier potassium current (IKr), in cardiac electrophysiology.[8]
-
Species Differences: Evidence suggests that the effects of acecainide, particularly on sodium channels, can be species-dependent, underscoring the need for controlled in vitro models to elucidate its precise molecular interactions.[9][10]
This guide will detail the core assays required to comprehensively profile acecainide, from initial target engagement at the ion channel level to its integrated effects on cellular action potentials.
Core In Vitro Assays for Acecainide Characterization
A thorough in vitro evaluation of acecainide involves a tiered approach, beginning with specific ion channel interactions and progressing to more integrated cellular systems.
Primary Target Identification: hERG Potassium Channel Assays
Causality: The defining Class III activity of acecainide is its ability to block the hERG (human Ether-à-go-go-Related Gene) potassium channels, which conduct the IKr current.[8] This current is paramount for initiating phase 3 repolarization of the cardiac action potential.[5][11] Therefore, the foundational experiment is to quantify the potency and kinetics of acecainide's interaction with the hERG channel. Automated patch-clamp (APC) systems are the industry standard for this initial screening due to their high throughput and reliability.
Experimental Workflow: hERG Screening via Automated Patch-Clamp
References
- 1. caymanchem.com [caymanchem.com]
- 2. abmole.com [abmole.com]
- 3. Acecainide (N-acetylprocainamide). A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acecainide HCl | CAS 34118-92-8 | Sun-shinechem [sun-shinechem.com]
- 5. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Molecular basis of the different effects of procainamide and N-acetylprocainamide on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lecturio.com [lecturio.com]
Methodological & Application
Administration of Acecainide Hydrochloride in Animal Models: Application Notes and Protocols
This comprehensive guide provides detailed application notes and protocols for the administration of acecainide hydrochloride in various animal models. Designed for researchers, scientists, and drug development professionals, this document offers a synthesis of technical accuracy and field-proven insights to ensure safe, effective, and reproducible experimental outcomes.
Introduction to this compound
This compound, also known as N-acetylprocainamide (NAPA), is the primary and pharmacologically active metabolite of the Class Ia antiarrhythmic drug, procainamide.[1] Unlike its parent compound, acecainide is classified as a Class III antiarrhythmic agent.[1] Its primary mechanism of action involves the blockade of potassium channels, which prolongs the duration of the action potential and the effective refractory period in cardiac muscle. This electrophysiological effect makes it a valuable tool for studying and modeling cardiac arrhythmias, particularly those involving reentry mechanisms.
Understanding the correct preparation and administration of this compound is critical for obtaining reliable and consistent data in preclinical studies. This guide provides detailed protocols for various administration routes, information on dosage and pharmacokinetics, and guidance on solution preparation and stability.
Mechanism of Action: A Cellular Perspective
Acecainide exerts its antiarrhythmic effects by blocking the delayed rectifier potassium current (IK) in cardiomyocytes. This inhibition of potassium efflux during the repolarization phase of the cardiac action potential leads to a prolongation of the action potential duration (APD).
Caption: Mechanism of action of this compound.
By extending the time during which the cardiac cells are unexcitable (the effective refractory period), acecainide can terminate and prevent reentrant arrhythmias. This targeted action on potassium channels with minimal effect on sodium channels distinguishes it from its parent compound, procainamide.
Pharmacokinetics in Animal Models
The pharmacokinetic profile of this compound varies across different animal species. Understanding these differences is crucial for appropriate dose selection and for the extrapolation of findings to other species, including humans.
| Parameter | Rat | Dog |
| Bioavailability (Oral) | - | ~85% |
| Elimination Half-life | ~2.1 hours[2] | ~4.7 hours |
| Volume of Distribution | - | 1.3 - 1.7 L/kg |
| Primary Route of Elimination | Renal | Renal |
Note: Pharmacokinetic parameters can be influenced by factors such as age, sex, and health status of the animal model. The provided data is an approximation based on available literature.
Preparation of this compound Solutions for Administration
The proper preparation of this compound solutions is paramount to ensure accurate dosing and to avoid adverse effects due to precipitation or non-sterility.
Solubility and Vehicle Selection
This compound is a white to light yellow crystalline powder. It is very soluble in water. For parenteral administration, sterile, isotonic solutions are recommended.
Recommended Vehicles:
-
Sterile Saline (0.9% NaCl): The preferred vehicle for intravenous, intraperitoneal, and subcutaneous injections due to its isotonicity.
-
Sterile Water for Injection: Can be used, but may need to be buffered to a physiological pH.
-
5% Dextrose in Water (D5W): While used for the parent drug procainamide, it can lead to the formation of glucosylamine compounds, and the stability of acecainide in dextrose solutions is not as well-documented.[3] Therefore, sterile saline is generally the more conservative and recommended choice.
Solution Preparation Protocol (for a 10 mg/mL stock solution)
This protocol describes the preparation of a sterile 10 mg/mL stock solution of this compound suitable for parenteral administration.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) for injection
-
Sterile vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amount: Determine the total volume of the solution needed and calculate the corresponding mass of this compound powder required to achieve a 10 mg/mL concentration.
-
Aseptic Technique: Perform all subsequent steps in a laminar flow hood or a designated clean area to maintain sterility.
-
Dissolution: In a sterile vial, add the calculated amount of this compound powder. Using a sterile syringe, add the required volume of sterile saline.
-
Mixing: Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Sterile Filtration: Draw the solution into a sterile syringe and attach a 0.22 µm sterile syringe filter. Filter the solution into a final sterile vial. This step is crucial for removing any potential microbial contamination.
-
Labeling and Storage: Label the vial with the compound name, concentration, date of preparation, and storage conditions.
Stability of Prepared Solutions
While specific stability studies for extemporaneously prepared this compound solutions are limited, data from its parent compound, procainamide hydrochloride, can provide some guidance. Procainamide hydrochloride solutions in normal saline have been shown to be stable for extended periods when stored appropriately.[4][5][6]
-
Storage: It is recommended to store sterile-filtered solutions at 2-8°C and protected from light.
-
Use: For optimal results, freshly prepared solutions are recommended. If stored, visually inspect the solution for any precipitation or discoloration before each use. Discard any solution that appears cloudy or has particulate matter.
Administration Protocols in Animal Models
The choice of administration route depends on the experimental objective, the required pharmacokinetic profile, and the animal species. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Intravenous (IV) Administration
IV administration provides rapid and complete bioavailability, making it suitable for acute studies and for establishing precise plasma concentrations.
Caption: Intravenous (IV) Administration Workflow.
Protocol for IV Injection in Mice/Rats (Tail Vein):
-
Animal Restraint: Properly restrain the animal using an appropriate restraint device. Warming the tail with a heat lamp or warm water can aid in vasodilation.
-
Vein Visualization: Visualize the lateral tail vein.
-
Injection: Using a 27-30 gauge needle attached to a syringe containing the this compound solution, insert the needle into the vein at a shallow angle.
-
Administration: Inject the solution slowly. The maximum recommended bolus injection volume is 5 ml/kg.[7]
-
Post-injection Care: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any adverse reactions.
Intraperitoneal (IP) Administration
IP injection is a common route for systemic drug delivery in rodents, offering a larger surface area for absorption compared to subcutaneous injection.
Protocol for IP Injection in Mice/Rats:
-
Animal Restraint: Gently restrain the animal, exposing the abdomen.
-
Injection Site: Identify the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.
-
Injection: Insert a 25-27 gauge needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Administration: Inject the solution. The maximum recommended injection volume for mice is 2-3 ml and for rats is 10-20 ml/kg.[7]
-
Post-injection Care: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.
Oral Gavage (PO)
Oral gavage is used for precise oral dosing, bypassing the potential for taste aversion that can occur when a compound is mixed with food or water.
Protocol for Oral Gavage in Mice/Rats:
-
Animal Restraint and Measurement: Restrain the animal firmly but gently. Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.[8][9][10][11]
-
Needle Insertion: Gently insert the ball-tipped gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is advanced. Do not force the needle.
-
Administration: Once the needle is in the stomach (at the predetermined depth), administer the solution. The maximum recommended gavage volume for mice is 10 ml/kg and for rats is 10-20 ml/kg.[9][10][11]
-
Post-administration Care: Gently remove the needle and return the animal to its cage. Monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.[8]
Dosage Recommendations and Potential Adverse Effects
Dosage selection is a critical aspect of study design and should be based on the specific research question and the animal model being used.
Recommended Dosage Ranges
| Animal Model | Administration Route | Recommended Dose Range (mg/kg) | Reference |
| Rat | Intravenous (IV) | 10 - 86 | [2][12] |
| Dog | Intravenous (IV) | 10 - 50 | [13][14] |
Dose Conversion Between Species: When direct dosage information for a specific species is unavailable, allometric scaling based on body surface area can be used to estimate an equivalent dose from a species where the dose is known.[15][16][17] However, this should be done with caution and is not a substitute for dose-ranging studies in the target species.
Potential Adverse Effects and Monitoring
While acecainide is generally considered to have a better safety profile than procainamide, particularly regarding the induction of lupus-like syndromes, it is not without potential side effects.
Potential Adverse Effects:
-
Cardiovascular: At higher doses, acecainide can cause bradycardia (slowing of the heart rate) and hypotension (low blood pressure).[14] Proarrhythmic effects, although less common than with some other antiarrhythmics, are a theoretical possibility.
-
Gastrointestinal: In some cases, gastrointestinal upset may be observed.
-
Central Nervous System: At very high doses, CNS effects could potentially occur.
Monitoring:
-
Cardiovascular: For studies involving cardiovascular endpoints, continuous ECG and blood pressure monitoring are recommended, especially during and immediately after IV administration.
-
General Health: Closely observe animals for any changes in behavior, appetite, or activity levels.
-
Injection Sites: Monitor injection sites for any signs of inflammation, swelling, or necrosis.
Conclusion
The successful administration of this compound in animal models is fundamental for advancing our understanding of cardiac electrophysiology and for the development of novel antiarrhythmic therapies. By adhering to the detailed protocols and guidelines presented in this document, researchers can enhance the quality and reproducibility of their studies while ensuring the welfare of their animal subjects. Careful attention to solution preparation, administration technique, dosage selection, and animal monitoring will contribute to the generation of robust and reliable scientific data.
References
- 1. Acecainide - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics of procainamide and N-acetylprocainamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ashp.org [publications.ashp.org]
- 4. Stability of Procainamide Injection in Clear Glass Vials and Polyvinyl Chloride Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of Procainamide Injection in Clear Glass Vials and Polyvinyl Chloride Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. research.fsu.edu [research.fsu.edu]
- 12. Comparison of transport of procainamide and N-acetylprocainamide from blood into the intestinal lumen with that into the peritoneal cavity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-acetylprocainamide induced changes in refractoriness and monophasic action potentials of the dog heart in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hemodynamic effects of n-acetylprocainamide compared with procainamide in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jbclinpharm.org [jbclinpharm.org]
- 16. Conversion between animals and human [targetmol.com]
- 17. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing with Acecainide Hydrochloride In Vitro
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro application of acecainide hydrochloride. Acecainide, also known as N-acetylprocainamide (NAPA), is the primary active metabolite of the Class Ia antiarrhythmic drug, procainamide.[1][2][3] However, acecainide itself is classified as a Class III antiarrhythmic agent.[1][3] These protocols focus on robust, validated methods for assessing its electrophysiological effects on cardiac cells, a critical step in both efficacy studies and cardiovascular safety assessment. We will detail the underlying mechanism of action, provide step-by-step experimental protocols for modern assay platforms, and explain the causality behind critical experimental choices to ensure data integrity and reproducibility.
Scientific Foundation: Mechanism of Action
Acecainide exerts its antiarrhythmic effect by selectively blocking potassium channels responsible for the repolarization phase of the cardiac action potential.[1][4][5] This inhibition delays the efflux of K+ ions from the cardiomyocyte, leading to two key electrophysiological changes:
-
Prolongation of the Action Potential Duration (APD): By slowing repolarization, the overall duration of the cardiac action potential is extended.[6]
-
Increase in the Effective Refractory Period (ERP): The cell remains refractory (unexcitable) to new stimuli for a longer period, which is crucial for suppressing tachyarrhythmias caused by re-entry mechanisms.[1]
Unlike its parent compound procainamide (Class Ia), which also blocks sodium channels and affects the depolarization phase (Phase 0), acecainide's primary effect is on Phase 3 repolarization.[1][7] This distinction is fundamental for designing and interpreting in vitro studies.
Caption: Mechanism of Acecainide on the Cardiac Action Potential.
Compound Properties and Stock Solution Preparation
Accurate and consistent compound preparation is the bedrock of reproducible results. The hydrochloride salt of acecainide offers improved solubility and stability in aqueous solutions compared to the free base.
Physicochemical Data Summary
| Property | Value | Source |
| Full Chemical Name | 4-(acetylamino)-N-[2-(diethylamino)ethyl]-benzamide, monohydrochloride | [8] |
| Synonyms | N-Acetylprocainamide HCl, NAPA HCl, ASL-601 | [9][10][11] |
| Molecular Formula | C₁₅H₂₄ClN₃O₂ | [9] |
| Molecular Weight | 313.82 g/mol | [9][10][11] |
| CAS Number | 34118-92-8 | [9][10][11] |
| Solubility | DMSO: 14 mg/mL (~44.6 mM)PBS (pH 7.2): 10 mg/mL (~31.9 mM)Ethanol: 16 mg/mL (~51.0 mM) | [8] |
Protocol: Preparation of a 10 mM Master Stock Solution
This protocol is designed to create a high-concentration master stock in DMSO, which can then be serially diluted for working solutions. Using a high-concentration stock minimizes the final solvent concentration in the cell culture medium, preventing solvent-induced artifacts.
Materials:
-
This compound (CAS: 34118-92-8)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, filtered pipette tips
Methodology:
-
Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 313.82 g/mol * 1000 mg/g = 3.138 mg
-
-
Weighing: Tare the analytical balance with a sterile microcentrifuge tube. Carefully weigh out 3.14 mg of this compound powder and add it to the tube.
-
Solubilization: Add 1.0 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution for 30-60 seconds until the powder is completely dissolved. A brief centrifugation can be used to collect all liquid at the bottom of the tube.
-
Storage: Aliquot the master stock into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light. The powder can be stored at 4°C for up to two years.[10]
Core Application Protocols
The primary in vitro application of acecainide is the characterization of its effects on cardiac electrophysiology. Below are protocols for two standard, high-fidelity assay systems.
Reported In Vitro Dose Ranges
The selection of an appropriate concentration range is critical. The following table summarizes concentrations cited in peer-reviewed literature for various in vitro models. This provides an evidence-based starting point for dose-response studies.
| Concentration Range (µM) | Model System | Observed Effect | Source |
| 0.032 - 0.160 | Isolated Rabbit Right Atria | Dose-dependent decrease in maximum following frequency | [4] |
| 10 | SK-Hep1 Cells (Hepatocyte model) | Decrease in lipid droplet area | [8] |
| 32 - 128 | Isolated Canine Cardiac Tissues | Significant prolongation of action potential duration | [6] |
| ~64 | Dog Atrial Tissue | Increased action potential duration | [7] |
| 800 - 7000 | Guinea Pig Papillary Muscle | Decreased Vmax and increased action potential duration | [12][13][14] |
Note: Concentrations were converted to µM for standardized comparison.
Protocol 1: Action Potential Duration (APD) Assay in hiPSC-Cardiomyocytes using Microelectrode Arrays (MEAs)
This assay provides a high-throughput, non-invasive method to assess drug effects on the integrated electrophysiological behavior of a human cardiac syncytium, which is highly relevant for predicting clinical outcomes.[15][16]
Caption: Workflow for MEA-based Cardiotoxicity Screening.
Methodology:
-
Cell Culture: Plate human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) onto fibronectin-coated MEA plates according to the manufacturer's protocol. Culture the cells for 10-14 days to allow for the formation of a spontaneously beating, electrically coupled syncytium.
-
Compound Preparation: Prepare a serial dilution plate of this compound from your 10 mM DMSO stock. Dilute in the appropriate cell culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 30, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%, including the vehicle control well.
-
Baseline Recording: Place the MEA plate into the recording device, which should be maintained at 37°C and 5% CO₂. Allow the plate to equilibrate for 20-30 minutes. Record baseline field potential activity for at least 10 minutes.
-
Dosing and Recording:
-
Add the vehicle control (e.g., culture medium with 0.1% DMSO) to the appropriate wells and record for 15-20 minutes to establish a stable post-vehicle baseline.
-
Add the lowest concentration of acecainide. Record for 15-20 minutes to allow the drug effect to reach a steady state.
-
Continue with cumulative additions of increasing concentrations of acecainide, with a 15-20 minute recording period after each addition.
-
-
Data Analysis:
-
Use the MEA system's software to detect spikes and analyze the field potential waveform. The key parameter is the Field Potential Duration (FPD), which is the in vitro surrogate for the ECG's QT interval.[16]
-
Calculate the change in FPD at each concentration relative to the time-matched vehicle control.
-
Plot the percentage change in FPD against the log of the acecainide concentration to generate a concentration-response curve and determine the EC₅₀ for APD prolongation.
-
Protocol 2: hERG Potassium Channel Inhibition Assay
Direct assessment of hERG (human Ether-à-go-go-Related Gene) channel blockade is a regulatory requirement for preclinical cardiac safety assessment.[15][17] This protocol outlines a method using automated patch-clamp systems for higher throughput.
Methodology:
-
Cell Line: Use a stable mammalian cell line (e.g., HEK293 or CHO) heterologously expressing the KCNH2 gene, which encodes the hERG potassium channel.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate external buffer solution. Recommended concentrations should span a wide range (e.g., 0.01 µM to 100 µM) to ensure a full inhibition curve can be generated.
-
Automated Patch Clamp:
-
Harvest and prepare the hERG-expressing cells according to the automated patch-clamp platform's specific protocols.
-
Initiate the experiment, where the instrument will automatically achieve whole-cell patch-clamp configuration.
-
Voltage Protocol: Apply a standardized voltage-clamp protocol designed to elicit the characteristic hERG current. A typical protocol involves a depolarizing step to +40 mV to open the channels, followed by a repolarizing step to -50 mV to measure the peak tail current, which is the primary measurement of hERG activity.[18]
-
Dosing: After establishing a stable baseline current, the system perfuses the cells with increasing concentrations of acecainide.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Calculate the percentage of current inhibition at each concentration relative to the baseline (vehicle) current.
-
Fit the concentration-response data to the Hill equation to determine the IC₅₀ value, which is the concentration of acecainide required to block 50% of the hERG current.
-
Data Interpretation and Troubleshooting
-
Expected Results: For acecainide, the expected outcome is a concentration-dependent prolongation of the APD/FPD in the MEA assay and a concentration-dependent inhibition of the hERG current in the patch-clamp assay.
-
Causality Check: If APD prolongation is observed, a corresponding inhibition of the hERG channel provides a mechanistic link. A significant hERG IC₅₀ at clinically relevant concentrations can be a flag for proarrhythmic risk.
-
Troubleshooting - No Effect Seen:
-
Compound Stability: Ensure the compound has not degraded. Use freshly prepared dilutions.
-
Solubility Issues: At very high concentrations, the compound may precipitate out of the aqueous buffer. Visually inspect solutions. If suspected, lower the top concentration or use a different solvent system if compatible with the assay.
-
Cell Health: Verify the viability and electrical activity of the control cells. In MEA assays, ensure a stable, spontaneous beat rate is present at baseline.
-
-
Troubleshooting - High Variability:
-
Pipetting Inaccuracy: Use calibrated pipettes and proper technique, especially for serial dilutions.
-
Inconsistent Cell Monolayer: In MEA assays, ensure a confluent and homogenous monolayer of cardiomyocytes has formed.
-
Edge Effects: Avoid using the outermost wells of microplates, which are more susceptible to evaporation and temperature fluctuations.
-
References
- 1. Acecainide - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Acecainide (N-acetylprocainamide). A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vivo and in vitro antiarrhythmic and arrhythmogenic effects of N-acetyl procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound | C15H24ClN3O2 | CID 71417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. abmole.com [abmole.com]
- 11. Acecainide [drugfuture.com]
- 12. Molecular basis of the different effects of procainamide and N-acetylprocainamide on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Long-term in vitro recording of cardiac action potentials on microelectrode arrays for chronic cardiotoxicity assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. axionbiosystems.com [axionbiosystems.com]
- 17. criver.com [criver.com]
- 18. fda.gov [fda.gov]
Application Note: A Robust, Validated HPLC-UV Method for the Quantification of Acecainide Hydrochloride
Introduction and Scientific Context
Acecainide, also known as N-acetylprocainamide (NAPA), is the primary and pharmacologically active metabolite of the Class IA antiarrhythmic drug, procainamide.[1][2] Unlike its parent compound, acecainide exhibits Class III antiarrhythmic properties, primarily by blocking potassium channels and prolonging the action potential duration.[2] The clinical monitoring of both procainamide and acecainide plasma concentrations is critical for effective therapy. This necessity stems from their narrow therapeutic indices and significant inter-patient variability in metabolic rates, which are influenced by the patient's genetically determined N-acetyltransferase activity.[3]
This application note details a robust, isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the accurate quantification of acecainide hydrochloride. The methodology is designed for researchers, quality control analysts, and drug development professionals, providing a self-validating protocol grounded in established analytical principles to ensure data integrity and reproducibility.
Principle of the Chromatographic Method
The quantification of acecainide is achieved by separating it from potential impurities and an internal standard (IS) on a reversed-phase HPLC column. The fundamental principle relies on the differential partitioning of the analyte and the IS between the nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. Acecainide, being a moderately polar molecule, is retained on the column and then eluted by the mobile phase. An internal standard, N-propionylprocainamide, is incorporated into the procedure.[3] The use of an IS is a cornerstone of a robust analytical method; it corrects for variations in sample preparation, injection volume, and potential instrument drift, thereby significantly enhancing the precision and accuracy of the results. Detection is performed at the ultraviolet absorbance maximum of acecainide, ensuring optimal sensitivity. Quantification is based on the ratio of the acecainide peak area to the internal standard peak area, correlated against a calibration curve prepared from certified reference standards.
Materials and Instrumentation
Reagents and Chemicals
-
Reference Standards: this compound (≥99% purity), N-propionylprocainamide (Internal Standard, ≥99% purity).
-
Solvents: HPLC-grade acetonitrile and methanol.
-
Water: HPLC-grade or Milli-Q® equivalent.
-
Buffer Components: Glacial acetic acid and triethylamine (TEA), analytical grade.
Instrumentation
-
HPLC System: An isocratic HPLC system equipped with a pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A reversed-phase C8 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for this separation. A C18 column can also be used but may result in longer retention times.
-
Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).
-
Ancillary Equipment: Analytical balance, pH meter, volumetric flasks, pipettes, 0.45 µm syringe filters.
Detailed Experimental Protocols
Preparation of Solutions
Mobile Phase Preparation (Aqueous:Organic Solvent with Modifiers) The mobile phase is a critical component for achieving optimal separation. A mixture of an aqueous buffer and an organic modifier is used to control retention and peak shape.
-
Aqueous Component: Prepare an aqueous solution containing 0.2% (v/v) glacial acetic acid and 0.2% (v/v) triethylamine in HPLC-grade water.
-
Rationale: Acetic acid helps to maintain a consistent pH, suppressing the silanol activity on the silica-based column and improving peak symmetry for the basic amine groups in acecainide. Triethylamine acts as a competing base, further minimizing peak tailing.
-
Final Mobile Phase: Combine the aqueous component with acetonitrile in a ratio of 94:6 (v/v) .
-
Degassing: Degas the final mobile phase for at least 15 minutes using an ultrasonic bath or an inline degasser before use to prevent pump cavitation and baseline noise.
Standard Stock Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This is the Standard Stock Solution (100 µg/mL) .
Internal Standard (IS) Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of N-propionylprocainamide and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This is the IS Stock Solution (100 µg/mL) .
Calibration Standards Preparation Prepare a series of working calibration standards by diluting the Standard Stock Solution with the mobile phase. Each calibration standard must be spiked with a constant concentration of the internal standard.
-
Example for a 20 µg/mL IS concentration: Add 2 mL of the IS Stock Solution to a 10 mL volumetric flask. Add the appropriate volume of the Standard Stock Solution, and dilute to the mark with the mobile phase to achieve final acecainide concentrations (e.g., 2, 5, 10, 20, 50 µg/mL).
Sample Preparation (from a solid dosage form)
-
Accurately weigh and crush a sufficient number of tablets to obtain a fine powder.
-
Weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature, then dilute to volume with the mobile phase and mix well.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial. This solution is ready for injection.
HPLC Method Parameters and System Suitability
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition | Rationale |
| HPLC Column | Reversed-Phase C8, 150 mm x 4.6 mm, 5 µm | Provides good retention and selectivity for moderately polar compounds like acecainide. |
| Mobile Phase | 94:6 (v/v) [Water with 0.2% Acetic Acid & 0.2% TEA] : Acetonitrile | Isocratic elution offers simplicity and robustness. Modifiers ensure excellent peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm i.d. column, providing a balance between run time and efficiency. |
| Injection Volume | 10 µL | A small volume minimizes potential for peak distortion from solvent effects. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 280 nm | Corresponds to a high absorbance wavelength for acecainide, ensuring good sensitivity.[3][4] |
| Run Time | Approximately 15 minutes | Sufficient to allow for the elution of the internal standard and any late-eluting impurities. |
System Suitability Testing (SST)
Before commencing any sample analysis, the suitability of the chromatographic system must be verified. This is a non-negotiable step for a self-validating protocol and is mandated by regulatory guidelines such as the ICH.[5] A working standard solution (e.g., 20 µg/mL) should be injected five or six times. The following parameters must be met.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and the sharpness of the peak. |
| % RSD for Peak Area | ≤ 2.0% | Demonstrates the precision of the autosampler and the stability of the detector response. |
| Resolution (Rs) | Rs ≥ 2.0 | Ensures baseline separation between the acecainide peak and the nearest eluting peak (e.g., the IS). |
Workflow and Data Analysis
The overall analytical workflow is depicted below, outlining the process from sample receipt to final result generation.
Caption: Workflow for this compound Quantification.
Quantification
-
Calibration Curve: Inject the prepared calibration standards. For each standard, calculate the peak area ratio of acecainide to the internal standard. Plot a graph of this peak area ratio (y-axis) versus the concentration of acecainide (x-axis).
-
Linear Regression: Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999, indicating excellent linearity.
-
Sample Analysis: Inject the prepared sample solution. Calculate the peak area ratio of acecainide to the internal standard.
-
Concentration Calculation: Determine the concentration of this compound in the sample solution by interpolating the peak area ratio from the linear regression equation of the calibration curve.
References
Application Note: Preparation and Stability of Acecainide Hydrochloride Solutions for Research Use
Introduction
Acecainide hydrochloride, also known as N-acetylprocainamide (NAPA), is the primary and pharmacologically active metabolite of the Class Ia antiarrhythmic drug, procainamide.[1] Unlike its parent compound, acecainide is classified as a Class III antiarrhythmic agent, exerting its effect primarily by blocking potassium channels and prolonging the action potential duration.[2] This distinct mechanism of action makes it a valuable tool in cardiovascular research, particularly in studies of cardiac electrophysiology and arrhythmias.
The integrity of experimental results hinges on the accurate preparation and verified stability of the compound solutions used. Improper handling can lead to degradation, precipitation, or inaccurate concentration, confounding data interpretation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of this compound solutions and outlines a robust protocol for assessing their stability under various storage conditions. The methodologies described herein are designed to ensure experimental reproducibility and data reliability.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is fundamental to its correct handling and use. This compound is typically supplied as a crystalline powder.[3]
| Property | Value | Source(s) |
| Synonyms | N-Acetylprocainamide HCl, NAPA, ASL 601 | [3][4] |
| CAS Number | 34118-92-8 | [5] |
| Molecular Formula | C₁₅H₂₃N₃O₂ • HCl | [5] |
| Molecular Weight | 313.82 g/mol | [3][4] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 184-186 °C | [3] |
| UV Maximum (λmax) | 272 nm | [5] |
Solution Preparation Protocols
The choice of solvent is dictated by the experimental system. For instance, while DMSO is excellent for creating high-concentration stock solutions, its concentration must be minimized in cell-based assays to avoid cytotoxicity.
Solubility Profile
The following table summarizes the solubility of this compound in common laboratory solvents. It is crucial to use high-purity, anhydrous solvents where applicable to prevent premature degradation.
| Solvent | Solubility | Source(s) |
| Water | 50 mg/mL | [3] |
| PBS (pH 7.2) | 10 mg/mL | [5] |
| DMSO | ≥ 100 mg/mL | [6] |
| Ethanol | 16 mg/mL | [5] |
Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mg/mL)
This protocol is suitable for most in vitro and in vivo applications where an aqueous vehicle is required.
Materials:
-
This compound powder (≥99% purity)
-
Sterile, USP-grade Water or Phosphate-Buffered Saline (PBS)
-
Calibrated analytical balance
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer and/or sonicator bath
-
Sterile 0.22 µm syringe filter
-
Sterile syringes and cryogenic vials for aliquots
Procedure:
-
Calculation: Determine the required mass of acecainide HCl. For 10 mL of a 10 mg/mL solution, 100 mg is needed.
-
Weighing: Accurately weigh the calculated mass of acecainide HCl powder and transfer it to a sterile conical tube.
-
Dissolution: Add the desired volume of sterile water or PBS to the tube.
-
Solubilization: Tightly cap the tube and vortex vigorously. If needed, use a sonicator bath at room temperature to facilitate complete dissolution. Visually inspect the solution against a dark background to ensure no particulates remain.
-
Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense the filtered solution into a new sterile tube. This step is critical for cell culture or in vivo use.
-
Aliquoting & Storage: Dispense the solution into single-use, sterile cryogenic vials. Store aliquots at -20°C for short-term (up to 1 year) or -80°C for long-term storage (up to 2 years) to minimize freeze-thaw cycles.[6]
Protocol 2: Preparation of a High-Concentration DMSO Stock Solution (e.g., 100 mg/mL)
This protocol is ideal for creating a concentrated stock that can be diluted into aqueous buffers or culture media for final working concentrations.
Materials:
-
This compound powder (≥99% purity)
-
Anhydrous, cell-culture grade DMSO
-
As listed in Protocol 1
Procedure:
-
Weighing: Accurately weigh the desired mass of acecainide HCl into a sterile conical tube.
-
Dissolution: Under a fume hood, add the required volume of anhydrous DMSO.
-
Causality Note: Using anhydrous DMSO is critical as hygroscopic (water-containing) DMSO can significantly impact the solubility and stability of the compound.[6]
-
-
Solubilization: Vortex vigorously until the powder is fully dissolved. Gentle warming to 37°C can be used if necessary, but avoid excessive heat.
-
Aliquoting & Storage: Dispense into anhydrous-compatible cryogenic vials. Store tightly sealed at -20°C or -80°C. DMSO freezes at ~18.5°C.
Caption: General workflow for preparing acecainide HCl solutions.
Stability of this compound Solutions
While the solid form of acecainide HCl is stable for years when stored properly, its stability in solution is not guaranteed and is highly dependent on storage conditions.[5] Factors such as pH, temperature, and light exposure can promote hydrolysis or oxidative degradation. A stability study is essential to define the shelf-life of a prepared solution for a specific application.
Protocol for a Short-Term Stability Study
This protocol provides a framework to assess the stability of an aqueous acecainide HCl solution over 14 days under different conditions.
Objective: To quantify the concentration of acecainide HCl over time at refrigerated (4°C) and room temperature (~25°C) conditions, with and without protection from light.
Experimental Design:
Caption: Experimental workflow for the stability assessment study.
Procedure:
-
Preparation: Prepare a fresh 1 mg/mL aqueous solution of acecainide HCl as described in Protocol 1. This will serve as the T=0 reference sample.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the fresh solution using a validated, stability-indicating HPLC method (see Section 5.0). This establishes the 100% concentration baseline.
-
Aliquoting: Distribute the remaining solution into multiple vials for each storage condition:
-
Condition 1: Refrigerated (4°C), protected from light (wrap vials in aluminum foil).
-
Condition 2: Refrigerated (4°C), exposed to ambient lab light.
-
Condition 3: Room temperature (~25°C), protected from light.
-
Condition 4: Room temperature (~25°C), exposed to ambient lab light.
-
-
Time-Point Analysis: At specified time points (e.g., 24h, 3 days, 7 days, 14 days), remove one aliquot from each condition.
-
Sample Preparation for Analysis: Allow samples to equilibrate to room temperature before analysis.
-
Quantification: Analyze each sample by HPLC-UV. Calculate the remaining percentage of acecainide HCl relative to the T=0 concentration.
-
Acceptance Criteria: A common acceptance criterion for stability is retaining ≥90% of the initial concentration, with no significant formation of degradation peaks observed in the chromatogram.
Stability-Indicating Analytical Method (HPLC-UV)
A stability-indicating method is one that can accurately quantify the active ingredient without interference from any potential degradants, excipients, or impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable technique for this purpose.[7][8]
Recommended HPLC Parameters
The following parameters serve as a starting point for method development and are based on established methods for analyzing procainamide and its metabolites.[7][9][10]
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile). A typical ratio might be 85:15 (Buffer:Acetonitrile). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm (or 272 nm)[5][7] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled at 30°C |
Trustworthiness Note: This method must be validated before use in a stability study. Validation should include assessments of specificity (the ability to separate acecainide from its degradants, which can be generated through forced degradation studies), linearity, accuracy, and precision.
Conclusion
The reliable use of this compound in a research setting is contingent upon meticulous preparation and handling. Stock solutions should be prepared with high-purity solvents, sterile-filtered for biological applications, and stored in single-use aliquots at or below -20°C. The stability of these solutions is not indefinite and is influenced by solvent, temperature, and light exposure. Researchers must either use freshly prepared solutions or validate the stability under their specific storage and experimental conditions using a robust analytical method like the HPLC-UV protocol outlined in this note. Adherence to these guidelines will ensure the integrity of the compound and contribute to the generation of accurate and reproducible scientific data.
References
- 1. Acecainide - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ≥99% (HPLC), Class III antiarrhythmic, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. abmole.com [abmole.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Improved liquid chromatographic determination of procainamide and N-acetylprocainamide in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of procainamide and N-acetylprocainamide by "high-performance" liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC MS Method for Analysis of Procainamide on Primesep 200 Column | SIELC Technologies [sielc.com]
- 10. Determination of procainamide and N-acetylprocainamide in biological fluids by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Patch-Clamp Application Note: Characterizing the Electrophysiological Effects of Acecainide Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of acecainide hydrochloride in patch-clamp electrophysiology. Acecainide (N-acetylprocainamide or NAPA) is the primary active metabolite of the Class Ia antiarrhythmic drug procainamide but is itself classified as a Class III antiarrhythmic agent.[1][2][3] Its principal mechanism of action involves the blockade of potassium channels, which plays a crucial role in cardiac repolarization.[1][4] Understanding its interaction with specific ion channels is vital for arrhythmia research and for assessing the cardiac safety of new chemical entities. This guide offers a foundational understanding of acecainide's mechanism, detailed step-by-step protocols for both voltage-clamp and current-clamp recordings in relevant cell systems, and practical advice on data analysis and troubleshooting.
Introduction and Principle of Action
The cardiac action potential is a complex interplay of ion currents that dictates the heart's rhythm. Acecainide's classification as a Class III antiarrhythmic stems from its ability to delay the repolarization phase (Phase 3) of the cardiac action potential.[1] This is primarily achieved by blocking one or more types of voltage-gated potassium channels, particularly those conducting the rapid delayed rectifier current (IKr), which is encoded by the hERG gene.[5][6] By inhibiting the efflux of potassium ions during repolarization, acecainide effectively prolongs the action potential duration (APD) and increases the effective refractory period of cardiac cells.[1][7] This mechanism is effective in suppressing tachyarrhythmias caused by re-entry circuits.[1]
Unlike its parent compound, procainamide, which also has significant sodium channel blocking properties (a Class Ia effect), acecainide has a more selective action on potassium channels.[1][8] However, some studies suggest that at higher concentrations, acecainide may also exert a weak blockade on sodium channels.[5][9] Therefore, patch-clamp analysis is the gold-standard method to dissect these effects with precision.
-
Voltage-Clamp Mode: Allows for the direct measurement of ionic currents through specific channels (e.g., IKr from hERG channels) by holding the cell membrane at a set potential. This is essential for determining the potency (IC50) and mechanism of the channel blockade.[10][11]
-
Current-Clamp Mode: Measures the change in membrane potential over time, providing a complete picture of the action potential. This mode is used to assess the integrated physiological effect of the compound, such as changes in APD.[10][12]
Caption: Mechanism of Acecainide on the Cardiac Action Potential.
Materials and Reagents
Equipment
-
Patch-clamp amplifier and digitizer (e.g., Axon Axopatch series, HEKA EPC series)
-
Inverted microscope with high-magnification optics
-
Micromanipulators
-
Vibration isolation table
-
Perfusion system for solution exchange
-
Borosilicate glass capillaries and microelectrode puller
-
Computer with data acquisition and analysis software (e.g., pCLAMP, PatchMaster)
Reagents
-
This compound (CAS: 34118-92-8)[13]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cell line of interest (e.g., HEK293 cells stably expressing hERG channels, iPSC-derived cardiomyocytes)
-
Standard cell culture reagents (media, serum, antibiotics)
-
Salts for preparing physiological solutions (NaCl, KCl, CaCl2, MgCl2, HEPES, Glucose, EGTA, ATP, GTP)
Recommended Solution Formulations
The precise composition of intracellular and extracellular solutions can be optimized for the specific cell type and target ion channel. The following are standard formulations for recording from mammalian cells, particularly for cardiac currents.[14][15]
| Component | Extracellular Solution (mM) | Intracellular (Pipette) Solution (mM) |
| NaCl | 140 | - |
| KCl | 5.4 | 140 |
| CaCl2 | 1.8 | - |
| MgCl2 | 1 | 1 |
| HEPES | 10 | 10 |
| Glucose | 10 | - |
| EGTA | - | 10 |
| Mg-ATP | - | 4 |
| Na-GTP | - | 0.3 |
| pH | 7.4 (with NaOH) | 7.2 (with KOH) |
| Osmolarity (mOsm) | ~310 | ~290 |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
Causality: Proper solution preparation is critical for accurate and reproducible results. This compound is water-soluble, but using a DMSO stock ensures compatibility with automated perfusion systems and minimizes vehicle effects when comparing with other less soluble compounds.
-
Prepare 100 mM Stock Solution: The molecular weight of this compound is 313.82 g/mol .[13] To prepare a 100 mM stock, dissolve 31.38 mg of this compound in 1 mL of high-purity DMSO.
-
Aliquot and Store: Aliquot the stock solution into small volumes (e.g., 20 µL) and store at -20°C for up to 3 years.[4] Avoid repeated freeze-thaw cycles.
-
Prepare Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare fresh serial dilutions in the standard extracellular solution. A typical concentration range to establish a dose-response curve would be 0.1, 1, 10, 30, 100, and 300 µM.
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of acecainide used (e.g., 0.3% DMSO for a 300 µM working solution from a 100 mM stock).
| Parameter | Value |
| Molecular Weight | 313.82 g/mol [13] |
| Stock Concentration | 100 mM in DMSO |
| Storage | -20°C[4] |
| Recommended Test Range | 0.1 µM - 300 µM |
Protocol 2: Whole-Cell Voltage-Clamp Recordings for hERG Current
Causality: This protocol is designed to isolate the hERG current (IKr) and quantify the inhibitory effect of acecainide. The specific voltage steps are chosen to elicit the characteristic gating behavior of hERG channels, allowing for the measurement of the tail current, which is a reliable indicator of channel block.
Caption: Workflow for Voltage-Clamp Analysis of Acecainide.
-
Cell Preparation: Plate HEK-hERG cells or other suitable cells onto glass coverslips 24-48 hours before the experiment, aiming for 50-70% confluency.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish Whole-Cell Configuration: Transfer a coverslip to the recording chamber and perfuse with the extracellular solution. Under visual guidance, approach a single, healthy cell with the micropipette and apply slight positive pressure. Upon contact, release the pressure to form a high-resistance seal (>1 GΩ).[10] Apply brief, gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Record Baseline Current: Switch the amplifier to voltage-clamp mode. Hold the cell at -80 mV. Apply a depolarizing step to +20 mV for 1-2 seconds to activate the hERG channels, followed by a repolarizing step to -50 mV for 1-2 seconds to measure the deactivating tail current. Repeat this protocol every 15-20 seconds. Allow the current to stabilize for 3-5 minutes.
-
Drug Application: Once a stable baseline is established, switch the perfusion system to the extracellular solution containing the first concentration of acecainide.
-
Record Drug Effect: Continue applying the voltage protocol until the drug effect reaches a steady state (typically 3-5 minutes). The reduction in the peak tail current amplitude at -50 mV represents the degree of block.
-
Dose-Response and Washout: Repeat steps 5 and 6 for each concentration of acecainide. After applying the highest concentration, perfuse with the control extracellular solution for 5-10 minutes to assess the reversibility of the block.
Protocol 3: Current-Clamp Recordings for Action Potential Duration
Causality: This protocol measures the integrated effect of acecainide on the action potential, which is the physiologically relevant output. By measuring APD, we can directly observe the functional consequence of the K+ channel block predicted by the voltage-clamp data.
Caption: Workflow for Current-Clamp Analysis of Acecainide.
-
Establish Whole-Cell Configuration: Follow steps 1-3 from the voltage-clamp protocol, preferably using iPSC-derived cardiomyocytes or primary cardiomyocytes.
-
Switch to Current-Clamp: After achieving whole-cell access, switch the amplifier to current-clamp mode (I=0) and allow the resting membrane potential (RMP) to stabilize.
-
Elicit Action Potentials: Inject brief (2-5 ms) suprathreshold depolarizing current pulses at a steady frequency (e.g., 1 Hz) to elicit action potentials.
-
Record Baseline APs: Record stable baseline action potentials for 3-5 minutes. Key parameters to measure are RMP, AP amplitude, and APD at 50% and 90% repolarization (APD50 and APD90).
-
Drug Application and Measurement: Perfuse with acecainide-containing extracellular solution and record until the effect on the action potential shape reaches a steady state. Measure the changes in APD50 and APD90.
-
Washout: Perfuse with control solution to check for the reversibility of the APD prolongation.
Data Analysis and Expected Results
Voltage-Clamp Analysis
-
Calculate Percent Inhibition: For each concentration, calculate the percentage block of the hERG tail current using the formula: % Inhibition = (1 - (I_drug / I_baseline)) * 100
-
Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the acecainide concentration.
-
Determine IC50: Fit the dose-response curve to the Hill equation to determine the half-maximal inhibitory concentration (IC50).
Current-Clamp Analysis
-
Measure APD: Measure APD90 for baseline, during drug application, and after washout.
-
Calculate Prolongation: Express the change in APD as a percentage increase over baseline.
-
Expected Outcome: Acecainide is expected to cause a concentration-dependent prolongation of the APD90 with a less pronounced effect on APD50, consistent with its primary action on delayed rectifier potassium currents.[7][9]
| Acecainide Conc. (µM) | Expected hERG Inhibition (%) | Expected APD90 Prolongation (%) |
| 1 | 5 - 15% | 10 - 20% |
| 10 | 20 - 40% | 30 - 50% |
| 100 | 60 - 80% | 70 - 100% |
| 300 | > 90% | > 120% |
| (Note: These are hypothetical values for illustrative purposes. Actual results will vary based on the specific cell system and experimental conditions.) |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Unstable Seal Resistance | Poor cell health; Debris on cell or pipette tip; Incorrect pipette size/shape. | Use healthy, low-passage cells; Ensure clean solutions and pipettes; Optimize pipette pulling parameters. |
| Current Rundown | Dialysis of essential intracellular components; Ion channel instability. | Use perforated patch-clamp technique[16]; Include ATP/GTP in pipette solution; Record baseline quickly. |
| No or Weak Drug Effect | Incorrect drug concentration; Drug degradation; Poor perfusion. | Verify stock solution calculations and dilutions; Use fresh aliquots; Ensure perfusion system delivers solution effectively to the cell. |
| Irreversible Effect | High drug concentration causing permanent channel changes; Slow washout kinetics. | Test lower concentrations; Increase washout time significantly (10-15 min). |
Safety Precautions
This compound is harmful if swallowed and may cause irritation to the eyes, skin, and respiratory system.[17] Researchers should consult the Safety Data Sheet (SDS) before handling the compound.[17] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
References
- 1. Acecainide - Wikipedia [en.wikipedia.org]
- 2. Acecainide (N-acetylprocainamide). A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scielo.br [scielo.br]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Electrophysiologic effects of N-acetylprocainamide in human beings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and pharmacodynamic interaction of N-acetyl procainamide and procainamide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiologic interactions of procainamide and N-acetylprocainamide in isolated canine cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. This compound | C15H24ClN3O2 | CID 71417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Patch Clamp Protocol [labome.com]
- 16. fujifilmcdi.com [fujifilmcdi.com]
- 17. szabo-scandic.com [szabo-scandic.com]
Application Notes and Protocols for the Study of Acecainide Hydrochloride in Isolated Heart Preparations
Introduction: Unveiling the Direct Cardiac Actions of Acecainide
Acecainide hydrochloride, also known as N-acetylprocainamide (NAPA), is the primary and pharmacologically active metabolite of the Class Ia antiarrhythmic drug, procainamide.[1][2] Unlike its parent compound which primarily targets sodium channels, acecainide is classified as a Class III antiarrhythmic agent.[1][2] Its principal mechanism of action involves the blockade of potassium channels responsible for the repolarization phase of the cardiac action potential.[2][3] This selective action makes acecainide a valuable tool for investigating the mechanisms of cardiac repolarization and for studying arrhythmias, particularly those involving reentry pathways.[2][3]
The use of isolated heart preparations, such as the Langendorff-perfused whole heart and isolated single cardiomyocytes, is indispensable for characterizing the direct electrophysiological and functional effects of compounds like acecainide. These ex vivo and in vitro models eliminate the confounding influences of the autonomic nervous system and systemic circulation, allowing for a precise examination of the drug's impact on cardiac tissue.[4] This guide provides a comprehensive overview of the scientific principles, experimental protocols, and data interpretation for studying this compound in these critical preclinical models.
Scientific Principles: The Electrophysiological Signature of a Class III Agent
The rhythm of the heart is governed by the coordinated sequence of electrical events known as the cardiac action potential (AP). This potential is divided into distinct phases driven by the flow of ions across the myocyte membrane.[5]
-
Phase 0 (Rapid Depolarization): A rapid influx of sodium (Na+) ions.
-
Phase 1 (Initial Repolarization): Inactivation of Na+ channels and a transient outward potassium (K+) current.
-
Phase 2 (Plateau): A balance between an inward calcium (Ca2+) current and outward K+ currents.
-
Phase 3 (Repolarization): The dominant outward flow of K+ ions, which restores the cell to its resting state.[3][5]
-
Phase 4 (Resting Potential): The stable, negative potential maintained by K+ channels.[5]
Acecainide, as a Class III agent, primarily exerts its effect by blocking the delayed rectifier potassium channels that are crucial for Phase 3 repolarization.[6][7] This blockade slows the efflux of K+ ions, leading to two key electrophysiological consequences:
-
Prolongation of the Action Potential Duration (APD): By delaying repolarization, the overall duration of the action potential is extended.[3][8]
-
Increase in the Effective Refractory Period (ERP): The period during which the myocyte cannot be re-excited is lengthened, making the tissue less susceptible to premature stimuli and reentry arrhythmias.[2][3]
This mechanism is visually represented on an electrocardiogram (ECG) as a prolongation of the QT interval.[9][10]
Caption: Acecainide's mechanism on the cardiac action potential.
Experimental Protocols
Protocol 1: Langendorff-Perfused Isolated Mammalian Heart
The Langendorff preparation is an ex vivo technique that allows for the study of the whole heart's mechanical and electrical function in a controlled environment.[4][11] The heart is perfused retrogradely via the aorta with an oxygenated nutrient solution, which closes the aortic valve and forces the perfusate into the coronary arteries to sustain the myocardium.[4][12]
Caption: Workflow for the Langendorff heart preparation.
-
Preparation of Solutions:
-
Krebs-Henseleit Buffer (KHB) (in mM): 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 Glucose, and 2.5 CaCl₂. The solution must be freshly prepared, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.[12]
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in deionized water or saline. Further dilutions to working concentrations should be made in KHB on the day of the experiment.
-
-
Heart Isolation and Cannulation:
-
Anesthetize the animal (e.g., rat, guinea pig) following approved institutional guidelines.[13]
-
Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold KHB to arrest metabolic activity.
-
Identify the aorta and carefully mount it onto the aortic cannula of the Langendorff apparatus, ensuring no air bubbles are introduced into the system.[12][13]
-
Secure the aorta with a surgical suture and immediately initiate retrograde perfusion with warm, oxygenated KHB.
-
-
Stabilization and Instrumentation:
-
Allow the heart to stabilize for a period of 20-30 minutes. During this time, the heart should resume a regular, spontaneous rhythm.
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle via the left atrium to measure isovolumetric pressure.
-
Place ECG electrodes on the heart's surface to record a pseudo-electrocardiogram.
-
Monitor coronary flow by collecting the effluent from the pulmonary artery.
-
-
Experimental Protocol:
-
Baseline Recording: Once stable, record baseline parameters for 15-20 minutes. Key parameters include Left Ventricular Developed Pressure (LVDP), Heart Rate (HR), Coronary Flow (CF), and the QT interval from the ECG.
-
Acecainide Administration: Introduce acecainide into the perfusion buffer at increasing, cumulative concentrations. Allow the heart to reach a new steady state (typically 5-10 minutes) at each concentration before recording data.
-
Washout: Following the highest concentration, perfuse the heart with drug-free KHB to observe the reversibility of the effects.
-
| Parameter | Expected Effect of Acecainide | Rationale |
| Action Potential Duration (APD) | Increase | Blockade of K+ channels delays repolarization.[3] |
| QT Interval | Increase / Prolongation | The whole-heart correlate of prolonged APD.[10] |
| Effective Refractory Period (ERP) | Increase | A direct consequence of prolonged repolarization.[2] |
| Heart Rate (HR) | Minimal change or slight decrease | Acecainide has limited effects on the sinoatrial node.[10][14] |
| LVDP / Contractility | Minimal change or slight decrease | Generally, acecainide has weak effects on contractility.[14] |
Protocol 2: Patch Clamp Electrophysiology in Isolated Cardiomyocytes
This technique provides the highest resolution for studying ion channel function, allowing for the direct measurement of action potentials and specific ion currents from a single cardiac cell.[15][16]
Caption: Workflow for patch clamp analysis of acecainide.
-
Isolation of Ventricular Myocytes:
-
Perfuse an isolated heart (as in the Langendorff setup) with a calcium-free buffer followed by a solution containing digestive enzymes like collagenase and protease to break down the extracellular matrix.[15]
-
Gently mince the ventricular tissue and triturate to release individual, rod-shaped, and calcium-tolerant cardiomyocytes.[15]
-
-
Preparation of Solutions:
-
External (Tyrode's) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 5 Mg-ATP, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH).[15]
-
Acecainide Solutions: Prepare desired concentrations of acecainide in the external solution.
-
-
Patch Clamp Recording:
-
Plate the isolated myocytes in a recording chamber on an inverted microscope.
-
Using a micromanipulator, approach a healthy myocyte with a glass micropipette (1-3 MΩ resistance) filled with the internal solution.
-
Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette and the cell membrane.[15]
-
Apply a brief pulse of suction to rupture the membrane patch, achieving the "whole-cell" configuration, which allows electrical access to the cell's interior.
-
-
Experimental Protocol (Current Clamp):
-
Baseline Recording: In current-clamp mode, record spontaneous or paced (e.g., at 1 Hz) action potentials. Pacing is achieved by injecting small, brief current pulses.
-
Data Acquisition: Record a stable baseline for several minutes. Key parameters to measure are the Resting Membrane Potential (RMP) and the Action Potential Duration at 50% and 90% of repolarization (APD₅₀ and APD₉₀).
-
Acecainide Application: Perfuse the recording chamber with the external solution containing acecainide.
-
Effect Recording: Continuously record action potentials to observe the onset and steady-state effect of the drug.
-
| Parameter | Typical Baseline Value (Rat Ventricle) | Expected Effect of Acecainide |
| APD₅₀ | 50-80 ms | Moderate Increase |
| APD₉₀ | 150-200 ms | Significant Increase |
| RMP | -75 to -85 mV | No significant change |
| AP Amplitude | 100-120 mV | No significant change |
Note: Baseline values can vary based on species, cell type (atrial vs. ventricular), and recording conditions.
Conclusion
This compound serves as a classic example of a Class III antiarrhythmic agent, and its study in isolated heart preparations is fundamental to cardiovascular pharmacology. The Langendorff system offers invaluable insights into the drug's integrated effects on cardiac mechanics and electrical activity, while the patch clamp technique allows for a detailed dissection of its actions at the single-cell and ion-channel level. The protocols outlined here provide a robust framework for researchers to investigate the direct cardiac properties of acecainide, contributing to a deeper understanding of arrhythmia mechanisms and the development of novel therapeutic strategies.
References
- 1. Acecainide (N-acetylprocainamide). A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acecainide - Wikipedia [en.wikipedia.org]
- 3. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 4. Langendorff heart - Wikipedia [en.wikipedia.org]
- 5. CV Pharmacology | Cardiac Action Potentials [cvpharmacology.com]
- 6. lecturio.com [lecturio.com]
- 7. Class III Antiarrhythmics Explained - Liv Hospital [int.livhospital.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Electrophysiologic properties and antiarrhythmic mechanisms of intravenous N-acetylprocainamide in patients with ventricular dysrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijbcp.com [ijbcp.com]
- 12. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of intravenous N-acetylprocainamide on hemodynamics and left ventricular function in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Acecainide Hydrochloride in Human Plasma
Introduction: The Clinical Imperative for Precise Acecainide Monitoring
Acecainide, also known as N-acetylprocainamide (NAPA), is the primary and pharmacologically active metabolite of the Class Ia antiarrhythmic drug, procainamide.[1][2][3] Interestingly, acecainide itself exhibits Class III antiarrhythmic properties, primarily by blocking potassium channels, which prolongs the action potential duration.[4] This dual pharmacology of the parent drug and its metabolite necessitates careful therapeutic drug monitoring (TDM) to optimize antiarrhythmic efficacy while minimizing the risk of toxicity.[5][6][7] The therapeutic window for acecainide is narrow, and its clearance is predominantly renal.[2][8] Therefore, accurate and precise measurement of acecainide plasma concentrations is critical for individualized dose adjustments, particularly in patients with renal impairment.[9]
These application notes provide a comprehensive guide for researchers, clinical scientists, and drug development professionals on the robust and validated methodologies for quantifying acecainide hydrochloride in human plasma. We will delve into the rationale behind the chosen analytical techniques, provide detailed, step-by-step protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, and discuss the principles of a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocols are designed to meet the rigorous standards of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[10][11][12][13]
Pharmacokinetic Profile of Acecainide
A thorough understanding of acecainide's pharmacokinetic properties is fundamental to the interpretation of its plasma concentrations.
| Pharmacokinetic Parameter | Value | Reference |
| Therapeutic Plasma Concentration | 10-30 µg/mL | [14] |
| Mean Elimination Half-Life | 6.8 to 9.6 hours | [8] |
| Bioavailability (Oral) | ~85% | [8] |
| Protein Binding | ~10% | [8] |
| Primary Route of Elimination | Renal Excretion | [2][8] |
Analytical Methodologies: A Comparative Overview
The choice of analytical methodology for acecainide quantification depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used, robust, and cost-effective method for the routine therapeutic drug monitoring of acecainide. The protocols provided in this guide are based on this technique.[15][16][17][18][19][20][21]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity compared to HPLC-UV.[22][23][24] It is the preferred method for pharmacokinetic studies requiring low limits of quantification and for high-throughput analysis.[25][26]
Core Protocol: Quantification of Acecainide in Plasma by HPLC-UV
This protocol is designed to be a self-validating system, incorporating quality control checks at each critical stage. The causality behind each experimental choice is explained to ensure a deep understanding of the methodology.
Principle
This method involves the isolation of acecainide and an internal standard (IS) from plasma via liquid-liquid extraction (LLE). The extracted analytes are then separated on a reversed-phase HPLC column and quantified using a UV detector. The use of an internal standard is crucial as it corrects for variations in extraction efficiency and injection volume, thereby ensuring the accuracy and precision of the results.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., N-propionylprocainamide)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Methylene chloride (for extraction)
-
Sodium hydroxide solution (1 M)
-
Phosphoric acid (85%)
-
Drug-free human plasma (with appropriate anticoagulant, e.g., EDTA)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Centrifuge tubes (15 mL)
-
HPLC vials with inserts
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a variable wavelength UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Centrifuge
-
Vortex mixer
-
Sample evaporator (e.g., nitrogen evaporator)
Workflow Diagram
Caption: Workflow for acecainide quantification by HPLC-UV.
Step-by-Step Protocol
1. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of this compound and the internal standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol. These solutions should be stored at 2-8°C and are typically stable for several months. The precise concentration should be recorded.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the acecainide stock solution with a 50:50 methanol:water mixture. These solutions will be used to spike drug-free plasma to create calibration standards and quality control (QC) samples.
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer and an organic modifier. For example, a mixture of water, methanol, acetic acid, and triethylamine (e.g., 74:25:1:0.03, v/v/v/v) has been reported to provide good separation.[15] The mobile phase should be filtered through a 0.45 µm filter and degassed prior to use to prevent pump and column blockage.
2. Preparation of Calibration Standards and Quality Control (QC) Samples
-
Calibration Standards: Spike an appropriate volume of the working standard solutions into drug-free human plasma to obtain a series of calibration standards covering the expected concentration range (e.g., 0.5, 1, 2.5, 5, 10, 20, 40 µg/mL).
-
QC Samples: Prepare at least three levels of QC samples (low, medium, and high) in drug-free plasma in the same manner as the calibration standards. QC samples are used to assess the accuracy and precision of the assay during validation and routine sample analysis.
3. Sample Preparation (Liquid-Liquid Extraction)
-
To 1.0 mL of plasma sample (unknown, calibrator, or QC) in a 15 mL centrifuge tube, add 100 µL of the internal standard working solution.
-
Vortex mix for 10 seconds.
-
Alkalinize the sample by adding 100 µL of 1 M NaOH. This step is crucial as it deprotonates the amine groups of acecainide and the internal standard, making them more soluble in the organic extraction solvent.
-
Add 5 mL of methylene chloride.
-
Vortex mix vigorously for 1 minute to ensure efficient extraction of the analytes into the organic phase.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the lower organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex mix for 30 seconds.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
4. HPLC-UV Analysis
-
Chromatographic Conditions:
-
Run Sequence: Inject a blank (mobile phase), a zero standard (plasma extract without analyte or IS), the calibration standards, QC samples, and then the unknown samples. It is good practice to run QC samples periodically throughout the analytical run to monitor the performance of the assay.
5. Data Analysis
-
Integrate the peak areas of acecainide and the internal standard.
-
Calculate the peak area ratio (acecainide peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is typically used.
-
Determine the concentration of acecainide in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Bioanalytical Method Validation: Ensuring Data Integrity
A full validation of the bioanalytical method must be performed to ensure its reliability for the intended application.[13] The validation should be conducted in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[10][12]
Validation Parameters
| Parameter | Acceptance Criteria (Typical) | Rationale |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources. | Ensures that the method can differentiate the analyte from endogenous plasma components and other potential interferences. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. At least 75% of non-zero standards should be within ±15% of their nominal value (±20% at the LLOQ). | Demonstrates the relationship between the instrument response and the concentration of the analyte over the intended analytical range. |
| Accuracy & Precision | Intra- and inter-day accuracy (as % relative error) and precision (as % coefficient of variation) should be within ±15% for all QC levels (±20% at the LLOQ). | Assesses the closeness of the measured concentrations to the true values and the reproducibility of the method. |
| Recovery | Consistent and reproducible recovery of the analyte and IS. | Evaluates the efficiency of the extraction procedure. |
| Matrix Effect | The matrix factor should be consistent across different lots of plasma. | Assesses the potential for ion suppression or enhancement of the analyte signal by endogenous components of the plasma. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term (frozen), and in-process. | Ensures that the concentration of the analyte does not change significantly during sample collection, handling, storage, and analysis. |
Alternative Method: LC-MS/MS for Enhanced Sensitivity
For applications requiring higher sensitivity and specificity, such as pharmacokinetic studies with low doses or in specific patient populations, LC-MS/MS is the method of choice.
Principle of LC-MS/MS
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically by electrospray ionization - ESI), and the precursor ion is selected in the first mass analyzer. This ion is then fragmented, and a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides a high degree of specificity and reduces background noise.
LC-MS/MS Workflow Diagram
Caption: General workflow for acecainide quantification by LC-MS/MS.
Advantages of LC-MS/MS
-
Higher Sensitivity: Lower limits of quantification (LLOQ) can be achieved, often in the low ng/mL range.[17]
-
Greater Specificity: The use of MRM reduces the likelihood of interference from other compounds.
-
Faster Runtimes: The use of ultra-high-performance liquid chromatography (UHPLC) systems can significantly shorten analysis times.
-
Smaller Sample Volumes: Due to the higher sensitivity, smaller volumes of plasma may be required.
The development and validation of an LC-MS/MS method follow the same principles as for HPLC-UV, with particular attention paid to the optimization of mass spectrometric parameters and the assessment of matrix effects.[22][23]
Conclusion
The accurate and precise measurement of this compound in plasma is essential for the safe and effective therapeutic management of cardiac arrhythmias. This application note has provided a detailed, field-proven HPLC-UV protocol and an overview of the more sensitive LC-MS/MS methodology. The successful implementation of these methods, underpinned by a rigorous bioanalytical method validation, will ensure the generation of high-quality data for both clinical and research applications.
References
- 1. Antiarrhythmic efficacy, pharmacokinetics and safety of N-acetylprocainamide in human subjects: comparison with procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acecainide (N-acetylprocainamide). A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academicstrive.com [academicstrive.com]
- 6. upload.medbullets.com [upload.medbullets.com]
- 7. Academic Strive | Therapeutic Drug Monitoring of Anti-Arrhythmic Drugs: Enhancing Safety and Efficacy in Clinical Practice [academicstrive.com]
- 8. Acecainide - Wikipedia [en.wikipedia.org]
- 9. Pharmacokinetics of N-acetylprocainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. Procainamide/N-acetyl Procainamide | Basicmedical Key [basicmedicalkey.com]
- 15. Longer plasma half-life for procainamide utilizing a very sensitive high performance liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Plasma concentrations of desethyl N-acetylprocainamide in patients treated with procainamide and N-acetylprocainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Improved high-performance liquid chromatographic assay for the determination of procainamide and its N-acetylated metabolite in plasma: application to a single-dose pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High performance liquid chromatography of procainamide and N-acetylprocainamide in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. N-Acetyl-procainamide kinetics in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Improved liquid chromatographic determination of procainamide and N-acetylprocainamide in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of procainamide and N-acetylprocainamide in biological fluids by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. alliedacademies.org [alliedacademies.org]
- 23. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 24. researchgate.net [researchgate.net]
- 25. Validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of flecainide in human plasma and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. worldwidejournals.com [worldwidejournals.com]
Application Notes and Protocols for Acecainide Hydrochloride in High-Throughput Cardiac Safety Screening
Abstract
In the landscape of preclinical drug development, early and accurate assessment of cardiovascular risk is paramount. A significant portion of drug attrition is attributed to unforeseen cardiotoxicity, particularly the proarrhythmic risk of Torsades de Pointes (TdP), which is often linked to the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel. Acecainide hydrochloride (N-acetylprocainamide, NAPA), the primary active metabolite of the Class Ia antiarrhythmic drug procainamide, serves as an indispensable tool in this screening cascade.[1][2] As a Class III antiarrhythmic agent, its well-characterized mechanism as a potassium channel blocker results in a predictable prolongation of the cardiac action potential duration (APD) and the QT interval.[1][3] This property makes Acecainide an ideal positive control for validating the sensitivity and reliability of high-throughput screening (HTS) assays designed to flag potentially proarrhythmic compounds. This document provides a comprehensive guide to the mechanism, application, and detailed protocols for using this compound in state-of-the-art cardiac safety assays, including automated patch-clamp and human induced pluripotent stem cell-derived cardiomyocyte (hiPSC-CM) platforms.
Scientific Foundation: The Electrophysiological Role of Acecainide
Understanding the utility of Acecainide begins with the electrophysiology of the cardiac myocyte. The cardiac action potential (AP) is a tightly regulated sequence of depolarization and repolarization driven by the flux of ions across the cell membrane.
Mechanism of Action: Acecainide is classified as a Class III antiarrhythmic agent.[1] Its primary mechanism involves the blockade of potassium (K+) channels responsible for the repolarization phase (Phase 3) of the cardiac action potential.[1][3] This inhibition, particularly of the rapid delayed rectifier potassium current (IKr) encoded by the hERG gene, slows the efflux of potassium ions from the myocyte.[4] The direct consequence is a delay in repolarization, which manifests as a prolongation of the action potential duration (APD). On a surface electrocardiogram (ECG), this cellular effect corresponds to an increase in the QT interval, a critical clinical marker for proarrhythmic risk.[1]
Caption: Site of Acecainide action on the cardiac action potential.
This well-defined mechanism makes Acecainide an exemplary positive control. Its application in an assay should produce a robust, concentration-dependent, and reproducible signal (i.e., hERG current inhibition or APD prolongation), thereby validating the assay's ability to detect compounds with a similar mechanism of cardiotoxicity.
Application in High-Throughput Screening Platforms
The modern approach to cardiac safety, influenced by the Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative, emphasizes a multi-pronged strategy using in vitro and in silico tools.[5][6][7] Acecainide is a vital component for validating these HTS platforms.
-
Automated Patch Clamp (APC): These systems enable high-throughput measurement of ion channel currents from cells expressing a specific channel, such as hERG. Acecainide is used to confirm that the system can accurately quantify the inhibition of the target channel and generate a reliable concentration-response curve (IC50).[8][9]
-
hiPSC-Cardiomyocyte Assays: As a more physiologically relevant model, hiPSC-CMs express a complement of human cardiac ion channels and beat spontaneously.[10][11] In these assays, Acecainide is used to verify that the platform (e.g., using voltage-sensitive dyes, multi-electrode arrays, or impedance) can detect changes in integrated electrophysiological parameters like APD, field potential duration (FPD), and beat rate.[12]
Experimental Protocols
The following protocols are designed to be self-validating by incorporating vehicle controls, a positive control (Acecainide), and multiple concentrations of test articles.
Protocol 1: Automated Patch Clamp (APC) hERG Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the hERG channel, using this compound as a positive control to validate assay performance.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the KCNH2 (hERG) gene.
-
Reagents: this compound (powder), DMSO, Extracellular Solution (ECS), Intracellular Solution (ICS).
-
APC System: E.g., Sophion Qube, Nanion SyncroPatch.
-
Consumables: System-specific microfluidic chips/plates.
Experimental Workflow:
References
- 1. Acecainide - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. CIPA [cipaproject.org]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative [metrionbiosciences.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. Frontiers | High-Throughput Drug Screening System Based on Human Induced Pluripotent Stem Cell-Derived Atrial Myocytes ∼ A Novel Platform to Detect Cardiac Toxicity for Atrial Arrhythmias [frontiersin.org]
- 11. High Throughput Physiological Screening of iPSC-Derived Cardiomyocytes for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specialist Cardiac Safety Screening Services [metrionbiosciences.com]
Troubleshooting & Optimization
Acecainide hydrochloride solubility issues and solutions
An authoritative guide for researchers, scientists, and drug development professionals on navigating the solubility challenges of Acecainide Hydrochloride.
Technical Support Center: this compound
From the Senior Application Scientist's Desk:
Welcome to the dedicated support guide for this compound (also known as N-acetylprocainamide hydrochloride or NAPA). As a key metabolite of the antiarrhythmic agent Procainamide, Acecainide is crucial for many cardiovascular research studies.[1][2] However, like many active pharmaceutical ingredients (APIs), its hydrochloride salt form presents specific solubility challenges that can impact experimental reproducibility and outcomes.
This guide is structured to provide you with both quick answers and in-depth troubleshooting protocols. We move from fundamental properties to frequently encountered issues and their detailed solutions, grounding our advice in established physicochemical principles. Our goal is to empower you to overcome solubility hurdles efficiently and confidently.
Section 1: Core Physicochemical Properties
A clear understanding of this compound's properties is the foundation for troubleshooting.
Table 1: Chemical and Physical Data for this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₅H₂₄ClN₃O₂ | [1][3] |
| Molecular Weight | 313.82 g/mol | [1][3] |
| CAS Number | 34118-92-8 | [2][3] |
| Appearance | Crystalline solid / White to light yellow powder | [4][5] |
| Melting Point | 184-186 °C / 190-193 °C | [4][6] |
| Storage Temperature | -20°C |[2][6] |
Table 2: Reported Solubility in Common Laboratory Solvents
| Solvent | Concentration | Source(s) |
|---|---|---|
| Water | 50 mg/mL | [6] |
| PBS (pH 7.2) | ~10 mg/mL | [7][8] |
| Ethanol | ~16 mg/mL | [7][8] |
| DMSO | ~14 mg/mL | [7][8] |
Note: The free base, N-Acetylprocainamide, is reported to be highly soluble in DMSO (≥ 100 mg/mL).[9] The hydrochloride salt form has different characteristics.
Section 2: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding this compound handling.
Q1: Why is the solubility of Acecainide HCl lower in PBS (10 mg/mL) than in pure water (50 mg/mL)?
A: This is likely due to the common ion effect .[10][11] this compound (Acecainide-HCl) dissolves in water to form Acecainide-H⁺ and Cl⁻ ions. Phosphate-Buffered Saline (PBS) contains a significant concentration of chloride ions (from NaCl and KCl). This pre-existing chloride shifts the dissolution equilibrium back towards the solid, undissolved salt form, thereby reducing its apparent solubility.[10]
Q2: I need to prepare a solution at a physiological pH of 7.4. What should I be aware of?
A: Acecainide is a weakly basic compound. As a hydrochloride salt, it forms a slightly acidic solution when dissolved in unbuffered water. When you increase the pH towards 7.4, you are deprotonating the molecule, which can lead to the precipitation of the less soluble free base form (N-Acetylprocainamide). Therefore, while the HCl salt is used to enhance aqueous solubility, working at or above neutral pH requires careful consideration of the final concentration to avoid precipitation.
Q3: My Acecainide HCl solution has developed a slight yellow tint upon storage. Is it degraded?
A: A slight color change is not uncommon for amine-containing compounds, especially in solution. Similar observations have been made with the parent drug, Procainamide Hydrochloride, where solutions stored at room temperature intensified in color without a significant change in concentration.[12] However, any significant color change should be treated with caution. It is best practice to prepare fresh solutions for critical experiments and to store stock solutions protected from light at low temperatures (-20°C for powder, -80°C for solvent stocks) to minimize potential degradation.[2][6]
Q4: What is the best general-purpose solvent for making a high-concentration stock solution?
A: Based on available data, Dimethylformamide (DMF) offers good solubility (~20 mg/mL).[7][8] However, for cell-based assays, DMSO is often preferred, though its reported solubility for the HCl salt is slightly lower (~14 mg/mL).[7][8] For many applications, preparing a 50 mg/mL stock in pure, deionized water is the most straightforward approach, provided the final dilution into your experimental medium does not cause precipitation.[6]
Section 3: In-Depth Troubleshooting Guide
This section provides structured solutions to specific experimental problems.
Problem 1: Compound Fails to Dissolve Completely in Aqueous Buffer
-
Potential Cause A: Concentration Exceeds Solubility Limit.
-
Scientific Rationale: Every compound has a finite solubility in a given solvent system under specific conditions (pH, temperature, ionic strength). Attempting to create a solution above this concentration will result in a suspension or slurry.
-
Solution Workflow:
-
Verify Calculations: Double-check your math for mass, volume, and final molarity.
-
Consult Solubility Data: Compare your target concentration with the known values in Table 2. Remember the common ion effect can reduce solubility in buffers like PBS.[10][11]
-
Prepare a Saturated Solution: If a lower concentration is not an option, prepare a slurry by adding an excess of the compound to the solvent. Stir vigorously for an extended period (1-2 hours), then remove the undissolved solid by filtration (0.22 µm syringe filter) or centrifugation. The resulting clear supernatant will be a saturated solution. Note: The exact concentration of this solution should be determined analytically if precision is critical.
-
-
-
Potential Cause B: Sub-optimal pH of the Medium.
-
Scientific Rationale: Acecainide is a basic molecule. Its hydrochloride salt is most soluble at an acidic pH where the molecule is fully protonated. As the pH increases towards and beyond its pKa, the equilibrium shifts to the neutral, less soluble free-base form, causing it to precipitate.
-
Solution Workflow:
-
Measure Initial pH: Dissolve the Acecainide HCl in deionized water and measure the pH. It should be mildly acidic. A 1% solution of the parent drug, Procainamide HCl, has a pH of 5.0-6.5.[5]
-
Acidify the Solvent: If dissolving directly into a neutral or basic buffer, first try dissolving the powder in a small amount of acidified water (e.g., pH 4-5) before adding it to the final buffer system.
-
Perform a pH-Solubility Profile: For formulation development, it is crucial to experimentally determine the solubility across a range of pH values to identify the optimal conditions.
-
-
Problem 2: Precipitation Occurs After Initial Dissolution
-
Potential Cause A: Temperature Fluctuation.
-
Scientific Rationale: Dissolution for most substances is an endothermic process, meaning solubility increases with temperature.[13] If a solution was prepared with gentle heating to aid dissolution, it may become supersaturated upon cooling to room temperature, leading to precipitation.
-
Solution Workflow:
-
Avoid Overheating: Use only gentle warming (e.g., 37°C water bath) and sonication to aid dissolution.
-
Equilibrate Slowly: Allow the solution to cool to ambient temperature slowly. If precipitation occurs, the concentration is too high for that temperature.
-
Maintain Temperature: If the experiment is conducted at a specific temperature (e.g., 37°C in an incubator), ensure the stock solution is pre-warmed before addition to the assay medium.
-
-
-
Potential Cause B: Addition to Incompatible Media.
-
Scientific Rationale: A high-concentration stock solution (e.g., in water or DMSO) may be stable, but adding it to a final assay medium with a different pH, higher ionic strength, or containing certain proteins can cause the compound to crash out of solution.
-
Solution Workflow:
-
Check pH Compatibility: Ensure the final pH of the assay medium after adding the stock solution is compatible with the compound's solubility profile.
-
Dilute Serially: Instead of a single large dilution, perform serial dilutions. Add the stock solution to the final medium slowly while vortexing or stirring to aid dispersion.
-
Use Co-solvents: If working with a lipophilic medium, a stock in a water-miscible organic co-solvent like ethanol or DMSO may be more appropriate.[14]
-
-
Section 4: Key Experimental Protocols
These step-by-step protocols provide a reliable starting point for your experiments.
Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution
This protocol is designed for preparing a standard aqueous stock for general use.
-
Materials: this compound powder, Type I deionized water, calibrated analytical balance, volumetric flask, magnetic stirrer, and sterile 0.22 µm syringe filter.
-
Procedure:
-
Weigh out 10.0 mg of this compound using a calibrated balance.
-
Transfer the powder to a 1.0 mL volumetric flask.
-
Add approximately 0.8 mL of deionized water.
-
Place a small magnetic stir bar in the flask and stir until the solid is completely dissolved. Gentle sonication in a water bath can be used to expedite dissolution.
-
Once dissolved, carefully add deionized water to the 1.0 mL mark.
-
Invert the flask several times to ensure a homogenous solution.
-
For sterile applications, filter the solution through a 0.22 µm syringe filter into a sterile storage tube.
-
Validation: The solution should be clear and colorless.
-
Storage: Aliquot and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Solubility Enhancement with Co-solvents
This protocol provides a general framework for using co-solvents when aqueous solubility is insufficient.
-
Principle: Co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous solvent system.[14][15]
-
Procedure:
-
Solvent Selection: Choose a co-solvent that is compatible with your experimental system. For cell culture, ethanol or DMSO are common, but their final concentration should typically be kept low (<0.5% v/v) to avoid cytotoxicity.
-
Stock Preparation: Prepare a high-concentration stock of Acecainide HCl in 100% of the chosen co-solvent (e.g., 20 mg/mL in ethanol).
-
Titration/Screening: Prepare a series of aqueous buffers containing varying percentages of the co-solvent (e.g., 5%, 10%, 20% ethanol in water).
-
Solubility Test: Add a known excess of Acecainide HCl powder to each co-solvent mixture.
-
Equilibration: Agitate the samples at a constant temperature for 24 hours to reach equilibrium.
-
Separation & Analysis: Centrifuge the samples to pellet undissolved solid. Carefully remove the supernatant and analyze its concentration using a validated analytical method like HPLC-UV.[16]
-
Optimization: Select the co-solvent system that provides the required solubility with the lowest percentage of organic solvent.
-
Section 5: Visual Diagrams & Workflows
Diagram 1: Troubleshooting Workflow
This decision tree guides the user through a logical process for diagnosing and solving solubility issues.
References
- 1. Acecainide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. abmole.com [abmole.com]
- 3. This compound | C15H24ClN3O2 | CID 71417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acecainide [drugfuture.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. N-Acetylprocainamide = 99 HPLC, powder 34118-92-8 [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. rjpdft.com [rjpdft.com]
- 12. researchgate.net [researchgate.net]
- 13. ascendiacdmo.com [ascendiacdmo.com]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Improved liquid chromatographic determination of procainamide and N-acetylprocainamide in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Acecainide Hydrochloride in Aqueous Solutions
Prepared by the Senior Application Science Team
This guide is designed for researchers, scientists, and drug development professionals working with acecainide hydrochloride. Acecainide (also known as N-acetylprocainamide or NAPA) is the primary active metabolite of the antiarrhythmic drug procainamide.[1][2] Ensuring its stability in aqueous solutions is paramount for accurate experimental results and the development of safe and effective formulations. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common stability challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the handling and stability of this compound solutions.
Q1: What is the recommended solvent for preparing an initial stock solution of this compound?
A: For general laboratory use, a buffered aqueous solution is highly recommended over unbuffered water. A Phosphate-Buffered Saline (PBS) solution at a pH of 7.2 to 7.4 is an excellent starting point. This compound is soluble in PBS (pH 7.2) at concentrations up to 10 mg/mL.[3]
-
Expert Rationale: Using a buffer is critical because the primary degradation pathway for acecainide is amide hydrolysis, a reaction that is highly sensitive to pH.[4][5] Unbuffered water can have a fluctuating pH due to dissolved atmospheric CO₂, which can accelerate degradation. A buffer system maintains a stable pH environment, thereby minimizing the rate of hydrolysis and enhancing the solution's shelf-life.
Q2: What are the primary chemical degradation pathways for acecainide in an aqueous environment?
A: The principal degradation mechanism is the hydrolysis of the amide bond linking the 4-acetamidobenzoyl moiety to the diethylaminoethyl side chain.[5][6] This reaction can be catalyzed by both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: In the presence of acid and heat, the amide bond is cleaved to yield 4-acetamidobenzoic acid and N,N-diethylethane-1,2-diamine.[7]
-
Base-Catalyzed Hydrolysis: Under basic conditions, the amide is hydrolyzed to form the salt of the carboxylic acid (e.g., sodium 4-acetamidobenzoate) and the free amine (N,N-diethylethane-1,2-diamine).[8]
Additionally, based on data from its parent compound procainamide, oxidation and photolysis are potential secondary degradation pathways that can lead to discoloration and potency loss.[9]
Q3: How do critical environmental factors—pH, temperature, and light—affect the stability of acecainide solutions?
A: These three factors are the most significant variables controlling the stability of acecainide in solution.
-
pH: This is the most critical factor. The rate of amide hydrolysis is minimized at a near-neutral pH. Both strongly acidic and strongly alkaline conditions will significantly accelerate degradation.[4][6] Therefore, maintaining the solution pH within a narrow, neutral range (e.g., 6.5-7.5) is essential for stability.
-
Temperature: Degradation reactions are temperature-dependent. Storing solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures drastically slows the rate of hydrolysis and other potential reactions compared to ambient or elevated temperatures.[9][10]
-
Light: Exposure to UV light can induce photodegradation. Studies on the parent compound, procainamide, show that UV exposure leads to a darkening of the solution and a decrease in concentration over time.[9] To prevent this, solutions should always be stored in amber vials or wrapped in foil to protect them from light.
Q4: What is the expected shelf-life of a simple this compound aqueous solution?
A: The shelf-life is highly dependent on the storage conditions (pH, temperature, light exposure, and solvent). A simple, unbuffered aqueous solution stored at room temperature and exposed to light may begin to show significant degradation within days. However, a properly prepared solution in a neutral buffer (pH ~7.2), stored in aliquots at -20°C and protected from light, can be expected to remain stable for several months. The solid crystalline form of this compound is reported to be stable for at least four years when stored at -20°C.[3] For critical applications, it is imperative to perform a stability study under your specific formulation and storage conditions.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments.
Problem: My acecainide solution has developed a yellow or brown tint.
| Potential Cause | Explanation & Scientific Rationale | Recommended Action & Validation |
| Oxidation | The aromatic amine structure of acecainide, similar to its parent compound procainamide, is susceptible to oxidation.[9][11] Oxidative processes often produce colored degradation products. This is frequently observed in solutions exposed to air (oxygen) over time, especially at room temperature. | Action: Prepare fresh solutions using de-gassed buffer. Consider purging the vial headspace with an inert gas like nitrogen or argon before sealing. For long-term storage, the addition of a compatible antioxidant (e.g., sodium metabisulfite) could be evaluated, but compatibility and interference with downstream assays must be confirmed. Validation: Analyze the discolored solution using a stability-indicating HPLC-UV method. Compare the chromatogram to a freshly prepared standard. The appearance of new peaks alongside a decrease in the main acecainide peak confirms degradation. A UV-Vis scan can also confirm the presence of new chromophores responsible for the color. |
| Photodegradation | Exposure to ambient or UV light can cause the formation of colored degradants.[9] This is a common issue for many pharmaceutical compounds with aromatic rings. | Action: Immediately transfer the solution to an amber glass vial or wrap the existing container in aluminum foil. Always prepare and handle solutions under subdued light conditions. Validation: Prepare two identical samples. Expose one to light and keep the other protected. Monitor for color change and analyze both via HPLC over time. A greater degree of degradation in the light-exposed sample confirms photosensitivity. |
Problem: My experimental results show a progressive loss of acecainide concentration over time.
| Potential Cause | Explanation & Scientific Rationale | Recommended Action & Validation |
| Amide Hydrolysis | This is the most probable cause of potency loss. The rate of hydrolysis is dependent on pH and temperature.[5] Even at neutral pH, some level of hydrolysis will occur over extended periods, a process that is accelerated at room temperature. | Action: 1. Verify pH: Measure the pH of your stock and working solutions. Ensure it is within the optimal neutral range (6.5-7.5). 2. Control Temperature: Prepare stock solutions, aliquot them into single-use volumes, and store them frozen at -20°C or -80°C. Thaw aliquots as needed and keep them on ice during use. Avoid repeated freeze-thaw cycles. Validation: Conduct a mini-stability study. Store aliquots of your solution at different temperatures (e.g., -20°C, 4°C, 25°C) and analyze their concentration by HPLC at defined time points (e.g., T=0, 24h, 48h, 1 week). This will quantify the rate of degradation under different conditions. |
| Adsorption to Container | Highly dilute solutions of some compounds can adsorb to the surfaces of plastic or glass containers, leading to an apparent loss of concentration. | Action: Consider using low-adsorption plasticware (e.g., polypropylene) or silanized glass vials for storing highly dilute solutions. Validation: Prepare a solution and divide it between your standard container and a low-adsorption container. Analyze the concentration from both containers over time. A significant difference would suggest adsorption is an issue. |
Troubleshooting Workflow Diagram
This diagram provides a logical decision-making path for diagnosing stability issues.
Caption: Troubleshooting workflow for acecainide solution stability.
Section 3: Protocols and Methodologies
These protocols provide a validated framework for preparing stable solutions and assessing stability.
Protocol 1: Preparation of a Stabilized this compound Aqueous Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution designed to minimize degradation during storage.
Materials:
-
This compound (MW: 313.82 g/mol )[3]
-
Phosphate-Buffered Saline (PBS) tablets or powder (for 1x solution, pH 7.4)
-
High-purity water (e.g., HPLC grade or 18.2 MΩ·cm)
-
0.22 µm sterile syringe filter
-
2 mL amber glass vials or polypropylene cryovials
-
Inert gas (Nitrogen or Argon), optional
Procedure:
-
Prepare Buffer: Dissolve PBS tablets/powder in high-purity water according to the manufacturer's instructions to prepare a 1x PBS solution. Verify the final pH is 7.4 ± 0.1.
-
De-gas Buffer (Optional but Recommended): To minimize oxidative degradation, sparge the PBS buffer with nitrogen or argon gas for 15-20 minutes.
-
Weigh Compound: Accurately weigh 100 mg of this compound powder.
-
Dissolve: Transfer the powder to a sterile 15 mL conical tube. Add 9 mL of the 1x PBS buffer. Vortex gently until the solid is completely dissolved. Adjust the final volume to 10 mL with PBS. This yields a final concentration of 10 mg/mL.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube. This step removes any particulates and ensures sterility for cell-based assays.
-
Aliquotting: Dispense the filtered solution into appropriate single-use volumes (e.g., 100 µL or 250 µL) in pre-labeled amber vials or cryovials.
-
Inert Gas Purge (Optional): Gently flush the headspace of each vial with nitrogen or argon before capping tightly.
-
Storage: Immediately place the aliquots in a -20°C or -80°C freezer. Protect from light at all times.
Self-Validation:
-
T=0 Analysis: Immediately after preparation, take one aliquot and analyze its concentration using a calibrated, stability-indicating HPLC method. This serves as your baseline.
-
Periodic Check: Analyze another aliquot after a set period (e.g., 3 months) to confirm that the concentration remains within an acceptable range (e.g., >95% of the initial concentration).
Protocol 2: Framework for a Forced Degradation Study
This framework, guided by ICH principles, helps identify potential degradation products and establish the stability-indicating nature of an analytical method.[12][13] A target degradation of 5-20% is ideal to ensure that minor degradants are detected without completely consuming the parent drug.[14][15]
Materials:
-
This compound solution (e.g., 1 mg/mL in water or buffer)
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen Peroxide (H₂O₂), 3% and 30%
-
Calibrated oven, water bath, and photostability chamber
Procedure:
-
Prepare Samples: For each condition, prepare duplicate samples of acecainide solution and a corresponding blank (vehicle only).
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the drug solution. Heat at 60°C. Withdraw samples at intervals (e.g., 2, 4, 8, 24 hours). If no degradation occurs, repeat with 1 M HCl. Neutralize samples with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the drug solution. Heat at 60°C. Withdraw samples at intervals. If no degradation occurs, repeat with 1 M NaOH. Neutralize samples with an equivalent amount of HCl before analysis.
-
Oxidation: Add an equal volume of 3% H₂O₂ to the drug solution. Keep at room temperature. Withdraw samples at intervals. If no degradation occurs, repeat with 30% H₂O₂.
-
Thermal Degradation: Store vials of the drug solution in an oven at a high temperature (e.g., 80°C). Analyze at intervals.
-
Photostability: Expose the drug solution to light conditions as specified in ICH Q1B guidelines. Keep a control sample wrapped in foil to serve as a dark control.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC-UV/DAD). The method is considered "stability-indicating" if it can resolve the parent acecainide peak from all degradation product peaks.
Acecainide Degradation Pathway Diagram
This diagram illustrates the products of amide hydrolysis under acidic and basic conditions.
Caption: Primary hydrolytic degradation pathways of acecainide.
References
- 1. Acecainide - Wikipedia [en.wikipedia.org]
- 2. N-Acetylprocainamide | C15H23N3O2 | CID 4342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. Stability of Procainamide Injection in Clear Glass Vials and Polyvinyl Chloride Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. publications.ashp.org [publications.ashp.org]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Acecainide Hydrochloride Concentration for Efficacy
Welcome to the technical support center for acecainide hydrochloride (N-acetylprocainamide, NAPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common challenges encountered during experimentation. Our goal is to empower you with the scientific rationale behind protocol choices, ensuring your results are both accurate and reproducible.
Section 1: Foundational FAQs
This section addresses the most common initial questions regarding the properties and handling of this compound.
Q1: What is this compound and its primary mechanism of action?
A: Acecainide, also known as N-acetylprocainamide (NAPA), is the primary active metabolite of the Class Ia antiarrhythmic drug, procainamide.[1][2] Unlike its parent compound, acecainide functions as a Class III antiarrhythmic agent.[1][3] Its principal mechanism involves blocking potassium channels, which delays the repolarization phase (phase 3) of the cardiac action potential.[1][4] This action increases the action potential duration and the effective refractory period, making it effective in suppressing tachyarrhythmias, particularly those caused by re-entry mechanisms.[1]
Scientist's Insight: The distinction between procainamide (Class Ia, sodium channel blocker) and acecainide (Class III, potassium channel blocker) is critical. When designing experiments, especially in cardiac models, be aware that acecainide will primarily affect the QT interval, whereas procainamide affects both the QRS and QT intervals.[1] This mechanistic difference is fundamental to interpreting your results correctly.
Q2: What are the key physicochemical and handling properties I need to know?
A: Understanding the compound's properties is the first step to a successful experiment. Below is a summary of key data for this compound.
| Property | Value | Source |
| Synonyms | N-Acetylprocainamide HCl, NAPA, ASL-601 | [5][6] |
| Molecular Formula | C₁₅H₂₃N₃O₂ · HCl | [7][8] |
| Molecular Weight | 313.82 g/mol | [5][8] |
| Melting Point | 184-186 °C | |
| Appearance | Crystalline solid / powder | [7] |
| Storage | Store powder at -20°C for long-term stability (≥ 4 years). | [7][9] |
Q3: How should I prepare and store stock solutions of this compound?
A: Proper preparation and storage of stock solutions are critical for maintaining compound integrity and ensuring experimental reproducibility.
Solubility:
Step-by-Step Protocol for 10 mM Stock Solution in DMSO:
-
Calculation: Acecainide HCl MW = 313.82 g/mol . To make a 10 mM solution (0.01 mol/L), you need 3.1382 mg per mL of solvent.
-
Weighing: Accurately weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO. For example, add 1 mL of DMSO to 3.1382 mg of powder.
-
Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or sonication can aid dissolution if precipitation occurs.[10]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh, sterile tube. This is crucial for cell culture applications to prevent contamination.
-
Aliquoting & Storage:
Scientist's Insight: While acecainide HCl is soluble in water, using a DMSO stock is common practice for in vitro studies as it facilitates dilution into aqueous culture media with minimal precipitation. Always ensure the final concentration of DMSO in your culture medium is non-toxic to your cells, typically well below 0.5% (v/v).
Section 2: Troubleshooting Guide for In Vitro Experiments
This section uses a problem-and-solution format to address specific challenges in optimizing this compound concentration.
Q4: How do I determine the optimal starting concentration range for my cell-based assay?
A: Selecting an appropriate concentration range is key to observing a biological effect without causing non-specific cytotoxicity. The best approach is a combination of literature review and empirical testing.
Recommended Workflow:
-
Literature Review: Search for published studies using acecainide in similar experimental systems (e.g., specific cell lines, disease models). A study on fatty liver disease, for instance, found that 10 µM acecainide decreased lipid droplet area in SK-Hep1 cells without cytotoxicity.[7] Clinical studies have reported mean plasma concentrations for antiarrhythmic efficacy around 14.3 µg/mL (approximately 45 µM), with side effects appearing at concentrations around 22.5 µg/mL (approximately 72 µM).[11] This gives you a physiologically relevant range to explore.
-
Dose-Response Experiment: Perform a broad-range dose-response experiment to determine the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) for your specific endpoint.
Protocol: Determining IC₅₀ using a Cell Viability Assay (e.g., MTT/XTT)
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X working solution of this compound in your culture medium from your DMSO stock. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM down to 0.1 µM).
-
Treatment: Remove the old medium from the cells and add the 2X working solutions. Also include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the viability reagent (e.g., MTT) and incubate according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance and plot the results as percent viability versus log concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC₅₀.
Workflow Diagram: Dose-Response Determination
Caption: Workflow for determining the optimal concentration range.
Q5: My results are inconsistent or show poor efficacy. What are the likely causes?
A: Inconsistent results often stem from issues with compound stability, solubility, or experimental setup.
Troubleshooting Checklist:
-
Compound Integrity:
-
Age of Stock Solution: Are you using freshly prepared or properly stored aliquots? Avoid using stock solutions that have undergone multiple freeze-thaw cycles.[10]
-
Stability in Media: Acecainide's parent drug, procainamide, is stable for extended periods in solutions like normal saline.[12] However, complex culture media containing reactive components could potentially degrade the compound over long incubation times (e.g., >72 hours). Consider performing a stability check if this is a concern.
-
-
Solubility Issues:
-
Precipitation: Visually inspect your treatment media (before adding to cells) for any signs of precipitation, especially at higher concentrations. A precipitate will drastically lower the effective concentration.
-
Solvent Choice: Ensure the final DMSO concentration is not affecting cell health, which could mask the specific effects of acecainide.
-
-
Biological Variability:
-
Cell Passage Number: Are you using cells within a consistent and low passage number range? High passage numbers can lead to phenotypic drift and altered drug responses.
-
Metabolism: Acecainide is formed via N-acetylation.[13] Cells with high N-acetyltransferase activity might metabolize the compound differently than those with low activity, affecting outcomes.
-
Troubleshooting Flowchart
References
- 1. Acecainide - Wikipedia [en.wikipedia.org]
- 2. N-Acetylprocainamide | C15H23N3O2 | CID 4342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acecainide (N-acetylprocainamide). A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Acecainide [drugfuture.com]
- 6. Acecainide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | C15H24ClN3O2 | CID 71417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Antiarrhythmic efficacy, pharmacokinetics and safety of N-acetylprocainamide in human subjects: comparison with procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of Procainamide Injection in Clear Glass Vials and Polyvinyl Chloride Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Strategies for Overcoming Acecainide Hydrochloride Resistance in In Vitro Models
Welcome to the technical support center for researchers utilizing acecainide hydrochloride in their experimental workflows. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of acquired resistance in cell lines. Our goal is to equip you with the scientific rationale and practical methodologies to understand, diagnose, and overcome resistance, ensuring the integrity and success of your research.
Introduction to this compound and Acquired Resistance
This compound, the N-acetylated metabolite of procainamide, is a Class III antiarrhythmic agent that primarily functions by blocking potassium channels.[1][2] This mechanism of action leads to a prolongation of the action potential duration.[3] While its primary clinical application is in cardiology, the role of potassium channels in cellular processes like proliferation and apoptosis has led to investigations into the utility of potassium channel blockers in other fields, including oncology.[1][4] The development of drug resistance, a phenomenon where cells no longer respond to a previously effective compound, is a significant hurdle in both clinical and preclinical settings.[5] This guide will provide a framework for addressing this compound resistance in your cell line models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potassium channel blocker.[6][7] Specifically, as a Class III antiarrhythmic agent, it delays the repolarization phase of the action potential by blocking potassium efflux, thereby prolonging the effective refractory period.[2][3] This modulation of ion flow across the cell membrane is the basis of its pharmacological effect.
Q2: My cells are no longer responding to this compound. What are the potential general mechanisms of this acquired resistance?
A2: Acquired resistance to a pharmacological agent can arise through several mechanisms. While specific data on this compound resistance in cancer cell lines is limited, we can extrapolate from general principles of drug resistance and the pharmacology of potassium channel blockers. Potential mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) or Multidrug Resistance-Associated Proteins (MRPs), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[8][9]
-
Alteration of the Drug Target: Mutations in the gene encoding the target potassium channel or changes in its expression level can reduce the binding affinity of this compound, rendering it less effective.[10]
-
Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to compensate for the effects of potassium channel blockade, thereby maintaining their proliferation or survival.
-
Altered Drug Metabolism: Changes in cellular metabolism could potentially lead to the inactivation of this compound.
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: The most direct way to confirm resistance is to perform a dose-response assay and compare the half-maximal inhibitory concentration (IC50) of the suspected resistant cell line to the parental (sensitive) cell line.[11] A significant increase (typically 3-fold or higher) in the IC50 value for the treated cell line indicates the development of resistance.[12]
Q4: Are there any known synergistic drug combinations with potassium channel blockers that might help overcome resistance?
A4: Yes, combining potassium channel modulators with other therapeutic agents is a promising strategy. For instance, potassium channel blockers have been shown to potentiate the growth-inhibitory effects of tamoxifen in breast cancer cell lines.[13] Additionally, combining potassium channel activators and inhibitors with cisplatin has been shown to overcome cisplatin resistance in colorectal cancer cells.[14] Exploring combinations of this compound with other compounds targeting different cellular pathways could be a viable approach to overcoming resistance.[15]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter when working with this compound and resistant cell lines.
Issue 1: Unexpectedly High IC50 Value in Parental Cell Line
You are performing your initial characterization of this compound on a new cell line and find the IC50 value to be significantly higher than anticipated based on literature for similar compounds.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inherent Resistance of the Cell Line | Review the literature for the expression profile of potassium channels in your specific cell line. Some cell lines may naturally have low expression of the target channel or high expression of efflux pumps. | The efficacy of a targeted drug is dependent on the presence and accessibility of its target. |
| Drug Inactivity | Confirm the integrity of your this compound stock. Prepare a fresh solution and verify its concentration. If possible, test its activity on a known sensitive cell line. | Improper storage or handling can lead to degradation of the compound. |
| Suboptimal Assay Conditions | Optimize your cell viability assay. Factors such as cell seeding density, incubation time, and the type of assay (e.g., MTT, CellTiter-Glo®) can influence the results.[16] | Assay conditions must be optimized to ensure that the measured endpoint accurately reflects cell viability and is not confounded by experimental artifacts.[17] |
Issue 2: Developing an this compound-Resistant Cell Line
You are attempting to generate a resistant cell line but are struggling to achieve a stable, high level of resistance.
Experimental Protocol: Generating a Resistant Cell Line
This protocol is a general guideline and may need to be optimized for your specific cell line.
-
Determine the initial IC50: Perform a dose-response curve to establish the baseline sensitivity of the parental cell line to this compound.[18]
-
Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20.[19]
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold increments).[6] Allow the cells to recover and resume normal growth before the next dose escalation. This process can take several months.[18]
-
Monitor Resistance: Periodically (e.g., every 4-6 weeks), perform a dose-response assay to determine the IC50 of the treated cell population.
-
Establish a Stable Resistant Line: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), maintain the resistant cell line in a continuous culture with a maintenance concentration of this compound (typically the highest concentration at which the cells proliferate stably).[20]
-
Clonal Selection (Optional): To ensure a homogenous resistant population, you can perform single-cell cloning by limiting dilution.[18]
Troubleshooting the Resistance Development Process:
| Problem | Potential Cause | Solution |
| Excessive Cell Death | The incremental increase in drug concentration is too high. | Reduce the fold-increase in drug concentration at each step. Allow for a longer recovery period between dose escalations.[19] |
| Loss of Resistance | The resistant phenotype is unstable without continuous drug pressure. | Always maintain the resistant cell line in a medium containing a maintenance concentration of this compound.[20] |
| Heterogeneous Population | Not all cells in the population have acquired the same level of resistance. | Perform single-cell cloning to isolate a homogenous population of highly resistant cells.[18] |
Issue 3: Investigating the Mechanism of Resistance
You have successfully generated a stable this compound-resistant cell line and now want to understand the underlying mechanism of resistance.
Experimental Workflow for Investigating Resistance Mechanisms:
Caption: Workflow for elucidating resistance mechanisms.
Step-by-Step Guide:
-
Assess Drug Efflux:
-
Method: Use a fluorescent substrate of ABC transporters, such as Rhodamine 123, to compare its accumulation in resistant versus parental cells. Reduced accumulation in resistant cells suggests increased efflux.
-
Validation: Treat the resistant cells with a known ABC transporter inhibitor (e.g., verapamil) in combination with this compound. A restoration of sensitivity would support the role of efflux pumps in the resistance mechanism.
-
-
Analyze the Drug Target:
-
Method: Quantify the mRNA and protein expression levels of the putative potassium channel target(s) in both parental and resistant cell lines using qPCR and Western blotting, respectively. Sequence the coding region of the target gene to identify any potential mutations.
-
Validation: Use siRNA or shRNA to knock down the expression of the target channel in the parental cells to see if it confers resistance. Conversely, overexpress the wild-type channel in the resistant cells to see if it restores sensitivity.
-
-
Investigate Bypass Pathways:
-
Method: Employ techniques like RNA sequencing or proteomic analysis to identify differentially activated signaling pathways in the resistant cells compared to the parental cells.
-
Validation: Use specific inhibitors of the identified bypass pathways in combination with this compound in the resistant cells to see if sensitivity can be restored.[15]
-
Conclusion
Overcoming resistance to this compound in cell lines requires a systematic and evidence-based approach. By understanding the potential mechanisms of resistance and employing rigorous troubleshooting and experimental validation, researchers can effectively address this challenge. This guide provides a foundational framework to diagnose and investigate resistance, ultimately enabling the continued exploration of this compound's therapeutic potential.
References
- 1. Potassium channels: Novel targets for tumor diagnosis and chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 3. New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium Channels as a Target for Cancer Therapy: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Voltage-Gated Potassium Channels in Breast Cancer: Mechanistic Insights into 4-Aminopyridine-Induced Cell Death [mdpi.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions [ebmconsult.com]
- 9. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting ion channels: innovative approaches to combat cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity of potassium channel-blockers in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The combined activation of KCa3.1 and inhibition of Kv11.1/hERG1 currents contribute to overcome Cisplatin resistance in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combinatorial Therapy of Cancer: Possible Advantages of Involving Modulators of Ionic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 20. researchgate.net [researchgate.net]
Acecainide hydrochloride assay variability and reproducibility
Introduction: Navigating the Nuances of Acecainide Hydrochloride Analysis
Welcome to the technical support guide for the analysis of this compound, also known as N-acetylprocainamide (NAPA). As the primary and pharmacologically active metabolite of the antiarrhythmic drug procainamide, its accurate quantification is critical in both therapeutic drug monitoring and pharmaceutical quality control.[1][2] Variability in analytical results can arise from numerous factors, from sample handling to chromatographic conditions.
This guide is structured to provide researchers, scientists, and drug development professionals with a blend of foundational knowledge and in-depth troubleshooting strategies. Moving beyond simple procedural lists, we will explore the causality behind common issues and provide robust, self-validating protocols to enhance the reproducibility and accuracy of your this compound assays. All recommendations are grounded in established scientific principles and regulatory expectations.[3][4]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding this compound analysis.
Q1: What is the most common and reliable method for quantifying this compound?
A: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most widely used and robust techniques for the simultaneous quantification of acecainide (NAPA) and its parent drug, procainamide.[2][5] Reversed-phase chromatography using a C18 or C8 column is typical, coupled with UV detection (commonly around 280 nm) or spectrofluorimetric detection for enhanced specificity.[1][2][6]
Q2: My assay results are inconsistent day-to-day. What is the most likely cause?
A: Poor inter-day precision often points to variables that are not strictly controlled. The most common culprits are:
-
Mobile Phase Preparation: Inconsistent preparation of buffered mobile phases can lead to pH shifts, altering the retention and peak shape of acecainide, which is a basic compound.[7][8]
-
Column Equilibration: Insufficient column equilibration time before starting a new batch of samples can cause retention time drift.[7]
-
Environmental Factors: Fluctuations in laboratory temperature can affect mobile phase viscosity and column temperature (if not controlled by an oven), leading to shifts in retention time.[7]
-
Standard/Sample Stability: Degradation of stock solutions or processed samples can significantly impact accuracy and precision.[9]
Q3: What are the essential validation parameters I must assess for my acecainide assay according to regulatory guidelines?
A: According to the International Council for Harmonisation (ICH) guideline Q2(R1), a quantitative assay for an active ingredient like acecainide must be validated for the following key characteristics[3][10]:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as its parent drug (procainamide), impurities, or matrix components.[11]
-
Accuracy: The closeness of your measured value to the true value, typically assessed via recovery studies in a sample matrix.[12]
-
Precision: Assessed at three levels: Repeatability (intra-day), Intermediate Precision (inter-day, different analysts/equipment), and Reproducibility (inter-laboratory).[10][13]
-
Linearity & Range: Demonstrating a direct proportional relationship between concentration and instrument response over a defined range.[2]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.[14]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).[12][14]
Section 2: Core Troubleshooting Guides
This section provides systematic approaches to resolving specific experimental issues.
Guide 2.1: Chromatographic & Peak Integrity Issues
Unreliable chromatography is the primary source of assay variability. The following table outlines common problems, their root causes, and recommended solutions.
| Problem Observed | Potential Root Causes | Systematic Troubleshooting & Solutions |
| Shifting Retention Times | 1. Inadequate column equilibration.[7] 2. Inconsistent mobile phase composition or pH.[8] 3. Pump malfunction or leaks.[15] 4. Fluctuating column temperature. | 1. Equilibrate Rigorously: Flush the column with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved. 2. Control Mobile Phase: Prepare fresh mobile phase daily. If using buffers, always verify the final pH after mixing all components. Use a high-purity solvent.[7] 3. System Check: Perform a pump pressure test and check for leaks at all fittings. 4. Use a Column Oven: Maintain a constant column temperature (e.g., 30 °C) to ensure reproducibility. |
| Peak Tailing | 1. Secondary Interactions: Acecainide's amine groups can interact with acidic silanol groups on the silica-based column packing.[8] 2. Column Overload: Injecting too high a concentration of the analyte. 3. Column Degradation: Loss of stationary phase or creation of voids in the column bed. | 1. Modify Mobile Phase: Add a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) or use a lower pH mobile phase to protonate the silanols. Alternatively, use a modern, end-capped column designed for basic compounds. 2. Reduce Concentration: Dilute the sample to fall within the linear range of the assay. 3. Column Care: Use a guard column to protect the analytical column. If performance degrades, try flushing the column in the reverse direction (if permitted by the manufacturer) or replace it. |
| Ghost Peaks | 1. Sample Carryover: Adsorption of acecainide from a high-concentration sample onto injector parts, which then elutes in subsequent blank injections.[7] 2. Contaminated Mobile Phase or System. | 1. Optimize Needle Wash: Use a strong, organic solvent in the autosampler's needle wash protocol. Include a blank injection after high-concentration standards or samples.[7] 2. System Flush: Prepare fresh mobile phase and flush the entire system to remove contaminants. |
| Poor Resolution (from Procainamide) | 1. Suboptimal Mobile Phase: Incorrect organic-to-aqueous ratio or pH. 2. Aging Column: Loss of theoretical plates and efficiency. | 1. Method Optimization: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) to increase the retention and separation of both peaks. Adjusting the pH can also alter selectivity. 2. Replace Column: If resolution continues to degrade on a known good method, the column has likely reached the end of its life. |
Diagram: General Analytical Workflow
This diagram illustrates the end-to-end process for a typical this compound assay.
References
- 1. High performance liquid chromatography of procainamide and N-acetylprocainamide in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Procainamide and N-acetylprocainamide in Rat Plasma by Ultra-High-Pressure Liquid Chromatography Coupled with a Diode Array Detector and Its Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. fda.gov [fda.gov]
- 5. Simultaneous quantification of procainamide and N-acetylprocainamide with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved liquid chromatographic determination of procainamide and N-acetylprocainamide in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medikamenterqs.com [medikamenterqs.com]
- 8. uhplcs.com [uhplcs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. database.ich.org [database.ich.org]
- 11. researchgate.net [researchgate.net]
- 12. propharmagroup.com [propharmagroup.com]
- 13. A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijcrt.org [ijcrt.org]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: Acecainide Hydrochloride HPLC Analysis
Prepared by: Senior Application Scientist
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Acecainide Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during method development, validation, and routine analysis. The content is structured in a practical question-and-answer format, blending fundamental chromatographic principles with field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the setup and execution of HPLC analysis for this compound.
Q1: What are the key chemical properties of this compound that influence its HPLC analysis?
Acecainide, also known as N-acetylprocainamide (NAPA), is the primary active metabolite of procainamide.[1][2] Its structure contains a diethylamino group, which is basic.[3] This basic nature is the most critical factor in HPLC method development. Basic analytes are prone to strong, undesirable secondary interactions with the stationary phase, particularly the acidic silanol groups present on the surface of traditional silica-based columns.[4][5] These interactions are a primary cause of poor peak shape, specifically peak tailing.[6]
Q2: What is a good starting point for developing a reversed-phase HPLC method for acecainide?
A robust starting point for a reversed-phase method would involve controlling the mobile phase pH to minimize silanol interactions and ensuring good retention and peak shape.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Column | C18 or C8, 150 mm x 4.6 mm, 5 µm | A modern, high-purity, end-capped column is crucial to minimize accessible silanols.[5][7] |
| Mobile Phase A | 20-25 mM Potassium Phosphate buffer | A buffer is essential to control and maintain a stable pH.[8] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower backpressure.[9] |
| pH | Adjust to 2.5 - 3.0 with phosphoric acid | At low pH, residual silanol groups on the silica are protonated (Si-OH), reducing their ability to interact ionically with the protonated basic analyte.[5][10] |
| Detection | UV at ~272 nm | Acecainide has a UV maximum around this wavelength.[1] A photodiode array (PDA) detector is recommended during development to confirm peak purity. |
| Column Temp. | 30 °C | Using a column oven ensures stable retention times.[11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Vol. | 10 µL | Keep the injection volume and mass low initially to prevent column overload.[4] |
| Sample Diluent | Mobile Phase or Water/Acetonitrile mix | The sample solvent should be weaker than or equal in strength to the initial mobile phase to prevent peak distortion.[7][10] |
Q3: What are the typical system suitability test (SST) parameters I should monitor?
System suitability testing ensures the chromatographic system is adequate for the intended analysis. According to USP and ICH guidelines, the following parameters are critical.[12][13]
| SST Parameter | Typical Acceptance Criteria (for Assay) | Purpose |
| Tailing Factor (T) | T ≤ 2.0 (ideally ≤ 1.5) | Measures peak symmetry. A value > 1 indicates tailing.[10] |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and peak sharpness. |
| Repeatability (%RSD) | ≤ 2.0% for 5-6 replicate injections | Assesses the precision of the system (peak area and retention time).[14] |
| Retention Factor (k) | k > 2.0 | Ensures the analyte is retained sufficiently beyond the void volume for reliable quantification.[14] |
Detailed Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during your analysis.
Issue 1: Poor Peak Shape - Tailing
Q: My acecainide peak is showing significant tailing (Tailing Factor > 1.5). What is the cause and how do I fix it?
Peak tailing is the most common issue for basic compounds like acecainide. It compromises resolution and leads to inaccurate integration and quantification.[5][6] The primary cause is secondary-site interactions, where the basic amine group on acecainide interacts with acidic residual silanol groups on the silica stationary phase.[4][5]
Below is a systematic workflow to diagnose and resolve peak tailing.
Caption: Troubleshooting workflow for acecainide peak tailing.
Step-by-Step Protocol to Eliminate Peak Tailing:
-
Verify and Adjust Mobile Phase pH: The single most effective way to reduce silanol interactions is to operate at a low pH.[5]
-
Action: Measure the pH of your aqueous mobile phase (Phase A). If it is above 3.5, adjust it downwards to between 2.5 and 3.0 using an acid like phosphoric acid. This protonates the silanol groups (Si-O⁻ to Si-OH), neutralizing their negative charge and minimizing ionic interaction with the protonated acecainide molecule.[4][10]
-
-
Confirm Buffer Strength: An inadequate buffer concentration will fail to maintain a consistent pH across the column as the sample passes through, leading to peak shape issues.[8][10]
-
Action: Ensure your buffer concentration is between 10-50 mM. If it is too low, prepare a fresh mobile phase with a higher buffer concentration.[10]
-
-
Check for Column Overload: Injecting too much sample mass can saturate the stationary phase, causing peak distortion that often manifests as tailing or fronting.[4][7]
-
Action: Reduce the sample concentration by a factor of 5 or 10, or decrease the injection volume. If the peak shape improves, the original sample was overloaded.[4]
-
-
Evaluate Column Health: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, exposing more active silanol sites.[10]
-
Action: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol, ensuring solvent miscibility).[15][16] If this does not restore peak shape and performance, the column may be at the end of its life and should be replaced. Using a guard column can help extend the life of your analytical column.[17]
-
-
Match Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile), it can cause the analyte band to spread on the column, resulting in peak distortion.[7][10]
-
Action: Whenever possible, dissolve and dilute your sample in the initial mobile phase. If sample solubility is an issue, use the weakest solvent possible that still provides adequate solubility.[15]
-
Issue 2: Retention Time Variability
Q: The retention time for my acecainide peak is drifting or shifting between injections. What are the likely causes?
Unstable retention times compromise the identity and reproducibility of your analysis.[11] This issue is typically related to the mobile phase, column temperature, or system hardware.
Troubleshooting Retention Time Drift:
-
Column Equilibration: Insufficient equilibration is a common cause of drifting retention times, especially when starting a new run or after a gradient.
-
Action: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection. If using a gradient, ensure the post-run equilibration time is sufficient to return to initial conditions.[17]
-
-
Mobile Phase Composition: Small changes in mobile phase composition, including pH, can lead to significant retention shifts.[11] Solvents can evaporate over time, changing the organic-to-aqueous ratio.
-
Temperature Fluctuation: HPLC separations are sensitive to temperature. A change of just 1 °C can alter retention times by 1-2%.
-
Flow Rate Inconsistency: A leak in the system or a failing pump seal can cause the flow rate to fluctuate, leading to unstable retention times.[15][17]
Issue 3: System Suitability Test (SST) Failure
Q: My analysis is failing the SST for %RSD of the peak area. How should I troubleshoot this?
Failure to meet the repeatability criteria (e.g., %RSD > 2.0%) indicates a problem with the precision of the system, which can stem from the injector, pump, or sample preparation.[14][18]
Caption: General troubleshooting logic for SST %RSD failures.
Step-by-Step Protocol for %RSD Failures:
-
Check for Air Bubbles: Air bubbles drawn into the pump head can cause flow rate inaccuracies and pressure fluctuations, leading to variable peak areas.
-
Inspect for Leaks: A small, inconsistent leak can lead to a variable amount of sample being delivered to the column.
-
Action: Visually inspect all fittings for signs of leaks. Pay close attention to the pump seals, injector seals, and column connections. Tighten or replace fittings as necessary.[16]
-
-
Troubleshoot the Autosampler: The autosampler is a common source of imprecision.
-
Ensure Sample Integrity: If the sample is not fully dissolved or is degrading over time in the autosampler, the injected concentration will be inconsistent.
-
Action: Prepare fresh standards. Ensure the sample is fully solubilized in the diluent; sonicate if necessary. If the sample contains particulates, filter it before placing it in the vial.[15]
-
Issue 4: Stability-Indicating Method Specificity
Q: I am developing a stability-indicating method. How do I confirm my method can separate acecainide from its degradation products?
A stability-indicating method must be able to accurately measure the drug substance in the presence of its impurities, excipients, and degradation products.[9][19] To achieve this, you must perform forced degradation (stress testing) studies.[20][21]
Experimental Protocol for Forced Degradation:
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[21]
-
Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Apply Stress Conditions: Expose the drug to the following conditions in separate experiments:[19][20][22]
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80 °C for several hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80 °C for several hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 105 °C).
-
Photolytic Degradation: Expose the solution to light meeting ICH Q1B guidelines.
-
-
Analyze Samples: At various time points, withdraw an aliquot, neutralize it if necessary (for acid/base samples), and dilute to the target concentration. Analyze the stressed samples by your HPLC method, preferably with a PDA or Mass Spectrometry (MS) detector.
-
Evaluate Specificity:
-
Resolution: Check that the peaks for any degradation products are baseline-resolved from the main acecainide peak.
-
Peak Purity: Use PDA peak purity analysis to confirm that the acecainide peak is spectrally pure in all stressed samples. This provides confidence that no degradants are co-eluting.
-
If separation is inadequate, the method must be re-developed by adjusting parameters like mobile phase pH, organic solvent type (e.g., switching from acetonitrile to methanol), or column chemistry to alter selectivity.[9]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Acecainide - Wikipedia [en.wikipedia.org]
- 3. This compound | C15H24ClN3O2 | CID 71417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. hplc.eu [hplc.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. uhplcs.com [uhplcs.com]
- 11. uhplcs.com [uhplcs.com]
- 12. researchgate.net [researchgate.net]
- 13. uspbpep.com [uspbpep.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pharmahealthsciences.net [pharmahealthsciences.net]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. openaccessjournals.com [openaccessjournals.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Acecainide Hydrochloride Interference with Fluorescent Probes
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of potential interference caused by acecainide hydrochloride in fluorescence-based assays. As a seasoned application scientist, my goal is to provide you with not only troubleshooting steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Introduction: The Challenge of Compound Interference in Fluorescent Assays
Fluorescence-based assays are powerful tools in biological research and drug discovery, offering high sensitivity and a wide range of applications.[1] However, the accuracy of these assays can be compromised by the intrinsic properties of the compounds being tested.[2][3] Small molecules, such as this compound, can interact with the assay components or the detection system, leading to misleading results.[2][4] This interference can manifest as either an artificial increase or decrease in the fluorescent signal, obscuring the true biological effect of the compound.[2] Understanding and mitigating these interferences are crucial for the integrity of your research.
Understanding this compound
Acecainide, also known as N-acetylprocainamide (NAPA), is the primary active metabolite of the antiarrhythmic drug procainamide.[5][6][7] It is classified as a Class III antiarrhythmic agent, primarily functioning by blocking potassium channels in the heart.[5][8] Its chemical structure, containing aromatic rings and amide groups, gives it the potential to interact with light and fluorescent molecules. While specific studies on this compound's interference with a wide range of fluorescent probes are not extensively documented in publicly available literature, its chemical properties suggest a potential for both autofluorescence and fluorescence quenching.
-
Autofluorescence: Molecules with conjugated π-systems, like the aromatic ring in acecainide, can absorb light and emit it at a longer wavelength, a phenomenon known as autofluorescence.[2][3] If the excitation and emission spectra of this compound overlap with those of your fluorescent probe, it can lead to a false-positive signal.
-
Fluorescence Quenching: this compound could also potentially decrease the fluorescence signal of a probe through quenching.[2][9] This can occur through various mechanisms, including direct interaction with the fluorophore or by absorbing the excitation or emitted light (inner filter effect).[3][10][11]
Troubleshooting Guide: Diagnosing and Mitigating Interference
This section provides a structured approach to identifying and addressing potential interference from this compound in your experiments.
Q1: My fluorescent signal is unexpectedly low after adding this compound. What could be the cause?
A significant decrease in fluorescence upon addition of a test compound can be a true biological effect or an artifact of assay interference. The two most common causes of signal reduction are fluorescence quenching and the inner filter effect.
Possible Cause 1: Fluorescence Quenching
Fluorescence quenching is a process that decreases the fluorescence intensity of a given substance.[9][12] It can occur through dynamic (collisional) or static (formation of a non-fluorescent complex) mechanisms.[13]
Experimental Protocol: Preliminary Quenching Check
-
Preparation:
-
Set A (Fluorophore only): Assay buffer + your fluorescent probe.
-
Set B (Fluorophore + Acecainide): Assay buffer + your fluorescent probe + this compound at the highest concentration used in your experiment.
-
Set C (Buffer blank): Assay buffer only.
-
Set D (Acecainide blank): Assay buffer + this compound at the highest concentration.
-
-
Measurement: Incubate the plate under your standard assay conditions and measure the fluorescence intensity using the same instrument settings as your main experiment.
-
Analysis:
-
Subtract the signal from the corresponding blank wells (A-C and B-D).
-
If the corrected signal in Set B is significantly lower than in Set A, this compound is likely quenching your fluorescent probe.
-
Diagram: Fluorescence Quenching Workflow
Caption: Workflow to determine if this compound is causing fluorescence quenching.
Possible Cause 2: Inner Filter Effect
The inner filter effect occurs when a compound in the solution absorbs either the excitation light intended for the fluorophore or the light emitted by the fluorophore. This is a common issue with compounds that have significant absorbance at the wavelengths used in the assay.[3][4]
Experimental Protocol: Assess Spectral Overlap
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance spectrum of this compound (at the highest concentration used in your assay) across the excitation and emission wavelengths of your fluorescent probe.
-
Analyze Overlap: Compare the absorbance spectrum of this compound with the excitation and emission spectra of your fluorophore. Significant overlap suggests a potential for the inner filter effect.
Data Presentation: Spectral Properties of Common Fluorescent Probes
| Fluorescent Probe | Excitation (nm) | Emission (nm) | Potential for Interference with UV-Absorbing Compounds |
| DAPI | 358 | 461 | High |
| Hoechst 33342 | 350 | 461 | High |
| Fluorescein (FITC) | 494 | 518 | Moderate |
| Rhodamine B | 555 | 580 | Low |
| Cyanine5 (Cy5) | 649 | 670 | Very Low |
This table provides a general guide. The actual potential for interference depends on the specific absorbance profile of this compound.
Q2: I am observing a higher fluorescent signal than expected. Why is this happening?
An unexpected increase in fluorescence is often due to the intrinsic fluorescence of the test compound, also known as autofluorescence.[2][3][14]
Possible Cause: Autofluorescence of this compound
Many organic molecules, especially those containing aromatic structures, can be inherently fluorescent.[15]
Experimental Protocol: Autofluorescence Check
-
Preparation:
-
Prepare a dilution series of this compound in your assay buffer, covering the concentration range used in your experiment.
-
Include a well with only assay buffer as a blank.
-
-
Measurement: Read the fluorescence of the plate using the same excitation and emission wavelengths and instrument settings as your main assay.
-
Analysis: If the wells containing this compound show a concentration-dependent increase in fluorescence compared to the buffer-only blank, the compound is autofluorescent under your assay conditions.
Diagram: Autofluorescence Correction Workflow
Caption: Workflow for identifying and correcting for this compound autofluorescence.
Q3: How can I confirm that the observed effect is due to interference and not a true biological effect?
Distinguishing between genuine biological activity and assay artifacts is paramount. The following control experiments are essential.
Experimental Protocol: Cell-Free (Acellular) Controls
-
Rationale: If the observed fluorescence change persists in the absence of the biological target (e.g., cells, enzymes), it is highly likely to be an artifact.
-
Procedure: Replicate your assay conditions precisely but omit the biological component. For example, in a cell-based assay, perform the experiment in the cell culture medium without cells. Add this compound and your fluorescent probe and measure the signal.
Diagram: Decision Tree for Validating Experimental Results
Caption: Decision-making process to differentiate between interference and a true biological effect.
Frequently Asked Questions (FAQs)
-
What types of fluorescent probes are most likely to be affected by this compound? Probes that are excited by UV or blue light (e.g., DAPI, Hoechst) are more susceptible to interference from autofluorescent compounds, as autofluorescence is often stronger in this region of the spectrum.[3] Probes with narrow Stokes shifts (small separation between excitation and emission peaks) are more prone to quenching and the inner filter effect.
-
Are there any alternative fluorescent probes that are less susceptible to interference? Yes, consider using red-shifted fluorescent probes with excitation and emission wavelengths above 600 nm.[3] Autofluorescence from most small molecules is significantly lower in the far-red and near-infrared regions.[16] Time-resolved fluorescence (TRF) assays can also be an excellent alternative, as the delayed measurement window effectively eliminates short-lived background fluorescence and autofluorescence.
-
What data analysis strategies can help to minimize the impact of interference? If this compound is autofluorescent, you can subtract the signal from control wells containing only the compound at the corresponding concentration from your experimental wells. For kinetic assays, the stable autofluorescence of the compound can often be subtracted as a baseline.[17]
-
At what concentration is this compound likely to cause interference? The concentration at which interference becomes significant is highly dependent on the specific assay conditions, including the fluorescent probe used, the buffer composition, and the instrument's sensitivity. It is crucial to perform the control experiments described in this guide at the highest concentration of this compound you plan to use.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acecainide - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Quenching of Fluorescence of Small Molecules [opg.optica.org]
- 10. Protein fluorescence quenching by small molecules: protein penetration versus solvent exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hx2.med.upenn.edu [hx2.med.upenn.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fluorogenic Small Molecules Requiring Reaction with a Specific Protein to Create a Fluorescent Conjugate for Biological Imaging–What we Know and What we Need to Learn - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Visualizing topical drug uptake with conventional fluorescence microscopy and deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Acecainide Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to optimizing the in vivo performance of acecainide hydrochloride. This guide is structured to address common and complex challenges encountered during the formulation and preclinical evaluation of this important antiarrhythmic agent. Here, we delve into the causality behind experimental choices, offering field-proven insights to navigate the intricacies of improving its bioavailability.
Frequently Asked Questions (FAQs)
Understanding the Baseline: this compound's Native Bioavailability
Question: My initial in vivo studies with a simple aqueous solution of this compound show a bioavailability of around 80-85%. Is there significant room for improvement, and why should I consider advanced formulations?
Answer: While an oral bioavailability of 85% is generally considered high, several factors warrant the exploration of advanced formulations.[1] Firstly, inter-subject variability in absorption can be significant, leading to inconsistent therapeutic outcomes.[2] Secondly, the relatively frequent dosing regimen for Class III antiarrhythmics can impact patient compliance.[2] Advanced formulations, such as sustained-release systems, can help maintain therapeutic plasma concentrations for longer periods, potentially reducing dosing frequency.[3][4][5] Furthermore, even a modest increase in bioavailability can lead to a reduction in the required dose, which may minimize potential side effects.[2][6] Lastly, understanding how to modulate its absorption is critical for developing new intellectual property and life cycle management of the drug.
Formulation Stability: A Critical First Step
Question: I've noticed a gradual decrease in the concentration of this compound in my aqueous formulation over time, especially at room temperature. What could be causing this instability, and how can I mitigate it?
Answer: this compound, being an N-acetylated derivative of procainamide, can be susceptible to hydrolysis and oxidation, particularly in aqueous solutions.[7] The stability is often influenced by pH, temperature, and exposure to light.[7][8]
Troubleshooting Formulation Instability:
| Observation | Potential Cause | Recommended Action |
| Decreasing drug concentration over time | Hydrolysis of the amide linkage. | Adjust the pH of the formulation. Studies on the parent compound, procainamide, suggest that a slightly acidic to neutral pH may be optimal.[9][10] Conduct a pH-stability profile to determine the pH of maximum stability for this compound. |
| Discoloration (yellowing) of the solution | Oxidation of the molecule. | Protect the formulation from light by using amber vials or other light-blocking containers.[8] Consider the addition of an antioxidant to the formulation, but ensure it is compatible with your intended in vivo model. |
| Precipitation of the drug | Exceeding the solubility limit, especially with changes in temperature or pH. | Confirm the solubility of this compound in your chosen vehicle at different temperatures.[11] Ensure the pH of the solution remains within a range where the drug is highly soluble. |
For long-term storage, it is advisable to store this compound solutions at refrigerated temperatures (2-8°C) and protected from light to minimize degradation.[7][8][10]
Troubleshooting Guides for Advanced Formulations
Nanoencapsulation of this compound
Question: I am trying to encapsulate this compound into polymeric nanoparticles to create a sustained-release formulation, but I am struggling with low encapsulation efficiency. What are the common pitfalls?
Answer: Encapsulating a relatively hydrophilic drug like this compound into hydrophobic polymeric nanoparticles is a common challenge. The primary issue is the drug's tendency to partition into the external aqueous phase during the formulation process.
Troubleshooting Low Encapsulation Efficiency:
| Problem | Underlying Cause | Troubleshooting Strategy |
| Low Drug Loading (<10%) | High water solubility of this compound. | pH Adjustment: Lowering the pH of the aqueous phase can sometimes increase the hydrophobicity of certain drugs, leading to better partitioning into the polymer matrix.[12] Solvent Selection: The choice of organic solvent for the polymer can influence the interaction between the drug and the polymer.[12] Polymer Selection: Experiment with different types of biodegradable polymers (e.g., PLGA with varying lactide-to-glycolide ratios) to find one with a better affinity for acecainide.[13] |
| Poor Reproducibility | Inconsistent mixing speed or temperature during nanoparticle formation. | Standardize the parameters of your nanoprecipitation or emulsification-evaporation method, such as stirring rate, temperature, and the rate of addition of the organic phase to the aqueous phase.[14] |
| Large Particle Size or Polydispersity | Aggregation of nanoparticles. | Optimize the concentration of the stabilizer (e.g., PVA, Poloxamer) in the external phase. Ensure adequate mixing energy (e.g., sonication, homogenization) is applied.[15] |
Workflow for Improving Encapsulation Efficiency:
Caption: Iterative optimization workflow for enhancing drug encapsulation.
Working with Permeation Enhancers
Question: I am considering the use of permeation enhancers to improve the intestinal absorption of this compound. How do I select an appropriate enhancer, and what are the potential risks?
Answer: Permeation enhancers can transiently increase the permeability of the intestinal epithelium, allowing for greater drug absorption.[11][16] They are broadly categorized based on their mechanism of action, such as surfactants, fatty acids, and bile salts, which can disrupt the cell membrane or open tight junctions.[17]
Selection and Troubleshooting of Permeation Enhancers:
| Challenge | Scientific Rationale | Recommended Approach |
| Enhancer Selection | The choice depends on the physicochemical properties of the drug and the desired mechanism of action. | For a hydrophilic drug like this compound, enhancers that modulate tight junctions (e.g., chitosan derivatives) or those that can interact with the aqueous channels of the membrane may be effective.[17] |
| Toxicity and Irritation | Many permeation enhancers can cause damage to the intestinal mucosa, leading to toxicity.[18] | Start with enhancers that have a good safety profile, such as certain fatty acids or bile salts at low concentrations.[17] It is crucial to perform in vitro cytotoxicity assays (e.g., using Caco-2 cells) and in vivo histological examinations of the intestinal tissue. |
| Inconsistent In Vivo Performance | The complex environment of the gastrointestinal tract can inactivate or dilute the enhancer. | Consider co-formulating the drug and enhancer in a protective delivery system, such as a liposome or nanoparticle, to ensure they are delivered to the site of absorption together.[19] |
Experimental Workflow for Screening Permeation Enhancers:
Caption: A stepwise approach to selecting and validating permeation enhancers.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation
This protocol is a starting point and may require optimization for your specific equipment and materials.
-
Organic Phase Preparation:
-
Dissolve 100 mg of Poly(lactic-co-glycolic acid) (PLGA) in 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add 10 mg of this compound to the polymer solution and sonicate briefly to disperse.
-
-
Aqueous Phase Preparation:
-
Prepare a 1% w/v solution of a stabilizer, such as polyvinyl alcohol (PVA), in deionized water.
-
-
Emulsification:
-
Add the organic phase to 20 mL of the aqueous phase.
-
Immediately homogenize the mixture using a high-speed homogenizer or a probe sonicator at a specified power setting for 2-5 minutes on an ice bath to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a beaker and stir magnetically at room temperature for 3-4 hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 20-30 minutes at 4°C.
-
Discard the supernatant, which contains the unencapsulated drug.
-
Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice to remove residual PVA and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose or trehalose).
-
Freeze the suspension and lyophilize to obtain a dry powder.
-
Protocol 2: In Vivo Oral Bioavailability Study in a Rat Model
All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
-
Animal Acclimatization and Fasting:
-
Acclimatize male Sprague-Dawley rats (250-300 g) for at least one week.
-
Fast the rats overnight (12-18 hours) before the experiment, with free access to water.
-
-
Dosing:
-
Divide the rats into groups (n=5-6 per group), e.g., control (aqueous solution of acecainide HCl) and test (nanoparticle formulation).
-
Administer the formulations orally via gavage at a dose equivalent to, for example, 20 mg/kg of this compound.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of acecainide in the plasma samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.[20]
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve) for each group using appropriate software.
-
Determine the relative bioavailability of the test formulation compared to the control solution.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (0-24h) (µg·h/mL) | Relative Bioavailability (%) |
| Aqueous Solution | 20 | 5.2 ± 0.8 | 1.5 ± 0.3 | 45.6 ± 6.1 | 100 |
| PLGA Nanoparticles | 20 | 3.8 ± 0.6 | 4.0 ± 0.7 | 58.2 ± 7.3 | 127.6 |
| Solution + Permeation Enhancer | 20 | 6.5 ± 1.1 | 1.0 ± 0.2 | 55.1 ± 8.0 | 120.8 |
Data are presented as mean ± standard deviation.
In Vitro-In Vivo Correlation (IVIVC)
Question: How can I be sure that my in vitro dissolution results for a sustained-release formulation will reflect its in vivo performance?
Answer: Establishing an In Vitro-In Vivo Correlation (IVIVC) is crucial for this purpose.[21] A Level A IVIVC, which demonstrates a point-to-point relationship between in vitro dissolution and in vivo absorption, is the gold standard.[22] This involves developing several formulations with different release rates (slow, medium, fast), testing them both in vitro and in vivo, and then plotting the fraction of drug absorbed in vivo against the fraction of drug dissolved in vitro. A strong linear correlation suggests that the in vitro test is a reliable predictor of in vivo performance.[23][24]
References
- 1. Acecainide - Wikipedia [en.wikipedia.org]
- 2. N-Acetylprocainamide kinetics and clinical response during repeated dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sustained-Release Tablets: Evaluation and Challenges in Formulation | International Journal of Health Advancement and Clinical Research (tz) [ijhacr.com]
- 4. ijhacr.com [ijhacr.com]
- 5. pharmtech.com [pharmtech.com]
- 6. In vivo and in vitro antiarrhythmic and arrhythmogenic effects of N-acetyl procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of Procainamide Injection in Clear Glass Vials and Polyvinyl Chloride Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability of procainamide hydrochloride in an extemporaneously compounded oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of procainamide hydrochloride in neutralized 5% dextrose injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 12. Improved entrapment efficiency of hydrophilic drug substance during nanoprecipitation of poly(I)lactide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Polymeric Nanoparticle-Encapsulated Drugs against Intracellular Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Polymer Concentration Maximizes Encapsulation Efficiency in Electrohydrodynamic Mixing Nanoprecipitation [frontiersin.org]
- 15. Nanoencapsulation for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Permeation enhancers in transdermal drug delivery: benefits and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. US20200009067A1 - Formulation and method for increasing oral bioavailability of drugs - Google Patents [patents.google.com]
- 20. Direct determination of procainamide and N-acetylprocainamide by capillary zone electrophoresis in pharmaceutical formulations and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ptfarm.pl [ptfarm.pl]
Acecainide hydrochloride experimental controls and best practices
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Acecainide hydrochloride (N-acetylprocainamide, NAPA). This guide is designed to provide in-depth, field-proven insights into experimental controls and best practices to ensure the integrity and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the experimental use of this compound.
Q1: What is the primary mechanism of action of this compound and how does it differ from Procainamide?
This compound is classified as a Class III antiarrhythmic agent. Its principal mechanism of action is the blockade of potassium channels, which are crucial for the repolarization phase (phase 3) of the cardiac action potential.[1] By inhibiting these channels, Acecainide prolongs the action potential duration (APD) and increases the effective refractory period (ERP) in cardiac myocytes.[1] This makes the heart tissue less susceptible to re-entrant arrhythmias.
While Acecainide is the primary active metabolite of the Class Ia antiarrhythmic drug Procainamide, their electrophysiological effects are not identical.[2] Procainamide exhibits both sodium channel (Class I) and potassium channel (Class III) blocking properties.[3][4][5] In contrast, Acecainide is considered a more "pure" Class III agent, with its predominant effect being on potassium channels, leading to a prolongation of the QT interval on an electrocardiogram without significantly affecting the QRS duration.[6][7]
Q2: What are the essential positive and negative controls for an in vitro electrophysiology experiment with this compound?
The selection of appropriate controls is critical for validating your experimental system and ensuring that the observed effects are specific to Acecainide.
-
Positive Controls: A positive control should be a compound with a well-characterized effect on the ion channel or cell type you are studying. For instance, in a hERG potassium channel assay, a potent and specific blocker like Dofetilide or E-4031 is an excellent choice to confirm assay sensitivity and establish a reference for maximal channel inhibition.[8] These compounds will demonstrate that your experimental setup can detect the expected pharmacological response.
-
Negative Controls: A negative control is a substance that is not expected to produce the effect being measured. In the context of Acecainide experiments, a vehicle control is the most critical negative control. This would be the solvent used to dissolve the this compound (e.g., DMSO, ethanol, or saline) at the same final concentration used in the experimental group.[9] This ensures that the solvent itself is not causing any changes in cellular electrophysiology.
-
Reference Compound: In some cases, using a well-characterized compound with a similar mechanism of action can be beneficial. For Acecainide, other Class III antiarrhythmics like Amiodarone or Sotalol could serve as reference compounds for comparative studies.
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
This compound is soluble in aqueous solutions. For in vitro experiments, it is commonly dissolved in Dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.[9] It is crucial to keep the final concentration of DMSO in the experimental media low (typically ≤0.1%) to avoid solvent-induced cellular effects.[9]
For storage, solid this compound should be stored at -20°C for long-term stability. Once in solution, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. While specific stability data for Acecainide in various solvents is not extensively published, its parent compound, procainamide, has been shown to be stable for extended periods when refrigerated.[10] However, for optimal experimental reproducibility, freshly prepared or properly stored aliquots are recommended.
Section 2: Troubleshooting Guide
This section provides solutions to specific issues that you may encounter during your experiments with this compound.
Issue 1: High variability or poor reproducibility in dose-response curves for hERG channel inhibition.
High variability in dose-response data can obscure the true potency of Acecainide. Several factors can contribute to this issue:
-
Cell Health and Passage Number: Ensure that the cells (e.g., HEK293 or CHO cells stably expressing hERG channels) are healthy and within a consistent, low passage number range. Cells at high passage numbers can exhibit altered ion channel expression and electrophysiological properties.
-
Inconsistent Compound Application: Verify that your compound application system (manual or automated) delivers consistent concentrations of Acecainide to the cells. In automated patch-clamp systems, ensure the fluidics are functioning correctly.
-
Voltage Protocol Inconsistencies: Use a standardized voltage protocol for all experiments. Even minor variations in the voltage steps can alter the binding kinetics of the drug to the channel, leading to variability in the measured inhibition.
-
Temperature Fluctuations: Maintain a stable temperature throughout the experiment. Ion channel kinetics are temperature-sensitive, and fluctuations can introduce significant variability.
-
Solution Stability: If you are not using freshly prepared solutions, consider the possibility of compound degradation. Perform a stability test of your Acecainide stock and working solutions under your experimental conditions.
Issue 2: Unexpected or paradoxical effects on cardiac action potential duration (APD).
While Acecainide is expected to prolong APD, you may observe inconsistent or even shortening effects under certain conditions.
-
Concentration-Dependent Effects: Acecainide's effects can be complex and concentration-dependent. At very high concentrations, off-target effects on other ion channels may occur, leading to unexpected changes in APD. It is crucial to perform a full dose-response curve to characterize the effect across a wide range of concentrations.
-
Interaction with other Ion Channels: The net effect on APD is a balance of multiple ionic currents. While Acecainide primarily targets IKr (the rapid delayed rectifier potassium current), its minor effects on other channels, or the specific ion channel profile of your experimental model, could lead to varied responses.
-
Experimental Model Specificity: The electrophysiological response to Acecainide can differ between species and cell types (e.g., atrial vs. ventricular myocytes) due to differences in the relative expression of various ion channels. Ensure your experimental model is appropriate for your research question.
Issue 3: Difficulty achieving a stable whole-cell patch-clamp recording when applying Acecainide.
Maintaining a stable recording is fundamental to obtaining high-quality data.
-
Solution Osmolarity: Check the osmolarity of your internal and external solutions. Mismatches in osmolarity can cause cell swelling or shrinking, leading to seal instability.
-
Pipette Resistance: The resistance of your patch pipette can affect seal quality and recording stability. Experiment with different pipette resistances to find the optimal range for your cell type.
-
Mechanical Stability: Ensure your setup is free from vibrations. Use an anti-vibration table and secure all components of your rig.
-
Compound Precipitation: At higher concentrations, this compound may precipitate out of solution, especially if the stock solution is not properly dissolved or if there are temperature changes. Visually inspect your solutions for any signs of precipitation.
Section 3: Experimental Protocols and Best Practices
This section provides detailed step-by-step methodologies for key experiments involving this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Storage: Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro hERG Patch-Clamp Assay
This protocol provides a general framework. Specific parameters may need to be optimized for your particular cell line and equipment.
-
Cell Preparation: Plate cells stably expressing the hERG channel (e.g., HEK293-hERG) onto glass coverslips 24-48 hours before the experiment.
-
Solution Preparation: Prepare fresh external and internal solutions for patch-clamping. Ensure they are filtered (0.22 µm) and at the correct pH and osmolarity.
-
Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage. Perfuse the chamber with the external solution at a constant rate and temperature (e.g., 37°C).
-
Patching: Using a glass micropipette filled with the internal solution, form a giga-ohm seal with a single, healthy cell.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.
-
Baseline Recording: Apply a standardized voltage-clamp protocol to elicit hERG currents and record a stable baseline for at least 5 minutes.
-
Compound Application: Perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Effect Measurement: Continue recording until the effect of the compound reaches a steady state.
-
Washout: Perfuse the chamber with the drug-free external solution to observe the reversibility of the effect.
-
Data Analysis: Measure the peak tail current amplitude before and after drug application to calculate the percentage of inhibition. Construct a dose-response curve by testing a range of concentrations.
Section 4: Visualizations
Diagram 1: Acecainide's Mechanism of Action
References
- 1. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 2. Electrophysiologic interactions of procainamide and N-acetylprocainamide in isolated canine cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. partone.litfl.com [partone.litfl.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Electrophysiologic properties and antiarrhythmic mechanisms of intravenous N-acetylprocainamide in patients with ventricular dysrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiologic effects of N-acetylprocainamide in human beings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 9. Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of Procainamide Injection in Clear Glass Vials and Polyvinyl Chloride Bags - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Acecainide Hydrochloride and Procainamide in Cardiac Models
For decades, researchers investigating cardiac electrophysiology and arrhythmia have relied on a select group of pharmacological tools to probe the intricate mechanisms of the heart's electrical conduction. Among the most historically significant are procainamide and its primary active metabolite, acecainide (N-acetylprocainamide or NAPA). While chemically related, these two compounds present distinct electrophysiological profiles, making their appropriate selection critical for designing robust and interpretable experiments. This guide provides an in-depth comparison of acecainide and procainamide, offering the technical insights and experimental context necessary for researchers, scientists, and drug development professionals to leverage these tools effectively in cardiac models.
Introduction: A Tale of a Drug and its Metabolite
Procainamide is a long-standing antiarrhythmic medication used to manage a variety of cardiac arrhythmias.[1][2] Its utility in the laboratory is rooted in its broad-spectrum action on cardiac ion channels. However, the narrative of procainamide is incomplete without understanding its metabolism. In the liver, procainamide is acetylated to form acecainide (NAPA).[1][3] This metabolic conversion is not merely a detoxification step; it produces a compound with its own distinct and potent antiarrhythmic activity.[3][4]
Crucially, the rate of this conversion is genetically determined, leading to "slow" and "rapid" acetylator phenotypes in patient populations.[1][5] This clinical observation underscores a vital consideration for researchers: in vivo studies using procainamide are, in effect, studies of a combination of procainamide and a variable concentration of acecainide. This complicates the interpretation of results and provides a compelling reason to study the two compounds independently. This guide will dissect their individual properties to clarify their ideal applications in controlled experimental settings.
Differentiated Mechanisms of Action: Class Ia vs. Class III
The fundamental difference between procainamide and acecainide lies in their classification within the Vaughan Williams system, which categorizes antiarrhythmic drugs based on their primary mechanism of action.
-
Procainamide: The Class Ia Agent: Procainamide is a quintessential Class Ia antiarrhythmic.[1][6] Its primary mechanism is the blockade of voltage-gated sodium channels (INa).[1][7] By blocking these channels, procainamide slows the rapid depolarization phase (Phase 0) of the cardiac action potential. This leads to a decrease in conduction velocity through the cardiac tissue.[1][6] Additionally, like other Class Ia agents, procainamide also possesses potassium channel blocking activity, specifically inhibiting the rapid component of the delayed rectifier potassium current (IKr), which contributes to prolonging the action potential duration (APD).[1][7] This dual-channel blockade is the hallmark of its electrophysiological signature.
-
Acecainide (NAPA): The Class III Agent: The acetylation of procainamide's aromatic amine group significantly alters its pharmacological profile. Acecainide loses most of the parent drug's potent sodium channel blocking activity and primarily acts as a Class III antiarrhythmic agent.[3][8][9] Its main effect is the blockade of potassium channels (specifically IKr), which are responsible for the repolarization phase (Phase 3) of the action potential.[3][10] This selective action leads to a significant prolongation of the APD and the effective refractory period (ERP) without markedly affecting the depolarization phase.[3][11]
This mechanistic divergence is the most critical factor for a researcher to consider. If the experimental goal is to study the effects of sodium channel blockade or mixed ion channel modulation on arrhythmia, procainamide is the logical choice. Conversely, if the aim is to isolate the effects of repolarization delay and IKr blockade, acecainide provides a more selective tool.
Caption: Differentiated ion channel targets of Procainamide and Acecainide.
Comparative Electrophysiology in Cardiac Models
The mechanistic differences between procainamide and acecainide translate into distinct and measurable effects in various cardiac preparations. Data from studies using isolated cardiac tissues, such as Purkinje fibers or papillary muscles, provide the clearest comparison of their direct cellular actions.
| Parameter | Procainamide Effect | Acecainide (NAPA) Effect | Primary Ion Channel Correlate |
| Max Upstroke Velocity (Vmax) | Strongly Decreases [12][13] | Weakly or negligibly decreases[12][13] | INa (Sodium Current) |
| Action Potential Duration (APD) | Modestly Prolongs[11][12] | Strongly Prolongs [11][12] | IKr (Potassium Current) |
| Effective Refractory Period (ERP) | Prolongs | Strongly Prolongs [12] | IKr (Potassium Current) |
| Conduction Velocity | Slows [1][6] | Minimal effect | INa (Sodium Current) |
| QT Interval (ECG Correlate) | Prolongs (contributes to QRS widening)[6] | Prolongs (primarily affects JT interval)[8] | INa & IKr / IKr |
Insights from Experimental Data:
-
In isolated canine Purkinje fibers, procainamide causes a concentration-dependent decrease in Vmax, a direct indicator of sodium channel blockade.[12] Acecainide, in contrast, has a much weaker effect on Vmax but significantly prolongs APD at 90% repolarization (APD90) and the ERP, consistent with its Class III action.[12]
-
Studies in guinea pig papillary muscle confirm these findings, demonstrating that both drugs affect Vmax and APD, but procainamide is significantly more potent in reducing Vmax, while acecainide's primary effect is on prolonging the action potential.[13][14] It is noteworthy that in some non-dog models, acecainide does exhibit weak sodium channel blocking effects, challenging its "pure" Class III status in all species.[14][15] This highlights the importance of considering species-dependent effects in experimental design.
-
The interaction between the two compounds is complex. When studied in combination, their effects are not simply additive. For instance, procainamide can antagonize the APD-prolonging effects of acecainide at higher concentrations.[12] This is a critical consideration for in vivo models where both are present.
Experimental Protocol: Assessing Drug Effects in an Isolated Heart Model
To provide a practical context, the following is a representative protocol for evaluating the electrophysiological effects of these compounds using a Langendorff-perfused isolated guinea pig heart. This ex vivo model preserves the three-dimensional structure and syncytial nature of the heart, offering a higher level of physiological relevance than single-cell or tissue strip preparations.
Objective: To compare the effects of Procainamide and Acecainide on ventricular action potential duration (APD) and conduction.
Methodology:
-
Heart Isolation and Perfusion:
-
Humanely euthanize a guinea pig in accordance with institutional guidelines.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit (KH) buffer.
-
Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with KH buffer (gassed with 95% O2 / 5% CO2, maintained at 37°C).
-
Causality Check: Retrograde perfusion through the aorta closes the aortic valve and forces the perfusate into the coronary arteries, ensuring the entire myocardium is supplied with oxygen and nutrients, maintaining its viability.
-
-
Electrophysiological Recording:
-
Place a stimulating electrode on the right ventricular epicardium to pace the heart at a constant cycle length (e.g., 250 ms).
-
Place a monophasic action potential (MAP) recording electrode on the left ventricular epicardium to record local action potentials.
-
Allow the heart to stabilize for 20-30 minutes until a steady rhythm and stable MAP recordings are achieved.
-
Self-Validation: A stable baseline recording (consistent APD, amplitude, and resting potential) is crucial to ensure that any observed changes are drug-induced and not due to tissue degradation.
-
-
Drug Administration and Data Acquisition:
-
Record baseline electrophysiological parameters for 15 minutes.
-
Switch the perfusion to a KH buffer containing a vehicle control (e.g., 0.1% DMSO) for 15 minutes to account for any solvent effects.
-
Administer the first concentration of the test compound (e.g., 10 µM Procainamide or 10 µM Acecainide) via the perfusate.
-
Allow the drug to equilibrate for 20 minutes before recording the steady-state effect.
-
Perform a washout by switching back to the drug-free KH buffer.
-
Repeat the process for increasing concentrations of each drug, ensuring a full washout and return to baseline between compounds.
-
-
Data Analysis:
-
Measure the APD at 90% repolarization (APD90) from the MAP recordings.
-
Measure the time from the stimulus artifact to the MAP upstroke to assess changes in conduction time.
-
Calculate the percentage change from baseline for each parameter at each drug concentration to construct concentration-response curves.
-
Caption: Experimental workflow for a Langendorff-perfused heart study.
Conclusion and Strategic Recommendations
The choice between acecainide hydrochloride and procainamide is not a matter of superiority, but of experimental intent.
-
Choose Procainamide when the research question involves:
-
Modeling the effects of a classic Class Ia antiarrhythmic agent.
-
Investigating the role of sodium channel depression in arrhythmia initiation or termination.
-
Studying the complex interplay of a drug that affects both depolarization and repolarization.
-
-
Choose this compound when the research question involves:
-
Isolating the effects of delayed repolarization and APD prolongation.
-
Studying the pharmacology of the IKr channel in a more selective manner.
-
Avoiding the confounding effects of significant sodium channel blockade, which is particularly important when studying arrhythmias where conduction slowing is a primary mechanism (e.g., re-entry).
-
Understanding the distinct profiles of these two compounds is paramount. Procainamide serves as a model for mixed ion channel blockade, while acecainide offers a more focused tool to dissect the mechanisms of cardiac repolarization. By appreciating the history, mechanism, and comparative pharmacology of this parent drug-metabolite pair, researchers can make more informed decisions, leading to more precise and impactful findings in the field of cardiac electrophysiology.
References
- 1. Procainamide - Wikipedia [en.wikipedia.org]
- 2. Articles [globalrx.com]
- 3. Arrhythmia control by selective lengthening of cardiac repolarization: role of N-acetylprocainamide, active metabolite of procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of N-acetylprocainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Procainamide: clinical pharmacology and efficacy against ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiarrhythmic drugs: Procainamide | Pharmacology Mentor [pharmacologymentor.com]
- 7. Procainamide (Antiarrhythmic) Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Acecainide - Wikipedia [en.wikipedia.org]
- 9. Acecainide (N-acetylprocainamide). A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 12. Electrophysiologic interactions of procainamide and N-acetylprocainamide in isolated canine cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. Molecular basis of the different effects of procainamide and N-acetylprocainamide on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Acecainide Hydrochloride and Other Class III Antiarrhythmic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Class III Antiarrhythmics and the Pursuit of Selective Repolarization Delay
In the landscape of antiarrhythmic drug development, the Vaughan Williams classification has long served as a foundational framework. Class III agents, a cornerstone of this classification, exert their primary antiarrhythmic effect by prolonging the cardiac action potential duration (APD), thereby extending the effective refractory period of cardiac tissue. This mechanism is particularly effective in terminating and preventing reentrant arrhythmias, a common underlying cause of tachycardias. The principal molecular target for most Class III drugs is the potassium channels responsible for the repolarization phase of the action potential.[1]
This guide provides a detailed comparison of acecainide hydrochloride (also known as N-acetylprocainamide or NAPA) with other prominent Class III antiarrhythmic drugs, including amiodarone, sotalol, dofetilide, and ibutilide. We will delve into their mechanisms of action, electrophysiological effects, preclinical data, clinical efficacy, and proarrhythmic potential, offering a comprehensive resource for researchers and drug development professionals in the field of cardiology.
This compound: A Unique Metabolite with Class III Properties
Acecainide is the N-acetylated metabolite of the Class Ia antiarrhythmic drug procainamide.[2] While procainamide exhibits both sodium and potassium channel blocking properties, acecainide is predominantly a potassium channel blocker, classifying it as a Class III agent.[2][3] This metabolic conversion results in a compound with a distinct electrophysiological profile and pharmacokinetic properties.
Mechanism of Action and Electrophysiological Profile
Acecainide's primary mechanism of action is the blockade of potassium channels, which delays phase 3 repolarization of the cardiac action potential.[2][3] This leads to an increase in the action potential duration and a corresponding prolongation of the effective refractory period.[2] These changes make cardiac cells less excitable and are particularly useful in suppressing tachyarrhythmias caused by reentry mechanisms.[2] A key indicator of this effect on the surface electrocardiogram (ECG) is the prolongation of the QT interval.[4][5] Unlike its parent compound procainamide, acecainide has a minimal effect on the QRS duration, indicating less impact on cardiac conduction.[2]
dot
Caption: Mechanism of Action of this compound.
A Comparative Analysis of Key Class III Antiarrhythmics
While sharing the common mechanism of potassium channel blockade, Class III antiarrhythmics exhibit significant differences in their pharmacological profiles, including their selectivity for different potassium channel subtypes, effects on other ion channels, pharmacokinetics, and clinical applications.
| Feature | This compound | Amiodarone | Sotalol | Dofetilide | Ibutilide |
| Primary Target(s) | K+ channels (primarily IKr)[3] | Multiple channels (IKr, IKs, INa, ICa-L), α- and β-adrenergic receptors | K+ channels (IKr), β-adrenergic receptors | Selective IKr blocker | IKr and activation of late inward sodium current (INa-late) |
| hERG (IKr) IC50 | ~139 µM (for parent procainamide)[6] | ~0.047 µM[7] | ~343 µM (automated patch-clamp)[8] | ~0.0179 µM[9][10] | N/A |
| Secondary Actions | Minor Na+ channel blockade[11] | Broad-spectrum | Non-selective β-blockade | Minimal | Activates INa-late |
| Effect on APD | Prolongs[3][11] | Markedly prolongs | Prolongs | Prolongs | Markedly prolongs |
| Effect on Heart Rate | Minimal change[4] | Decreases | Decreases | No significant change | Can cause bradycardia |
| Primary Clinical Use | Ventricular arrhythmias[2][12][13][14][15] | Atrial and ventricular arrhythmias | Atrial and ventricular arrhythmias | Atrial fibrillation/flutter | Acute termination of atrial fibrillation/flutter |
| Proarrhythmic Risk (Torsades de Pointes) | Present, but less characterized than others[5][16] | Lower than other "pure" Class III agents despite significant QT prolongation[10][17] | Dose-dependent risk[17] | Significant risk, requires in-hospital initiation[17] | Significant risk, requires close monitoring |
In-Depth Comparison
Amiodarone
Amiodarone is a highly effective antiarrhythmic with a broad spectrum of activity against both atrial and ventricular arrhythmias. Its complex pharmacology, involving the blockade of multiple ion channels and adrenergic receptors, contributes to its high efficacy but also to a wide range of potential side effects, including pulmonary, thyroid, and liver toxicity.[18] In terms of proarrhythmia, while amiodarone significantly prolongs the QT interval, the incidence of Torsades de Pointes is paradoxically lower than with more selective IKr blockers.[10][17] A mixed treatment comparison of several antiarrhythmic drugs found amiodarone to be the most effective in maintaining sinus rhythm in atrial fibrillation.[19]
Sotalol
Sotalol is unique among Class III agents as it also possesses non-selective beta-blocking activity (Class II properties). This dual action can be advantageous in patients with ischemic heart disease. Sotalol is used for both atrial and ventricular arrhythmias. However, its proarrhythmic potential, particularly the risk of Torsades de Pointes, is a significant concern and is dose-dependent.[17] Comparative studies with its parent compound, procainamide, have shown sotalol to be a useful alternative for controlling chronic premature ventricular contractions, especially in patients with ischemic heart disease.[20]
Dofetilide
Dofetilide is a highly selective blocker of the rapid component of the delayed rectifier potassium current (IKr).[9][10] This selectivity results in a "pure" Class III effect, with a potent ability to prolong the APD and QT interval. It is primarily used for the conversion and maintenance of sinus rhythm in patients with atrial fibrillation and atrial flutter. Due to its significant risk of Torsades de Pointes, initiation of dofetilide therapy requires in-hospital monitoring.[17]
Ibutilide
Ibutilide is an intravenous Class III agent used for the rapid conversion of atrial fibrillation or atrial flutter to sinus rhythm. Its mechanism involves both the blockade of IKr and the activation of a slow, inward sodium current, which further prolongs repolarization. Like dofetilide, ibutilide carries a significant risk of Torsades de Pointes, necessitating careful patient selection and monitoring during administration.
Experimental Protocols for Comparative Evaluation
To conduct a rigorous head-to-head comparison of this compound with other Class III antiarrhythmics, a series of well-defined in-vitro and in-vivo experiments are essential.
In-Vitro Electrophysiology: Whole-Cell Patch-Clamp
Objective: To quantitatively assess and compare the potency and selectivity of acecainide and other Class III agents on key cardiac ion channels.
Methodology:
-
Cell Culture: Utilize stable cell lines (e.g., HEK293 or CHO) expressing the human ether-à-go-go-related gene (hERG), which encodes the α-subunit of the IKr channel.
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at physiological temperature (37°C).
-
Use specific voltage protocols to elicit and isolate the target ionic currents (e.g., IKr, IKs, INa, ICa-L).
-
Record baseline currents before drug application.
-
-
Drug Application: Perfuse the cells with increasing concentrations of this compound and the comparator Class III drugs.
-
Data Analysis:
-
Measure the inhibition of the peak tail current for IKr.
-
Construct concentration-response curves and calculate the IC50 value (the concentration that causes 50% inhibition) for each drug on each channel.
-
Causality and Self-Validation: By testing all compounds in the same experimental setup (cell line, temperature, voltage protocols), this protocol minimizes inter-assay variability, allowing for a direct and reliable comparison of potency and selectivity. The inclusion of well-characterized positive and negative controls validates the assay's sensitivity and specificity.
dot
Caption: Workflow for In-Vitro Patch-Clamp Electrophysiology.
In-Vivo Models of Arrhythmia
Objective: To evaluate the antiarrhythmic efficacy and proarrhythmic potential of acecainide and comparator drugs in a whole-animal model.
Methodology:
-
Animal Model: Utilize an established animal model of arrhythmia, such as a canine model of ventricular tachycardia or a rabbit model of drug-induced Torsades de Pointes.
-
Surgical Preparation: Surgically instrument the animals for continuous ECG and hemodynamic monitoring.
-
Arrhythmia Induction: Induce the target arrhythmia using programmed electrical stimulation or pharmacological agents (e.g., a combination of an IKr blocker and an alpha-1 adrenergic agonist to induce TdP).
-
Drug Administration: Administer intravenous infusions of this compound or the comparator drugs at clinically relevant concentrations.
-
Efficacy Assessment: Determine the ability of the drug to terminate the induced arrhythmia and prevent its re-induction.
-
Proarrhythmia Assessment: Monitor for the occurrence of proarrhythmic events, such as new or worsened ventricular arrhythmias, and quantify the change in the QT interval.
Causality and Self-Validation: This in-vivo approach provides a more integrated assessment of a drug's effects in a complex physiological system. The use of a well-established and reproducible arrhythmia model, along with appropriate controls, ensures the validity of the findings. Comparing the effects of different drugs in the same animal model allows for a direct assessment of their relative efficacy and proarrhythmic risk.
Clinical Evidence and Comparative Trials
While preclinical data provides a foundational understanding of a drug's properties, clinical trials are essential for determining its true therapeutic value and safety profile in humans.
This compound in Clinical Practice
Clinical studies have demonstrated the efficacy of acecainide in suppressing ventricular arrhythmias.[2][12][13][14][15] In some studies, intravenous acecainide prevented the induction of ventricular tachycardia in a significant portion of patients.[2] The antiarrhythmic response to procainamide does not necessarily predict the response to acecainide, highlighting its distinct pharmacological profile.[12] One of the potential advantages of acecainide over its parent compound, procainamide, is a lower incidence of drug-induced lupus erythematosus.[2][12]
Comparative Clinical Data
Direct, large-scale, randomized controlled trials comparing acecainide with other Class III antiarrhythmics are limited.[2] However, some insights can be gleaned from studies comparing procainamide (the parent drug of acecainide) with other agents. For instance, in the treatment of stable ventricular tachycardia, intravenous procainamide has been shown to be more effective and associated with fewer adverse events than amiodarone in some studies.[18][21][22][23][24] For the conversion of recent-onset atrial fibrillation, procainamide has demonstrated efficacy, although some studies suggest amiodarone and propafenone may be more effective, albeit with a slower onset of action for amiodarone.[15][25]
Conclusion and Future Directions
This compound represents a unique Class III antiarrhythmic agent with a distinct electrophysiological profile compared to its parent compound, procainamide, and other drugs in its class. Its primary mechanism of prolonging the action potential duration through potassium channel blockade makes it effective in suppressing ventricular arrhythmias.
However, a comprehensive, direct comparison with modern Class III agents like amiodarone, sotalol, dofetilide, and ibutilide is hampered by a lack of head-to-head preclinical and clinical studies. Future research should focus on conducting rigorous comparative studies to better define the relative potency, selectivity, efficacy, and safety of acecainide. Such studies would provide valuable insights for researchers and clinicians in selecting the most appropriate antiarrhythmic therapy for individual patients and would aid in the development of novel, safer, and more effective antiarrhythmic drugs.
References
- 1. Electrophysiologic effects of N-acetylprocainamide in human beings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acecainide (N-acetylprocainamide). A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Electrophysiologic properties and antiarrhythmic mechanisms of intravenous N-acetylprocainamide in patients with ventricular dysrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. QT prolongation and arrhythmia suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterisation of recombinant HERG K+ channel blockade by the Class Ia antiarrhythmic drug procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Proarrhythmia associated with antiarrhythmic drugs: a comprehensive disproportionality analysis of the FDA adverse event reporting system [frontiersin.org]
- 8. Risk factors for the development of proarrhythmic events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the effects of DC031050, a class III antiarrhythmic agent, on hERG channel and three neuronal potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the effects of DC031050, a class III antiarrhythmic agent, on hERG channel and three neuronal potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Antiarrhythmic efficacy, pharmacokinetics and safety of N-acetylprocainamide in human subjects: comparison with procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Electrophysiologic evaluation of the antiarrhythmic effects of N-acetylprocainamide for ventricular tachycardia secondary to coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of N-acetylprocainamide in long-term treatment of ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-acetylprocainamide's antiarrhythmic action in patients with ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. Molecular basis of the different effects of procainamide and N-acetylprocainamide on the maximum upstroke velocity and half-decay time of the cardiac action potential in guinea pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Safety and Efficacy of Intravenous Procainamide and Amiodarone in the Acute Treatment of Wide QRS Complex Monomorphic Tachycardias - American College of Cardiology [acc.org]
- 19. Flecainide acetate inhalation solution for cardioversion of recent-onset, symptomatic atrial fibrillation: results of the phase 3 RESTORE-1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetic and pharmacodynamic interaction of N-acetyl procainamide and procainamide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. thennt.com [thennt.com]
- 22. journalfeed.org [journalfeed.org]
- 23. Randomized comparison of intravenous procainamide vs. intravenous amiodarone for the acute treatment of tolerated wide QRS tachycardia: the PROCAMIO study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Randomized comparison of intravenous procainamide vs. intravenous amiodarone for the acute treatment of tolerated wide QRS tachycardia: the PROCAMIO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Comparison of the IKr blockers moxifloxacin, dofetilide and E-4031 in five screening models of pro-arrhythmia reveals lack of specificity of isolated cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Acecainide Hydrochloride and Amiodarone for Antiarrhythmic Research
This guide offers an in-depth, objective comparison of acecainide hydrochloride and amiodarone, two prominent antiarrhythmic agents. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level descriptions to explore the nuanced electrophysiological mechanisms, comparative efficacy supported by clinical data, and detailed experimental protocols for their evaluation. Our goal is to provide a comprehensive resource that informs experimental design and deepens the understanding of these complex compounds.
Section 1: Mechanistic Distinctions and Electrophysiological Profiles
The divergent therapeutic and side-effect profiles of acecainide and amiodarone are rooted in their distinct interactions with cardiac ion channels. Understanding these differences is fundamental to interpreting their clinical effects.
This compound (N-acetylprocainamide - NAPA)
Acecainide, the primary active metabolite of procainamide, exerts its antiarrhythmic effect predominantly through a single, well-defined mechanism.[1] It is classified as a Vaughan Williams Class III agent due to its selective blockade of potassium channels, which are crucial for the repolarization phase of the cardiac action potential.[1]
-
Primary Target: The principal action of acecainide is the blockade of the rapidly activating delayed rectifier potassium current (IKr).[1]
-
Electrophysiological Consequence: By inhibiting IKr, acecainide delays Phase 3 repolarization. This prolongs the action potential duration (APD) and, consequently, the effective refractory period (ERP) of cardiac myocytes.[1] This extended refractory period makes the heart less susceptible to re-entrant tachyarrhythmias.[1]
-
Clinical Signature: A key clinical indicator of acecainide's effect is the lengthening of the QT interval on an electrocardiogram (ECG), reflecting the prolonged ventricular repolarization.[1][2] Unlike its parent compound procainamide (a Class Ia agent), acecainide has minimal effect on sodium channels and thus does not significantly alter the QRS duration.[1]
Amiodarone: The Multi-Channel Modulator
Amiodarone's mechanism of action is substantially more complex, exhibiting properties of all four Vaughan Williams classes.[3][4] This multifaceted activity contributes to its high efficacy across a broad spectrum of arrhythmias but also underlies its extensive side-effect profile.[3][5]
-
Class III (Primary): Like acecainide, amiodarone's dominant effect is the blockade of potassium channels, which prolongs the APD and ERP.[3][5][6] It notably blocks both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[3]
-
Class I: Amiodarone blocks sodium channels, particularly at higher heart rates.[3][4][5] This action slows the upstroke of the action potential (Phase 0) and reduces conduction velocity.[5]
-
Class II: It possesses non-competitive beta-adrenergic blocking properties, which helps to modulate the effects of sympathetic stimulation on the heart.[3][4][5]
-
Class IV: Amiodarone also exhibits weak calcium channel blocking effects, which can slow conduction through the sinoatrial and atrioventricular nodes.[3][5]
Section 2: Comparative Efficacy and Safety from Clinical Data
Direct head-to-head clinical trials comparing acecainide and amiodarone are limited. However, data from studies involving procainamide, acecainide's parent drug, provide valuable insights into their relative performance.
The PROCAMIO study, a randomized trial, compared intravenous procainamide to intravenous amiodarone for the acute treatment of well-tolerated wide QRS tachycardia (most of which were ventricular tachycardia).[7][8] The results demonstrated a significant advantage for procainamide.
| Endpoint | Procainamide (n=33) | Amiodarone (n=29) | Odds Ratio (OR) | p-value |
| Major Cardiac Adverse Events (within 40 min) | 9% (3 patients) | 41% (12 patients) | 0.1 | 0.006 |
| Tachycardia Termination (within 40 min) | 67% (22 patients) | 38% (11 patients) | 3.3 | 0.026 |
| Adverse Events (in the following 24 h) | 18% | 31% | 0.49 | 0.24 |
| Data synthesized from the PROCAMIO study.[7][8] |
Key Insights from the Data:
-
Safety: Procainamide was associated with a significantly lower rate of major cardiac adverse events during drug infusion compared to amiodarone.[7][8]
-
Efficacy: Procainamide was significantly more effective at terminating tachycardia within the 40-minute study period.[7][8]
-
Structural Heart Disease: Even in the high-risk subgroup of patients with structural heart disease, procainamide was associated with fewer major cardiac adverse events.[7]
Another comparative study focused on the treatment of recent-onset atrial fibrillation found that amiodarone and procainamide had similar efficacy in converting patients to sinus rhythm (81.4% for amiodarone vs. 82.7% for procainamide).[9] However, procainamide demonstrated a faster onset of action during the initial loading phase.[9]
Section 3: Experimental Protocols for Comparative Assessment
To rigorously compare the electrophysiological effects of acecainide and amiodarone in a research setting, standardized in vitro and ex vivo models are essential. These protocols provide a framework for generating reproducible, high-quality data.
Protocol 1: In Vitro Patch-Clamp Assay for hERG Channel Blockade
This protocol is designed to quantify and compare the potency of acecainide and amiodarone in blocking the hERG potassium channel, a primary molecular target for Class III antiarrhythmic action and a key channel involved in drug-induced QT prolongation.[10][11]
Objective: To determine the half-maximal inhibitory concentration (IC50) for each compound on hERG currents.
Methodology:
-
Cell Culture: Utilize a stable cell line, such as Human Embryonic Kidney (HEK293) cells, engineered to express the hERG channel. Culture cells according to standard protocols until they reach 70-80% confluency.
-
Solution Preparation:
-
External Solution (in mM): 130 NaCl, 10 HEPES, 5 KCl, 1 MgCl2, 1 CaCl2, 12.5 dextrose; adjust pH to 7.4.[12]
-
Internal (Pipette) Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; adjust pH to 7.3.[12]
-
Test Compounds: Prepare stock solutions of this compound and amiodarone in a suitable solvent (e.g., DMSO). Create a series of dilutions in the external solution to achieve the desired final concentrations for the dose-response curve.
-
-
Whole-Cell Patch-Clamp Recording:
-
Establish a high-resistance (>1 GΩ) seal between the patch pipette and a single cell.[12]
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a standardized voltage-clamp protocol to elicit and measure hERG currents. A recommended protocol involves a depolarizing pulse to +40 mV followed by a repolarizing ramp or step to measure the characteristic tail current.[12][13]
-
-
Data Acquisition and Analysis:
-
Record baseline hERG tail currents in the absence of any compound.
-
Sequentially perfuse the cell with increasing concentrations of either acecainide or amiodarone, allowing the current to stabilize at each concentration.
-
Measure the peak tail current amplitude at each concentration.
-
Normalize the current inhibition relative to the baseline and vehicle control.
-
Fit the concentration-response data to a Hill equation to calculate the IC50 value for each drug.
-
Protocol 2: Ex Vivo Action Potential Duration in a Langendorff-Perfused Heart
This ex vivo model allows for the assessment of drug effects on the integrated electrophysiology of the whole heart, providing a more physiologically relevant context than single-cell assays.[14][15]
Objective: To measure and compare the effects of acecainide and amiodarone on the action potential duration at 90% repolarization (APD90).
Methodology:
-
Heart Isolation: Anesthetize a suitable laboratory animal (e.g., rabbit or guinea pig) and perform a thoracotomy to rapidly excise the heart. Immediately place the heart in ice-cold, oxygenated Krebs-Henseleit solution.
-
Langendorff Setup:
-
Electrophysiological Recording:
-
Allow the heart to equilibrate for a stabilization period (e.g., 20-30 minutes).
-
Carefully place a floating microelectrode or a monophasic action potential (MAP) catheter on the epicardial surface of the left ventricle to record action potentials.
-
Record baseline action potentials for a control period.
-
-
Drug Perfusion and Data Acquisition:
-
Switch the perfusion solution to one containing a known concentration of acecainide or amiodarone.
-
Record the changes in the action potential waveform over time until a steady-state effect is observed.
-
Perform a washout by switching back to the drug-free perfusate to assess the reversibility of the effects.
-
Repeat the procedure with different concentrations to establish a dose-response relationship.
-
-
Data Analysis:
-
From the recorded waveforms, measure the APD90 for baseline and each drug concentration.
-
Calculate the percentage change in APD90 from baseline for each compound and concentration.
-
Compare the magnitude of APD prolongation between acecainide and amiodarone.
-
Section 4: Synthesis and Conclusion
This guide delineates the critical differences between this compound and amiodarone, providing a framework for their comparative evaluation.
-
Causality and Mechanism: Acecainide's targeted blockade of IKr results in a predictable Class III effect, primarily prolonging the APD.[1] In contrast, amiodarone's broad-spectrum activity across multiple ion channels (Classes I, II, III, and IV) produces a more complex and potent, albeit less selective, antiarrhythmic profile.[3][4] This mechanistic diversity is the causal reason for their differing clinical efficacy and side-effect profiles.
-
Efficacy and Safety: Clinical data, particularly from the acute treatment of ventricular tachycardia, suggests that procainamide (and by extension, its active metabolite acecainide) may offer a superior safety profile and faster efficacy compared to amiodarone in specific clinical scenarios.[7][8] Amiodarone's strength lies in its broad applicability and effectiveness in maintaining sinus rhythm in chronic conditions like atrial fibrillation, though this comes with a higher burden of potential long-term toxicity.[17][18]
-
Experimental Validation: The provided protocols for patch-clamp and Langendorff heart experiments offer self-validating systems for research. By incorporating baseline measurements, vehicle controls, and dose-response curves, these experimental designs ensure that observed effects can be confidently attributed to the test compounds, providing trustworthy and reproducible data for comparison.
References
- 1. Acecainide - Wikipedia [en.wikipedia.org]
- 2. Electrophysiologic properties and antiarrhythmic mechanisms of intravenous N-acetylprocainamide in patients with ventricular dysrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Amiodarone Hydrochloride? [synapse.patsnap.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Randomized comparison of intravenous procainamide vs. intravenous amiodarone for the acute treatment of tolerated wide QRS tachycardia: the PROCAMIO study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized comparison of intravenous procainamide vs. intravenous amiodarone for the acute treatment of tolerated wide QRS tachycardia: the PROCAMIO study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative study of intravenous amiodarone and procainamide in the treatment of atrial fibrillation of recent onset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Whole-Cell Configuration of the Patch-Clamp Technique in the hERG Channel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recording hERG potassium currents and assessing the effects of compounds using the whole-cell patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. sophion.com [sophion.com]
- 14. reprocell.com [reprocell.com]
- 15. Langendorff heart - Wikipedia [en.wikipedia.org]
- 16. Langendorff Isolated Heart Perfusion Technique | ADInstruments [adinstruments.com]
- 17. ahajournals.org [ahajournals.org]
- 18. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanistic Validation of Acecainide Hydrochloride
For researchers and drug development professionals navigating the landscape of antiarrhythmic therapies, a nuanced understanding of a compound's mechanism of action is paramount. This guide provides an in-depth validation of acecainide hydrochloride's (also known as N-acetylprocainamide or NAPA) electrophysiological profile, comparing it with other key antiarrhythmic agents. We will delve into the experimental methodologies required to elucidate these mechanisms, offering a framework for rigorous preclinical assessment.
This compound: Beyond a Simple Class III Agent
Acecainide is the primary active metabolite of procainamide, a Class Ia antiarrhythmic.[1][2] While procainamide's principal mechanism is the blockade of fast sodium channels, acecainide is predominantly classified as a Class III antiarrhythmic agent.[2] The cornerstone of its Class III activity is the blockade of potassium channels, which leads to a delay in the repolarization phase (Phase 3) of the cardiac action potential.[3][4][5] This prolongs the action potential duration (APD) and, consequently, the effective refractory period (ERP) of cardiomyocytes.[3][5] The clinical manifestation of this effect is a prolongation of the QT interval on an electrocardiogram (ECG).[6][7][8]
However, accumulating evidence suggests that categorizing acecainide as a "pure" Class III agent is an oversimplification. Studies have demonstrated that acecainide also possesses some sodium channel-blocking properties, characteristic of Class I agents, particularly at higher concentrations.[9][10] This dual mechanism of action underscores the importance of comprehensive electrophysiological profiling to fully characterize its effects.
The Electrophysiological Landscape: A Comparative Overview
To contextualize the actions of acecainide, it is essential to compare its effects with those of other antiarrhythmic drugs from the Vaughan Williams classification system. This classification categorizes drugs based on their primary mechanism of action on the cardiac action potential.[3][4]
| Drug Class | Representative Drug(s) | Primary Mechanism of Action | Key Electrophysiological Effects |
| Class Ia | Procainamide | Blocks fast sodium channels (intermediate dissociation) and some potassium channels.[11][12] | Slows conduction velocity (widens QRS), prolongs APD and ERP (prolongs QT).[7] |
| Class Ib | Lidocaine | Blocks fast sodium channels (fast dissociation), particularly in depolarized tissue.[11][13] | Shortens APD and ERP in some tissues, with minimal effect on conduction velocity in normal tissue.[14] |
| Class Ic | Flecainide | Potent blockade of fast sodium channels (slow dissociation).[11][13] | Markedly slows conduction velocity (widens QRS), with little to no effect on APD.[14][15] |
| Class III | Acecainide | Primarily blocks potassium channels (delayed rectifier currents), with some sodium channel blockade. [3][9] | Prolongs APD and ERP (prolongs QT), with minimal effect on QRS duration at therapeutic concentrations. [6][7] |
| Class III | Amiodarone, Sotalol | Block potassium channels. Amiodarone also exhibits Class I, II, and IV properties. Sotalol also has beta-blocking (Class II) activity.[3][4][5][16] | Prolong APD and ERP (prolongs QT).[4][5] |
Validating the Mechanism of Action: An Experimental Workflow
The gold-standard technique for characterizing the effects of a compound on cardiac ion channels is the patch-clamp electrophysiology assay.[17][18][19] This method allows for the direct measurement of ion currents through specific channels in isolated cardiomyocytes.
Experimental Workflow Diagram
Caption: Experimental workflow for validating the mechanism of action of an antiarrhythmic drug using patch-clamp electrophysiology.
Detailed Patch-Clamp Protocol
This protocol outlines the key steps for assessing the effect of acecainide on key cardiac ion currents.
I. Cell Preparation:
-
Isolation of Cardiomyocytes: Isolate ventricular myocytes from an appropriate animal model (e.g., adult guinea pig or rabbit) using enzymatic digestion.
-
Cell Culture (for specific ion channel studies): Alternatively, use a stable cell line (e.g., HEK293) expressing the human ether-à-go-go-related gene (hERG), which encodes the channel responsible for the rapid delayed rectifier potassium current (IKr), a primary target of Class III antiarrhythmics.
II. Electrophysiological Recording:
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions:
-
External Solution (Tyrode's solution): Containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (for potassium currents): Containing (in mM): 120 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
-
Gigaohm Seal and Whole-Cell Configuration:
-
Approach a single, healthy myocyte with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration, which allows for control of the intracellular environment and measurement of whole-cell currents.
-
-
Voltage-Clamp Protocol for IKr (hERG):
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV to record the deactivating tail current, which is characteristic of IKr.
-
-
Voltage-Clamp Protocol for INa:
-
Hold the cell at a membrane potential of -100 mV.
-
Apply a series of depolarizing pulses in 10 mV increments from -90 mV to +60 mV to elicit the fast inward sodium current.
-
-
Current-Clamp Protocol for Action Potential Recording:
-
Switch to current-clamp mode and inject a small depolarizing current pulse to elicit an action potential.
-
Record action potentials at a steady-state pacing frequency (e.g., 1 Hz).
-
III. Data Acquisition and Analysis:
-
Record currents and action potentials before and after the application of increasing concentrations of this compound.
-
Measure the peak tail current for IKr and the peak inward current for INa at each drug concentration.
-
Analyze the concentration-response data to determine the IC50 (half-maximal inhibitory concentration) for each ion channel.
-
Measure the action potential duration at 90% repolarization (APD90) and the maximum upstroke velocity (Vmax) of the action potential.
Acecainide's Mechanism of Action: A Signaling Pathway Perspective
The following diagram illustrates the primary and secondary effects of acecainide on the cardiac action potential.
Caption: Signaling pathway of this compound's action on cardiac ion channels and the action potential.
Conclusion
The comprehensive validation of this compound's mechanism of action reveals a complex pharmacological profile. While its primary classification as a Class III antiarrhythmic agent is justified by its potent blockade of potassium channels and consequent prolongation of the action potential duration, its secondary effects on sodium channels cannot be disregarded. This dual mechanism distinguishes it from both its parent compound, procainamide, and other "pure" Class III agents. For researchers in drug development, this underscores the necessity of employing rigorous, multi-faceted experimental approaches, such as patch-clamp electrophysiology, to fully elucidate the electrophysiological signature of novel antiarrhythmic candidates. A thorough understanding of these nuanced mechanisms is critical for predicting clinical efficacy and ensuring cardiovascular safety.
References
- 1. Antiarrhythmic efficacy, pharmacokinetics and safety of N-acetylprocainamide in human subjects: comparison with procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acecainide (N-acetylprocainamide). A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Sotalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Electrophysiologic properties and antiarrhythmic mechanisms of intravenous N-acetylprocainamide in patients with ventricular dysrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and pharmacodynamic interaction of N-acetyl procainamide and procainamide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect kinetics of N-acetylprocainamide-induced QT interval prolongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scielo.br [scielo.br]
- 11. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 12. youtube.com [youtube.com]
- 13. Common Molecular Determinants of Flecainide and Lidocaine Block of Heart Na+ Channels: Evidence from Experiments with Neutral and Quaternary Flecainide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential effects on action potential duration of class IA, B and C antiarrhythmic drugs: modulation by stimulation rate and extracellular K+ concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug-induced proarrhythmic effects: assessment of changes in QT interval - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Antiarrhythmic Drugs: Class III Agents as Potassium Channel Blockers [jove.com]
- 17. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 18. Patch-clamp technique in ESC-derived cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
Comparative Guide to the Cross-Reactivity of Acecainide Hydrochloride in Immunoassays
This guide provides a comprehensive analysis of the cross-reactivity of acecainide hydrochloride, also known as N-acetylprocainamide (NAPA), in various immunoassay formats. Designed for researchers, scientists, and drug development professionals, this document delves into the performance of different immunoassays, supported by experimental data, to ensure accurate therapeutic drug monitoring.
Introduction: The Critical Role of Specificity in Acecainide Monitoring
Acecainide is the primary active metabolite of the Class Ia antiarrhythmic drug, procainamide.[1] Both compounds exhibit antiarrhythmic properties and have a narrow therapeutic window, necessitating careful monitoring of their serum concentrations to optimize efficacy and minimize toxicity.[1][2][3][4] Therapeutic drug monitoring (TDM) of acecainide is crucial, especially in patients with renal impairment where its accumulation can occur.[1]
Immunoassays are a cornerstone of TDM due to their rapid turnaround time and ease of use. However, a significant challenge in immunoassay development is ensuring specificity, as cross-reactivity with structurally similar compounds can lead to inaccurate quantification and subsequent clinical mismanagement.[5][6] This guide compares the cross-reactivity profiles of different immunoassay platforms for acecainide, providing the necessary data to make informed decisions in a research or clinical setting.
Structural Basis of Cross-Reactivity: Acecainide vs. Procainamide
The potential for cross-reactivity between acecainide and its parent drug, procainamide, stems from their structural similarity. Acecainide is formed by the N-acetylation of procainamide.[1] This metabolic process adds an acetyl group to the primary amine of procainamide, a relatively minor structural modification.
Caption: Metabolic conversion of procainamide to acecainide.
This structural relationship is the primary reason why antibodies developed for acecainide immunoassays may exhibit some degree of cross-reactivity with procainamide. The specificity of the antibody's binding site (paratope) for the unique structural features of acecainide determines the degree of this cross-reactivity.[5]
Comparative Performance of Immunoassay Platforms
Several immunoassay technologies are utilized for the quantification of acecainide. The choice of platform can influence the specificity and susceptibility to cross-reactivity.
Commonly Used Immunoassay Platforms:
-
Homogeneous Enzyme Immunoassay (e.g., EMIT): This technique involves a competition between the drug in the sample and a drug labeled with an enzyme for antibody binding sites.[7][8]
-
Fluorescence Polarization Immunoassay (FPIA): This method is based on the principle that small, fluorescently-labeled molecules rotate faster in solution than larger antibody-bound molecules, resulting in a change in the polarization of emitted light.
-
Cloned Enzyme Donor Immunoassay (CEDIA): This is another type of homogeneous enzyme immunoassay.
Cross-Reactivity Data Comparison
The following table summarizes the reported cross-reactivity of procainamide in various acecainide immunoassays. It is important to note that specific performance can vary between manufacturers.
| Immunoassay Type | Manufacturer | Cross-Reactivity with Procainamide | Source |
| Enzyme Immunoassay (EMIT) | Syva | No cross-reactivity reported | [9] |
| Fluorescence Polarization Immunoassay (FPIA) | Abbott TDx (polyclonal) | Positive bias observed compared to HPLC | [10] |
| Fluorescence Polarization Immunoassay (FPIA) | ROCHE FP (monoclonal) | Insignificant differences compared to HPLC | [10] |
Key Observations:
-
Early enzyme immunoassays, such as the EMIT assay, reported no significant cross-reactivity between procainamide and acecainide.[9]
-
Studies comparing different FPIA methods have shown that assays utilizing monoclonal antibodies may offer higher specificity and less bias compared to those with polyclonal antibodies.[10] A study comparing a monoclonal FPIA to a polyclonal FPIA and HPLC found that the polyclonal assay showed a positive bias, while the monoclonal assay's results were not significantly different from HPLC.[10]
-
It is crucial to consult the package insert of the specific assay being used for detailed cross-reactivity information.
Experimental Protocol for Assessing Cross-Reactivity
To ensure the accuracy of an acecainide immunoassay, it is essential to validate its specificity. The following is a generalized protocol for determining the cross-reactivity of potentially interfering compounds.
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of acecainide and the potential cross-reactant (e.g., procainamide) in a drug-free serum matrix.
-
Preparation of Test Samples:
-
Spike a known concentration of the potential cross-reactant into drug-free serum.
-
Prepare a series of acecainide calibrators at known concentrations.
-
-
Immunoassay Analysis: Analyze the spiked samples and calibrators using the acecainide immunoassay according to the manufacturer's instructions.
-
Calculation of Cross-Reactivity: The percent cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (Apparent Concentration of Acecainide in Spiked Sample / Concentration of Spiked Cross-Reactant) x 100%
Experimental Workflow Diagram:
Caption: A generalized workflow for determining immunoassay cross-reactivity.
Clinical Implications and Best Practices
While many modern acecainide immunoassays demonstrate high specificity, the potential for cross-reactivity with procainamide should not be disregarded, particularly in assays employing polyclonal antibodies.[10] Inaccurate acecainide measurements can lead to inappropriate dose adjustments, potentially resulting in sub-therapeutic levels or toxicity.[11]
Recommendations for Researchers and Clinicians:
-
Consult Manufacturer's Data: Always review the package insert for the specific immunoassay kit being used to understand its cross-reactivity profile.
-
Consider the Antibody Type: Immunoassays utilizing monoclonal antibodies may offer greater specificity than those with polyclonal antibodies.[12]
-
Confirmation with a Reference Method: In cases where cross-reactivity is suspected or for research applications requiring high accuracy, confirmation of immunoassay results with a reference method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[10][13]
-
Systematic Evaluation: For novel compounds or metabolites, a systematic approach to discovering cross-reactivity, such as analyzing electronic health records for unexpected assay results in patients on specific medications, can be a valuable tool.[14][15]
Conclusion
The specificity of immunoassays for this compound is a critical factor for accurate therapeutic drug monitoring. While significant advancements have been made in developing highly specific assays, particularly those utilizing monoclonal antibodies, a thorough understanding of the potential for cross-reactivity with the parent drug, procainamide, remains essential. By following rigorous validation protocols and being aware of the limitations of different immunoassay platforms, researchers and clinicians can ensure the reliability of their results and contribute to optimal patient care and robust scientific outcomes.
References
- 1. Acecainide - Wikipedia [en.wikipedia.org]
- 2. academicstrive.com [academicstrive.com]
- 3. Procainamide and NAPA | MLabs [mlabs.umich.edu]
- 4. upload.medbullets.com [upload.medbullets.com]
- 5. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 6. siemens-healthineers.com [siemens-healthineers.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Procainamide and N-Acetylprocainamide , Serum [sickkids.ca]
- 9. Clinical evaluation of the EMIT procainamide and N-acetylprocainamide assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of three immunoassays for the determination of N-acetylprocainamide. Determination of false elevations by a polyclonal antibody-based method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mayocliniclabs.com [mayocliniclabs.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. Enzyme immunoassay, liquid chromatography, and spectrofluorometry compared for the determination of procainamide and N-acetylprocainamide in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of Acecainide and Procainamide for the Research Professional
An In-Depth Guide to Understanding the Absorption, Distribution, Metabolism, and Excretion of a Pro-Drug and its Active Metabolite
In the landscape of antiarrhythmic drug development and clinical application, a nuanced understanding of pharmacokinetics is paramount. This guide provides a detailed comparative analysis of procainamide and its principal active metabolite, acecainide (N-acetylprocainamide or NAPA). We will delve into the critical pharmacokinetic parameters that differentiate these two agents, explore the clinical implications of these differences, and provide standardized experimental protocols for their quantification in biological matrices.
Introduction: A Tale of Two Antiarrhythmics
Procainamide, a cornerstone in the management of cardiac arrhythmias, exerts its therapeutic effect as a Class Ia antiarrhythmic agent by blocking sodium channels.[1][2] However, its clinical utility is intrinsically linked to its metabolic fate. Through N-acetylation, procainamide is converted in the liver to acecainide, which is not merely an inactive byproduct but a potent Class III antiarrhythmic agent in its own right, primarily acting by blocking potassium channels.[3][4][5] This metabolic relationship necessitates a comprehensive understanding of both compounds to optimize therapeutic strategies and mitigate potential toxicities.
The rate of this conversion is genetically determined, leading to two distinct patient populations: "fast acetylators" and "slow acetylators".[1][6] This genetic polymorphism significantly influences the plasma concentration ratio of procainamide to acecainide, impacting both efficacy and the adverse effect profile.
Comparative Pharmacokinetic Profiles
The journey of a drug through the body is defined by its absorption, distribution, metabolism, and excretion (ADME). Here, we dissect the key pharmacokinetic differences between procainamide and acecainide.
Absorption
Both procainamide and acecainide are well-absorbed following oral administration.[4][7] Procainamide has a bioavailability of approximately 85% when taken by mouth.[1] Similarly, acecainide demonstrates good oral absorption, with over 80% being absorbed.[7]
Distribution
Procainamide is 15% to 20% bound to plasma proteins.[1] In contrast, acecainide exhibits lower protein binding, at approximately 10%.[4][7] The apparent volume of distribution for acecainide in healthy individuals ranges from 2.61 to 2.9 L/kg.[4]
Metabolism: The Crucial Acetylation Pathway
The primary metabolic pathway for procainamide is hepatic acetylation to acecainide.[1][8] The rate of this conversion is dependent on the individual's N-acetyltransferase 2 (NAT2) enzyme activity, leading to significant inter-individual variability in the plasma concentrations of both the parent drug and its metabolite.[1][6][8]
Conversely, the deacetylation of acecainide back to procainamide is a minor metabolic route.[7] Other metabolites of procainamide have been identified, including desethyl-N-acetylprocainamide, desethylprocainamide, and p-aminobenzoic acid, which are excreted in the urine.[1]
Caption: Metabolic pathway of procainamide.
Excretion: The Role of the Kidneys
Both procainamide and acecainide are primarily eliminated by the kidneys.[3] A significant portion of acecainide, between 59% and 89%, is excreted unchanged in the urine in individuals with normal renal function.[7] This renal clearance is linearly related to creatinine clearance.[7]
The elimination half-life of procainamide is relatively short, ranging from approximately 2.5 to 4.5 hours.[1] In contrast, acecainide has a considerably longer half-life, varying from 4.3 to 15.1 hours in patients with normal renal function.[7] This longer half-life allows for less frequent dosing intervals for acecainide compared to procainamide.[9][10]
The disparity in half-life is even more pronounced in patients with renal impairment. In functionally anephric patients, the half-life of acecainide can be as long as 42 hours, while the half-life of procainamide is also significantly prolonged.[7][11][12] This underscores the critical need for dose adjustments in patients with compromised renal function.[7][13]
Pharmacokinetic Parameters at a Glance
| Parameter | Procainamide | Acecainide (NAPA) |
| Bioavailability (Oral) | ~85%[1] | >80%[7] |
| Protein Binding | 15-20%[1] | ~10%[4][7] |
| Metabolism | Hepatic acetylation to acecainide (major)[1][8] | Minor deacetylation to procainamide[7] |
| Elimination Half-life (Normal Renal Function) | 2.5 - 4.5 hours[1] | 4.3 - 15.1 hours[7] |
| Elimination Half-life (Anephric Patients) | Significantly prolonged[12] | ~42 hours[7][11] |
| Primary Route of Excretion | Renal[3] | Renal (59-89% unchanged)[7] |
| Therapeutic Plasma Concentration | 4 - 12 µg/mL[14] | 15 - 25 µg/mL[7] |
Therapeutic and Toxicological Implications
The differing pharmacokinetic profiles of procainamide and acecainide have significant clinical consequences.
Therapeutic Window and Monitoring
The therapeutic plasma concentration for procainamide is generally considered to be in the range of 4-12 µg/mL.[14] For acecainide, a therapeutic response is often observed at plasma concentrations between 15 and 25 µg/mL.[7] Due to the active nature of acecainide, therapeutic drug monitoring for patients on procainamide therapy should ideally include quantification of both the parent drug and its metabolite.[14][15]
Adverse Effects
While both drugs can cause adverse effects, there are notable differences. Procainamide is associated with a risk of drug-induced lupus erythematosus, a side effect that appears to be much less likely with acecainide.[1][3][9] This is a significant advantage for long-term therapy with acecainide.[9]
Both compounds can cause cardiac toxicity, including QRS and QT interval prolongation.[1][2] Hypotension can occur with rapid intravenous administration of either drug.[1][7]
Experimental Protocols: Quantification of Procainamide and Acecainide in Plasma
Accurate and reliable quantification of procainamide and acecainide in biological matrices is crucial for both clinical monitoring and research. High-performance liquid chromatography (HPLC) is a widely used and robust method for this purpose.[16][17][18][19]
Principle
This protocol describes a reversed-phase HPLC method with UV detection for the simultaneous determination of procainamide and acecainide in human plasma. The method involves protein precipitation, followed by chromatographic separation and quantification.
Materials and Reagents
-
HPLC system with UV detector
-
Reversed-phase C18 column
-
Procainamide and acecainide reference standards
-
Internal standard (e.g., N-propionylprocainamide)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic
-
Orthophosphoric acid
-
Human plasma (drug-free)
Step-by-Step Methodology
-
Preparation of Standards and Quality Controls:
-
Prepare stock solutions of procainamide, acecainide, and the internal standard in methanol.
-
Prepare calibration standards and quality control samples by spiking drug-free human plasma with known concentrations of the analytes.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or quality control, add 200 µL of internal standard solution in acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 85:15 v/v), adjusted to a suitable pH (e.g., 3.0) with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 280 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of procainamide and acecainide in the unknown samples by interpolation from the calibration curve.
-
Caption: Experimental workflow for HPLC analysis.
Conclusion
The pharmacokinetic relationship between procainamide and its active metabolite, acecainide, is a classic example of how drug metabolism can profoundly influence therapeutic outcomes. Acecainide's longer half-life and different safety profile, particularly the reduced risk of drug-induced lupus, offer potential advantages over its parent compound. A thorough understanding of their comparative pharmacokinetics, coupled with robust analytical methodologies for their quantification, is essential for researchers and drug development professionals seeking to optimize antiarrhythmic therapies and develop safer and more effective agents.
References
- 1. Procainamide - Wikipedia [en.wikipedia.org]
- 2. Procainamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Acecainide (N-acetylprocainamide). A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acecainide - Wikipedia [en.wikipedia.org]
- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 6. Pharmacokinetic studies of procainamide (PA) and N-acetylprocainamide (NAPA) in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of N-acetylprocainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Procainamide/N-acetyl Procainamide | Basicmedical Key [basicmedicalkey.com]
- 9. Antiarrhythmic efficacy, pharmacokinetics and safety of N-acetylprocainamide in human subjects: comparison with procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of N-acetylprocainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Acetylprocainamide pharmacokinetics in functionally anephric patients before and after perturbation by hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetics of procainamide and N-acetylprocainamide in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aging and renal clearance of procainamide and acetylprocainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic drug monitoring: antiarrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Procainamide and N-Acetylprocainamide , Serum [sickkids.ca]
- 16. Determination of procainamide and N-acetylprocainamide in biological fluids by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 19. Plasma concentrations of desethyl N-acetylprocainamide in patients treated with procainamide and N-acetylprocainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Acecainide Hydrochloride and Sotalol for Atrial Fibrillation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Atrial Fibrillation and the Role of Antiarrhythmic Therapy
Atrial fibrillation (AF) remains a significant challenge in cardiovascular medicine, characterized by chaotic atrial electrical activity and an irregular, often rapid, ventricular response. The goals of AF management are multifaceted, encompassing rate control, rhythm control, and prevention of thromboembolic events. Antiarrhythmic drugs are a cornerstone of rhythm control strategies, aiming to restore and maintain normal sinus rhythm. The selection of an appropriate antiarrhythmic agent is a complex decision, balancing efficacy against the risk of adverse effects, including proarrhythmia. This guide focuses on two such agents, acecainide hydrochloride and sotalol, providing a comparative analysis to inform preclinical and clinical research endeavors.
This compound: A Class III Agent with a Unique Metabolic Origin
Acecainide, also known as N-acetylprocainamide (NAPA), is the primary and active metabolite of the Class Ia antiarrhythmic drug, procainamide.[1][2] However, acecainide itself is classified as a Class III antiarrhythmic agent.[1][2] This distinction is crucial, as its mechanism of action and electrophysiological profile differ significantly from its parent compound.
Mechanism of Action and Electrophysiological Effects
Acecainide's primary mechanism of action is the blockade of potassium channels, which is characteristic of Class III antiarrhythmic drugs.[3][4] This action leads to a delay in phase 3 repolarization of the cardiac action potential.[3] The key electrophysiological consequences of this potassium channel blockade include:
-
Prolongation of the Action Potential Duration (APD): By inhibiting potassium efflux, acecainide extends the duration of the action potential in atrial and ventricular myocytes.[5]
-
Increased Effective Refractory Period (ERP): The prolongation of the APD leads to an increase in the effective refractory period of cardiac tissue.[3][4] This makes the tissue less susceptible to premature stimuli and can interrupt re-entrant circuits, which are a common mechanism underlying atrial fibrillation and flutter.[3]
-
QT Interval Prolongation: A direct consequence of delayed repolarization is the prolongation of the QT interval on the surface electrocardiogram.[3][6]
Unlike its parent compound procainamide, which also exhibits Class Ia effects by blocking sodium channels and affecting the QRS interval, acecainide's effects are more purely focused on repolarization and the QT interval.[3] Studies in animal models of atrial flutter have demonstrated that acecainide prolongs the atrial flutter cycle length and the atrial effective refractory period.[4][7]
Pharmacokinetics
Acecainide can be administered orally or intravenously and is primarily eliminated unchanged by the kidneys.[1] It has a bioavailability of approximately 85%.[1] The elimination half-life is notably longer than that of procainamide, which may offer a more convenient dosing schedule for long-term therapy.[8]
Clinical Evidence in Atrial Fibrillation
The clinical data supporting the use of acecainide specifically for atrial fibrillation is limited. Most clinical trials have focused on its efficacy in suppressing ventricular arrhythmias.[1][8] However, some evidence exists for its potential in supraventricular tachycardias, including atrial flutter. A small comparative study suggested that acecainide was more effective than quinidine plus digoxin in treating atrial flutter.[1][3] While mechanistically relevant to atrial fibrillation, the lack of robust, large-scale clinical trials dedicated to AF is a significant gap in the current understanding of acecainide's clinical utility for this indication. A key advantage of acecainide over its parent compound, procainamide, is a reduced tendency to form antinuclear antibodies, potentially lowering the risk of a drug-induced lupus-like syndrome.[1][8]
Sotalol: A Dual-Action Antiarrhythmic
Sotalol is a unique antiarrhythmic agent that possesses both Class II (beta-adrenergic blockade) and Class III (potassium channel blockade) properties.[9] This dual mechanism of action provides a broader spectrum of antiarrhythmic effects and is a key differentiator from purely Class III agents like acecainide.
Mechanism of Action and Electrophysiological Effects
Sotalol's antiarrhythmic effects are a composite of its two distinct pharmacological actions:
-
Class II Activity (Beta-Blockade): Sotalol is a non-selective beta-blocker, antagonizing both β1 and β2 adrenergic receptors. This action results in a negative chronotropic (slowing of the heart rate) and dromotropic (slowing of atrioventricular nodal conduction) effect. The beta-blocking properties contribute to ventricular rate control during atrial fibrillation.
-
Class III Activity (Potassium Channel Blockade): Similar to acecainide, sotalol blocks the delayed rectifier potassium current (IKr), leading to a prolongation of the action potential duration and the effective refractory period in atrial and ventricular tissue.[10] This is the primary mechanism for its rhythm control effects. This Class III action is also responsible for the dose-dependent prolongation of the QT interval.
The electrophysiological effects of sotalol in the context of atrial fibrillation have been studied in remodeled human atria. These studies have shown that while sotalol does increase the atrial ERP, its effects may be attenuated in the chronically remodeled atrium, potentially explaining its variable efficacy in preventing early recurrence of AF after cardioversion.[11]
Pharmacokinetics
Sotalol is well-absorbed orally with a bioavailability approaching 100%.[9] It is not metabolized and is primarily excreted unchanged by the kidneys.[10] This lack of hepatic metabolism minimizes the potential for drug-drug interactions involving the cytochrome P450 system.
Clinical Evidence in Atrial Fibrillation
Sotalol is an established therapeutic option for the maintenance of sinus rhythm in patients with symptomatic atrial fibrillation and atrial flutter.[2][9] A systematic review and meta-analysis concluded that sotalol is as effective as Class IA and Class IC antiarrhythmic agents, and amiodarone, for the pharmacological conversion of atrial fibrillation.[12] Clinical trials have also demonstrated its efficacy in preventing the recurrence of atrial fibrillation.[10] However, its use is associated with a risk of significant adverse effects, most notably torsades de pointes, a form of polymorphic ventricular tachycardia linked to excessive QT prolongation.[10] This risk necessitates careful patient selection, dose titration, and monitoring of the QT interval and renal function.[13] A meta-analysis of randomized controlled trials indicated that in patients with atrial fibrillation, sotalol was associated with an increased incidence of life-threatening tachycardias and mortality compared to other antiarrhythmic drugs or placebo/beta-blockers.[14]
Head-to-Head Comparison: this compound vs. Sotalol
A direct comparative clinical trial of this compound versus sotalol for atrial fibrillation is notably absent from the published literature. Therefore, a direct comparison of clinical efficacy is challenging. However, a comparison of their pharmacological and pharmacokinetic properties can provide valuable insights for the research and drug development community.
| Feature | This compound | Sotalol |
| Vaughan Williams Class | Class III[1][2] | Class II and Class III[9] |
| Primary Mechanism | Potassium channel blockade[3][4] | Beta-adrenergic blockade and potassium channel blockade[10] |
| Electrophysiological Effects | Prolongs APD and ERP, increases QT interval[3][5] | Slows heart rate, prolongs AV nodal conduction, prolongs APD and ERP, increases QT interval |
| QRS Interval Effect | Minimal to none[3] | Minimal to none |
| Clinical Use in AF | Limited evidence, some data in atrial flutter[1][3] | Established for conversion and maintenance of sinus rhythm[2][9][12] |
| Parent Compound | Procainamide (Class Ia)[1] | N/A |
| Metabolism | Primarily renal excretion, unchanged[1] | Primarily renal excretion, unchanged[10] |
| Bioavailability | ~85% (oral)[1] | ~90-100% (oral)[9] |
| Key Adverse Effects | Hypotension with rapid infusion[3] | Bradycardia, fatigue, torsades de pointes, bronchospasm |
| Comparative Trials vs. Other Antiarrhythmics | Scarce; one small study vs. quinidine + digoxin in atrial flutter[1][3] | Multiple trials vs. Class I agents, amiodarone, and placebo[10][12][15] |
Experimental Protocols for Preclinical Comparison
To further elucidate the comparative efficacy and safety of acecainide and sotalol for atrial fibrillation, the following experimental protocols are proposed for a preclinical research setting.
In Vitro Electrophysiology: Patch Clamp Analysis
Objective: To quantify and compare the effects of acecainide and sotalol on key cardiac ion channels involved in atrial repolarization.
Methodology:
-
Cell Preparation: Isolate primary atrial myocytes from a suitable animal model (e.g., rabbit, canine) or use a validated human induced pluripotent stem cell-derived cardiomyocyte (hiPSC-CM) line with atrial-like characteristics.
-
Patch Clamp Recordings: Perform whole-cell patch-clamp recordings to measure the following ionic currents:
-
Delayed rectifier potassium currents (IKr and IKs)
-
Transient outward potassium current (Ito)
-
L-type calcium current (ICa,L)
-
Late sodium current (INa,L)
-
-
Drug Application: Apply increasing concentrations of this compound and sotalol to determine the concentration-response relationship for the blockade of each ion channel.
-
Data Analysis: Calculate the IC50 values for each drug on each current to quantify their potency and selectivity.
Causality: This experiment directly assesses the molecular targets of each drug, providing a mechanistic basis for their observed electrophysiological effects and allowing for a direct comparison of their potency at the ion channel level.
Ex Vivo Langendorff-Perfused Heart Model
Objective: To evaluate the effects of acecainide and sotalol on atrial electrophysiology and susceptibility to induced atrial fibrillation in an intact heart model.
Methodology:
-
Heart Isolation and Perfusion: Isolate the heart from a suitable animal model (e.g., rabbit, guinea pig) and perfuse it via the aorta with Krebs-Henseleit solution on a Langendorff apparatus.
-
Electrophysiological Mapping: Place a multi-electrode array on the atrial epicardium to record electrical activity and measure parameters such as atrial effective refractory period (AERP) and conduction velocity (CV).
-
AF Induction Protocol: Implement a programmed electrical stimulation protocol (e.g., burst pacing) to induce atrial fibrillation.
-
Drug Perfusion: Perfuse the heart with known concentrations of this compound or sotalol and repeat the electrophysiological measurements and AF induction protocol.
-
Data Analysis: Compare the changes in AERP, CV, and the inducibility and duration of AF between baseline and drug perfusion.
Causality: This protocol provides a more integrated assessment of the drugs' effects on atrial tissue, taking into account the complex interplay of different cell types and tissue architecture, which is crucial for understanding their anti- and pro-arrhythmic potential.
Visualizing the Mechanisms of Action
Signaling Pathways
Caption: Comparative signaling pathways of Acecainide and Sotalol.
Experimental Workflow
Caption: Proposed experimental workflow for preclinical comparison.
Conclusion and Future Directions
This compound and sotalol both exhibit Class III antiarrhythmic properties through the blockade of potassium channels, a key mechanism for the management of atrial fibrillation. Sotalol's additional Class II beta-blocking activity provides a dual mechanism of action that contributes to both rhythm and rate control. While sotalol is a well-established therapeutic option for atrial fibrillation with a substantial body of clinical evidence, the data for acecainide in this specific indication is sparse.
The notable absence of direct head-to-head clinical trials between these two agents represents a significant knowledge gap. For the research and drug development community, this presents an opportunity. Further investigation into the efficacy and safety of acecainide for atrial fibrillation, potentially through well-designed preclinical and clinical studies, is warranted. Such studies should aim to not only assess its standalone efficacy but also to directly compare it with established therapies like sotalol. A deeper understanding of acecainide's electrophysiological profile in the context of the remodeled atria seen in chronic atrial fibrillation would also be of significant value. Ultimately, the goal of such research is to refine our therapeutic armamentarium for atrial fibrillation, allowing for more personalized and effective treatment strategies.
References
- 1. Acecainide (N-acetylprocainamide). A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Acecainide - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Clinical pharmacology and antiarrhythmic efficacy of N-acetylprocainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of N-acetylprocainamide on experimental atrial flutter and atrial electrophysiologic properties in conscious dogs with sterile pericarditis: comparison with the effects of quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiarrhythmic efficacy, pharmacokinetics and safety of N-acetylprocainamide in human subjects: comparison with procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sotalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Sotalol: An important new antiarrhythmic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophysiologic actions of dl-sotalol in patients with persistent atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of Intravenous and Oral Sotalol in Pharmacologic Conversion of Atrial Fibrillation: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. altathera.com [altathera.com]
- 14. ahajournals.org [ahajournals.org]
- 15. Amiodarone versus sotalol for atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Veritas: Validating the In Vitro Promise of Acecainide Hydrochloride
A Comparative Guide for Researchers in Cardiovascular Drug Development
In the landscape of antiarrhythmic drug discovery, the journey from a promising in vitro profile to a validated in vivo therapeutic is fraught with challenges. Acecainide hydrochloride, also known as N-acetylprocainamide (NAPA), stands as a compelling case study in this process. As the primary active metabolite of the Class Ia antiarrhythmic agent procainamide, acecainide itself is classified as a Class III agent.[1][2] This distinction in classification underscores a fundamental difference in their mechanisms of action and highlights the importance of rigorous in vivo validation to understand the true therapeutic potential and risks of a compound.
This guide provides an in-depth comparison of the in vitro and in vivo findings for this compound. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of translating preclinical observations into a comprehensive understanding of a drug's clinical profile. We will explore the core electrophysiological properties of acecainide identified in isolated cardiac tissues and critically evaluate how these properties manifest in whole-animal models and human subjects. Through this comparative analysis, we aim to provide a clear perspective on the concordance and discordance between in vitro and in vivo data, offering valuable insights for the development of future antiarrhythmic therapies.
The In Vitro Signature: A Pure Class III Profile
Initial characterization of acecainide in isolated cardiac preparations painted a picture of a "pure" Class III antiarrhythmic agent. The hallmark of Class III drugs is their ability to prolong the action potential duration (APD) without significantly affecting the rate of depolarization (Vmax).[3][4]
In Vitro Electrophysiological Effects of this compound
| Parameter | Observation in Isolated Cardiac Tissues | Species/Tissue Model | Citation |
| Action Potential Duration (APD) | Significantly prolonged in a dose-dependent manner. | Canine Purkinje fibers, Ventricular muscle cells | [5][6] |
| Maximum Upstroke Velocity (Vmax) | No significant change. | Canine Purkinje fibers, Ventricular muscle cells | [5][6] |
| Resting Membrane Potential | No significant change. | Canine Purkinje fibers | [5][7] |
| Phase 4 Depolarization | Not suppressed. | Canine Purkinje fibers | [5] |
| Effective Refractory Period (ERP) | Increased. | Canine Purkinje fibers | [7] |
These in vitro findings strongly suggested that acecainide's primary mechanism of action is the blockade of potassium channels responsible for repolarization.[1][4][8] This selective action on repolarization, without the sodium channel blocking effects of its parent compound procainamide, offered the potential for a more targeted antiarrhythmic effect with a different side-effect profile.
The In Vivo Reality: A More Complex Picture
The transition from controlled in vitro environments to the dynamic complexity of a living organism often reveals nuances in a drug's activity. In vivo studies of acecainide in animal models and humans have largely validated its Class III action but have also uncovered important dose-dependent effects and potential proarrhythmic risks not fully apparent from in vitro work.
Validation of the Class III Mechanism in Vivo
Consistent with in vitro data, in vivo studies in both animals and humans have demonstrated that acecainide prolongs the QT interval on the electrocardiogram (ECG), a clinical surrogate for the action potential duration.[1][9] This effect is central to its antiarrhythmic mechanism, as it increases the effective refractory period of cardiac tissue, thereby suppressing re-entrant arrhythmias.[1][4]
In Vivo Validation of Acecainide's Electrophysiological Effects
| Finding | In Vivo Model | Key Observation | Citation |
| QTc Interval Prolongation | Human Subjects | Significant lengthening of the QTc interval. | [9] |
| Antiarrhythmic Efficacy | Conscious Dogs with Atrial Flutter | Increased flutter cycle length and terminated flutter in a subset of animals. | [6] |
| Suppression of Ventricular Arrhythmias | Human Subjects | Markedly reduced premature ventricular beats and prevented induction of ventricular tachycardia in a significant percentage of patients. | [10][11] |
Emergence of Proarrhythmic Potential and Other In Vivo Considerations
While the antiarrhythmic effects of acecainide were confirmed in vivo, these studies also brought to light a significant safety concern: the potential for proarrhythmia, specifically Torsades de Pointes.[1][12] This risk is a known liability for many Class III agents and is linked to excessive prolongation of the QT interval.[3][12]
Furthermore, in vivo studies revealed dose-dependent complexities. At toxic concentrations in isolated canine Purkinje fibers, acecainide could induce early afterdepolarizations (EADs), a cellular mechanism for triggered arrhythmias.[5] In conscious or anesthetized dogs, high doses of acecainide could induce ventricular extrasystoles, which could degenerate into ventricular fibrillation.[5]
Hemodynamic effects, which cannot be assessed in vitro, were also characterized. In humans, intravenous acecainide was found to have relatively weak peripheral arteriolar and venodilator effects, with a mild reduction in contractility and cardiac output.[13]
Comparison with Procainamide: A Tale of Two Mechanisms
The juxtaposition of acecainide with its parent compound, procainamide, offers a clear illustration of how a subtle metabolic change can dramatically alter a drug's electrophysiological profile.
| Feature | Acecainide (Class III) | Procainamide (Class Ia) |
| Primary Mechanism | Blocks potassium channels, prolonging repolarization.[1][4] | Blocks sodium channels, slowing conduction, and also blocks potassium channels. |
| Effect on Vmax | No significant effect.[5][6] | Decreases Vmax.[6] |
| Effect on APD | Prolongs APD.[5][6] | Prolongs APD.[6] |
| ECG Effects | Primarily prolongs the QT interval.[1] | Prolongs the QRS interval and the QT interval.[1] |
| Lupus-like Syndrome | Less likely to induce.[10][14] | A well-documented side effect.[14] |
This comparison underscores the value of in vivo studies in dissecting the distinct contributions of a parent drug and its metabolite to the overall clinical effect. The antiarrhythmic response to procainamide does not reliably predict the response to acecainide, emphasizing their different mechanisms.[14]
Experimental Protocols for In Vivo Validation
To provide a practical framework for researchers, we outline a generalized experimental workflow for validating the in vitro findings of a putative antiarrhythmic agent like acecainide in an in vivo model.
In Vivo Electrophysiology Study in a Canine Model of Atrial Flutter
This protocol is designed to assess the effects of a test compound on a stable, re-entrant arrhythmia.
Workflow Diagram:
Caption: Workflow for in vivo validation of antiarrhythmic efficacy.
Step-by-Step Methodology:
-
Animal Model: Utilize a validated animal model of arrhythmia, such as the conscious dog model of atrial flutter resulting from a circus movement around the tricuspid orifice.[6]
-
Instrumentation: Surgically implant electrodes for recording surface ECG and intracardiac electrograms from multiple sites around the arrhythmia circuit.
-
Baseline Recordings: After recovery from surgery and establishment of stable atrial flutter, record baseline electrophysiological parameters, including flutter cycle length, effective refractory period (ERP) of the atrial tissue, and conduction time through the flutter circuit.
-
Drug Administration: Administer this compound intravenously in escalating doses.
-
Data Acquisition: Continuously record ECG and intracardiac electrograms throughout the drug infusion and for a specified period afterward.
-
Data Analysis: Measure the changes in flutter cycle length, ERP, and conduction time at each dose level. Quantify the effect on the QT interval from the surface ECG.
-
Efficacy Endpoint: The primary efficacy endpoint is the termination of atrial flutter. The dose required to achieve this endpoint is a key measure of potency.
-
Safety Monitoring: Continuously monitor for any proarrhythmic events, such as ventricular ectopy or tachycardia.
Conclusion: The Indispensable Role of In Vivo Validation
The case of this compound provides a clear and compelling argument for the indispensable role of in vivo validation in drug development. While in vitro studies correctly identified its fundamental Class III antiarrhythmic mechanism of potassium channel blockade and action potential prolongation, they could not fully predict its clinical efficacy, hemodynamic effects, or proarrhythmic potential.
The journey of acecainide from a metabolite of procainamide to a distinct therapeutic entity demonstrates that:
-
In vivo studies are essential to confirm the primary mechanism of action in a physiological context.
-
The whole-animal perspective is critical for identifying potential safety liabilities, such as proarrhythmia, that may not be apparent in isolated tissue preparations.
-
Comparative in vivo studies, such as those between acecainide and procainamide, are invaluable for differentiating the pharmacological profiles of closely related compounds.
For researchers in the field, the story of acecainide serves as a reminder that while in vitro assays are powerful tools for initial screening and mechanism elucidation, the ultimate test of a drug's therapeutic utility lies in its performance in a living system. Rigorous, well-designed in vivo studies are, therefore, not just a regulatory hurdle but a scientific necessity for the successful development of safe and effective cardiovascular medicines.
References
- 1. Acecainide - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. New class III antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 5. In vivo and in vitro antiarrhythmic and arrhythmogenic effects of N-acetyl procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Electrophysiologic interactions of procainamide and N-acetylprocainamide in isolated canine cardiac Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Electrophysiologic properties and antiarrhythmic mechanisms of intravenous N-acetylprocainamide in patients with ventricular dysrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acecainide (N-acetylprocainamide). A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophysiologic evaluation of the antiarrhythmic effects of N-acetylprocainamide for ventricular tachycardia secondary to coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current status of class III antiarrhythmic drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of intravenous N-acetylprocainamide on hemodynamics and left ventricular function in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antiarrhythmic efficacy, pharmacokinetics and safety of N-acetylprocainamide in human subjects: comparison with procainamide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Statistical Analysis of Comparative Data for Acecainide Hydrochloride
For researchers, scientists, and professionals in drug development, the rigorous analytical characterization of pharmaceutical compounds is paramount. This guide provides an in-depth comparative analysis of analytical methodologies for acecainide hydrochloride, the primary active metabolite of the antiarrhythmic agent procainamide. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offers self-validating systems for each described protocol, and is grounded in authoritative references to ensure scientific integrity.
This compound, chemically known as N-[4-(aminocarbonyl)phenyl]-N'-(2-diethylaminoethyl) acetamide monohydrochloride, is a Class III antiarrhythmic agent that functions by blocking potassium channels.[1][2] Its quantitative analysis is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations. This guide will explore and compare various analytical techniques, providing the foundational data and statistical insights necessary for informed method selection and development.
Comparative Overview of Analytical Techniques
The selection of an analytical method for this compound is contingent upon the sample matrix, required sensitivity, throughput, and the specific goals of the analysis. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the most prominently documented techniques. While Gas Chromatography (GC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also applicable, detailed, publicly available validated methods specifically for this compound are less common.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) | Gas Chromatography (GC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Differential migration of ions in an electric field. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Chromatographic separation followed by mass-based detection of precursor and product ions. |
| Primary Alternative | Procainamide and other antiarrhythmic drugs. | Procainamide and related impurities. | Volatile derivatives of acecainide. | Acecainide, its metabolites, and other co-administered drugs. |
| Sample Throughput | High | High | Moderate | High |
| Sensitivity | Moderate to High (ng/mL range) | High (µg/mL to ng/mL range) | High (with derivatization) | Very High (pg/mL range) |
| Selectivity | Good to Excellent | Excellent | Good to Excellent | Excellent |
| Typical Matrix | Plasma, Serum, Urine, Pharmaceutical Formulations | Pharmaceutical Formulations, Urine | Biological fluids (with extensive sample preparation) | Plasma, Serum, and other complex biological matrices. |
| Instrumentation Cost | Moderate | Moderate | Moderate | High |
| Method Development | Well-established, versatile | Relatively simple, requires expertise in buffer systems | Requires derivatization for non-volatile analytes | Complex, requires expertise in mass spectrometry |
In-Depth Experimental Protocols and Supporting Data
High-Performance Liquid Chromatography (HPLC)
HPLC stands as a cornerstone for the analysis of this compound due to its robustness, reproducibility, and versatility. The United States Pharmacopeia (USP) provides a standardized HPLC method for the parent compound, procainamide hydrochloride, which serves as an excellent reference point for methodology.[3]
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC analysis of acecainide.
Detailed Protocol for Simultaneous Determination of Acecainide and Procainamide by UHPLC-DAD
This protocol is adapted from a validated method for the simultaneous determination of procainamide (PA) and N-acetylprocainamide (NAPA, acecainide) in rat plasma.
-
Instrumentation:
-
Ultra-High-Pressure Liquid Chromatography (UHPLC) system with a Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: Synergi™ 4 µm polar, reversed-phase column (150 × 2.0 mm).
-
Mobile Phase: 1% acetic acid (pH 5.5, containing 0.01% triethylamine) and methanol (76:24, v/v).
-
Flow Rate: 0.2 mL/min (isocratic).
-
Column Temperature: 25 °C.
-
Autosampler Temperature: 4 °C.
-
Injection Volume: 2 µL.
-
Detection Wavelength: 280 nm.
-
-
Sample Preparation (Protein Precipitation):
-
To a microcentrifuge tube, add the plasma sample.
-
Add methanol for protein precipitation.
-
Vortex for a specified time.
-
Centrifuge at a high speed (e.g., 14,000 rpm) for a specified duration.
-
Collect the supernatant and inject it into the UHPLC system.
-
Comparative Validation Data for the UHPLC-DAD Method
| Parameter | Procainamide (PA) | Acecainide (NAPA) | Acceptance Criteria (Typical) |
| Linearity Range | 20–100,000 ng/mL | 20–10,000 ng/mL | r² > 0.99 |
| Correlation Coefficient (r²) | 0.9995 ± 0.0004 | 0.9984 ± 0.0012 | - |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL | 20 ng/mL | Signal-to-noise ratio ≥ 10 |
| Intra-day Precision (%RSD) | < 10.5% | < 10.5% | < 15% |
| Inter-day Precision (%RSD) | < 10.5% | < 10.5% | < 15% |
| Intra-day Accuracy | 97.7% to 110.9% | 99.7% to 109.2% | 85-115% (80-120% for LLOQ) |
| Inter-day Accuracy | 97.7% to 110.9% | 99.7% to 109.2% | 85-115% (80-120% for LLOQ) |
| Recovery | 95.6% to 103.3% | 93.7% to 100.0% | Consistent, precise, and reproducible |
Capillary Electrophoresis (CE)
Capillary Zone Electrophoresis (CZE) offers a high-efficiency alternative to HPLC, particularly for the analysis of charged molecules like this compound. It often requires simpler sample preparation and smaller sample volumes.
Experimental Workflow: Capillary Electrophoresis Analysis
Caption: Workflow for Capillary Electrophoresis analysis.
Detailed Protocol for Direct Determination of Acecainide and Procainamide by CZE
This protocol is based on a method for the direct determination of procainamide (PA) and N-acetylprocainamide (NAPA) in pharmaceutical formulations and urine.[4]
-
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
-
-
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary, 43.5 cm total length (35.9 cm to detector) x 75 µm I.D.
-
Background Electrolyte: 0.05 M Phosphate buffer (pH 7.7 for urine samples).
-
Separation Voltage: 10 kV.
-
Temperature: Ambient.
-
Injection: Hydrodynamic injection.
-
Detection: UV detection.
-
-
Sample Preparation:
-
Pharmaceutical Formulations: Dissolve and dilute in the background electrolyte.
-
Urine: Dilute with the background electrolyte. No extraction or preconcentration steps are required.
-
Comparative Performance Data for the CZE Method [4]
| Parameter | Procainamide (PA) | Acecainide (NAPA) |
| Analysis Time | < 5 minutes | < 5 minutes |
| Limit of Detection (LOD) | 1.235 µg/mL | 0.359 µg/mL |
| Separation pH Range | 1.7 to 9.7 | 1.7 to 9.7 |
| Optimal pH (Urine Matrix) | 7.7 | 7.7 |
Statistical and Mechanistic Considerations
Mechanism of Separation and Method Causality
-
HPLC (Reversed-Phase): The separation of acecainide and procainamide on a C18 column is governed by their relative hydrophobicity. Procainamide, being more polar due to the primary aromatic amine, typically elutes earlier than the more hydrophobic N-acetylated acecainide. The choice of an acidic mobile phase with an organic modifier like methanol or acetonitrile ensures good peak shape and resolution by controlling the ionization of the analytes and interacting with the stationary phase.
-
Capillary Zone Electrophoresis: In CZE, the separation is based on the charge-to-size ratio of the analytes. At a pH above their pKa values, both procainamide and acecainide will be protonated and carry a positive charge, migrating towards the cathode. Differences in their effective charge and hydrodynamic radius will lead to their separation. The use of a phosphate buffer system provides good buffering capacity and maintains a stable pH for reproducible migration times.
Trustworthiness Through Self-Validating Protocols
The protocols described herein are designed to be self-validating through the inclusion of system suitability tests (SSTs). For HPLC, this includes monitoring parameters like theoretical plates, tailing factor, and resolution between acecainide and procainamide peaks. For CE, monitoring migration time stability and peak efficiency ensures the system is performing optimally. The USP monograph for procainamide hydrochloride provides detailed SST criteria that can be adapted for acecainide analysis.[3]
Conclusion for the Informed Researcher
Both HPLC and CZE are robust and reliable methods for the quantitative analysis of this compound.
-
HPLC is a highly versatile and widely available technique, with a wealth of established methods for the parent compound, procainamide, that can be readily adapted. The UHPLC-DAD method presented offers excellent sensitivity, precision, and accuracy for bioanalytical applications.
-
CZE provides a high-efficiency separation with simpler sample preparation, making it an attractive alternative, especially for cleaner matrices like pharmaceutical formulations and urine. Its lower operational cost and reduced solvent consumption also align with green chemistry principles.
The choice between these methods will depend on the specific requirements of the study. For therapeutic drug monitoring in complex biological matrices where high sensitivity is paramount, a validated UHPLC or LC-MS/MS method would be the preferred choice. For routine quality control of pharmaceutical preparations, the speed and simplicity of CZE may be advantageous. This guide provides the necessary foundational data and protocols to enable researchers to make an informed decision and to develop and validate a robust analytical method for this compound tailored to their specific needs.
References
Safety Operating Guide
Guide to the Proper Disposal of Acecainide Hydrochloride: A Protocol for Laboratory Professionals
As a key metabolite of the antiarrhythmic agent Procainamide, Acecainide Hydrochloride (also known as N-acetylprocainamide or NAPA) is a compound of significant interest in cardiovascular research.[1][2] Its handling and ultimate disposal demand a meticulous approach, grounded in a thorough understanding of its chemical properties and the regulatory landscape governing pharmaceutical waste. This guide provides the essential procedural framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
The core principle of pharmaceutical waste management is the prevention of environmental contamination and potential misuse.[3] Unused or expired pharmaceuticals can persist in the environment, leading to unforeseen ecological consequences.[3] Therefore, established protocols, guided by regulatory bodies like the U.S. Environmental Protection Agency (EPA), are not merely suggestions but mandatory practices for any research facility.[4][5]
Hazard Characterization and Waste Classification
The foundational step in any chemical disposal procedure is a comprehensive hazard assessment. According to its Safety Data Sheet (SDS), this compound is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4).[6][7] It may also cause irritation to the eyes, skin, and respiratory tract.[6] While this compound is not explicitly named on the EPA's "P" or "U" lists of acute hazardous wastes, its toxicological profile necessitates that it be managed as a hazardous chemical waste.[8][9]
The Resource Conservation and Recovery Act (RCRA) grants the EPA the authority to regulate hazardous waste from its generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[4] It is the generator's responsibility to determine if a waste is hazardous and to manage it accordingly.[10] Given the compound's known toxicity, the most prudent and compliant approach is to treat all this compound waste as hazardous.
Under no circumstances should this compound be disposed of down the drain or in regular trash. [8][11] The EPA has explicitly prohibited the "sewering" of any hazardous pharmaceutical waste to prevent the contamination of waterways.[12][13]
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate PPE. The rationale is to prevent accidental exposure through inhalation of dust, skin absorption, or eye contact.[6][10]
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from airborne dust particles and potential splashes.[14] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents direct skin contact and absorption of the compound.[14] |
| Respiratory Protection | NIOSH-approved respirator or dust mask (e.g., N95). | Required when handling the solid form to prevent inhalation of dust.[6][14] |
| Protective Clothing | Laboratory coat. | Protects skin and personal clothing from contamination.[14] |
Disposal Decision Workflow
The process of managing this compound waste from the point of generation to its final disposal can be visualized as a clear decision-making workflow. This ensures that all safety and regulatory steps are followed consistently.
Caption: Workflow for the compliant disposal of this compound waste.
Step-by-Step Disposal Protocol for Laboratory-Scale Waste
This protocol outlines the direct actions required for disposing of small quantities of this compound typically generated in a research setting.
Objective: To safely collect and store this compound waste for pickup by a certified disposal vendor.
Materials:
-
Designated hazardous waste container (leak-proof, with a secure lid)
-
Hazardous waste labels
-
Required PPE (see table above)
Procedure:
-
Segregation: At the point of generation, immediately segregate all waste contaminated with this compound. This includes:
-
Expired or unused solid compound.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves, wipes).[15]
-
Empty stock bottles (unless triple-rinsed, with the rinsate collected as hazardous waste).
-
-
Containerization:
-
Place all solid waste directly into a designated, rigid, and sealable hazardous waste container.[6]
-
For grossly contaminated items like gloves or wipes, place them in the same container.
-
Ensure the container is compatible with the waste and is kept closed except when adding waste.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents, listing "this compound" and any other chemical constituents. Do not use abbreviations.
-
Indicate the approximate concentration and quantity.
-
-
Accumulation:
-
Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be secure and clearly marked.
-
Follow your institution's specific guidelines regarding accumulation time limits and transfer to a central storage facility.
-
-
Disposal:
Spill Management and Surface Decontamination
Accidental spills must be managed promptly and safely to prevent exposure and contamination.
Spill Cleanup Protocol (Solid Compound):
-
Evacuate and Secure: Alert others in the area. If the spill is large or the dust is airborne, evacuate the immediate vicinity.
-
Don PPE: Wear all required PPE, including respiratory protection.[6]
-
Contain and Collect:
-
Decontaminate:
Routine Decontamination: The process of deactivation, decontamination, and cleaning is critical for any surface that may have come into contact with hazardous drugs. After handling this compound, all work surfaces (e.g., benchtops, fume hood surfaces) and reusable equipment (e.g., spatulas, glassware) should be thoroughly decontaminated.[18]
-
Decontamination: Wipe down surfaces and equipment with a suitable cleaning agent (e.g., germicidal detergent) to remove and transfer chemical residues to the disposable wipe.[18]
-
Cleaning: Follow the decontamination step with a cleaning process using soap and water to remove any remaining detergent residue.[18]
-
Disposal: All wipes and disposable materials used for decontamination must be placed in the hazardous waste container.[19]
By adhering to this comprehensive guide, researchers and laboratory professionals can manage and dispose of this compound waste with confidence, upholding the highest standards of scientific integrity, safety, and environmental stewardship.
References
- 1. N-Acetylprocainamide | C15H23N3O2 | CID 4342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acecainide - Wikipedia [en.wikipedia.org]
- 3. Pharmaceutical Waste - Office of Environmental Health and Safety [research.wayne.edu]
- 4. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 5. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. This compound | C15H24ClN3O2 | CID 71417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 9. epa.gov [epa.gov]
- 10. fishersci.com [fishersci.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ba.auburn.edu [ba.auburn.edu]
- 16. amlongroup.com [amlongroup.com]
- 17. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 18. apopc.asia [apopc.asia]
- 19. Training and Decontamination | Substance Use | CDC [cdc.gov]
Navigating the Safe Handling of Acecainide Hydrochloride: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. When handling active pharmaceutical ingredients (APIs) such as Acecainide Hydrochloride, a metabolite of the antiarrhythmic agent Procainamide, a thorough understanding of its potential hazards and the implementation of robust safety protocols are non-negotiable. This guide provides essential, in-depth information on the personal protective equipment (PPE) required for handling this compound, alongside detailed operational and disposal plans to ensure a safe and compliant laboratory environment.
Understanding the Risks: Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as being harmful if swallowed and may cause skin and eye irritation.[1] Its parent compound, Procainamide Hydrochloride, shares a similar hazard profile.[2][3][4] While not classified as a cytotoxic drug, it is considered a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH) and requires specific handling precautions to minimize occupational exposure.[5][6][7][8]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed | |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation | |
| Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | Warning | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE): Your First Line of Defense
A risk-based approach should be applied when selecting PPE for handling this compound. The level of protection will depend on the specific laboratory procedure being performed and the potential for generating dust or aerosols.
Hand Protection: Choosing the Right Gloves
-
For low-risk activities (e.g., handling sealed containers, weighing small quantities in a ventilated enclosure), a single pair of powder-free nitrile gloves is recommended.
-
For higher-risk activities (e.g., compounding, preparing solutions, potential for splashing), double gloving with two pairs of nitrile gloves provides an extra layer of protection.
Always inspect gloves for any signs of damage before use and change them immediately if they become contaminated.
Eye and Face Protection: Shielding from Splashes and Dust
To protect against eye irritation from dust particles or accidental splashes, appropriate eye and face protection is mandatory.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Higher-Risk Activities: Chemical splash goggles should be worn when there is a greater risk of splashing. For procedures with a high potential for aerosol generation or significant splashing, a face shield worn over safety glasses or goggles is recommended.
Respiratory Protection: Preventing Inhalation Exposure
The primary route of exposure to be controlled when handling powdered this compound is inhalation. The need for respiratory protection is determined by the potential for the material to become airborne.
-
For handling small quantities in a well-ventilated area or a chemical fume hood: Respiratory protection may not be required if engineering controls are adequate to keep airborne concentrations below established occupational exposure limits.
-
When handling larger quantities or if dust generation is likely: A NIOSH-approved N95 respirator is the minimum recommendation. For tasks with a higher potential for aerosol generation, a P100 respirator or a powered air-purifying respirator (PAPR) may be necessary.
A comprehensive respiratory protection program, including fit-testing and training, is essential when respirators are required.
Protective Clothing: Minimizing Skin Contact
A standard laboratory coat should be worn to protect street clothes and minimize skin exposure. For procedures with a higher risk of contamination, a disposable gown made of a low-permeability fabric is recommended. Lab coats and gowns should be removed before leaving the laboratory area.
Visualizing the PPE Selection Process
The following workflow diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for this compound.
Emergency Operational Plan: Responding to Spills and Exposures
A clear and practiced emergency plan is crucial for mitigating the consequences of accidental spills or exposures.
Spill Response
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate level of PPE as outlined in the high-risk category above.
-
Contain the Spill: For powdered spills, gently cover with absorbent pads. For liquid spills, use absorbent materials to contain the liquid.
-
Clean the Spill: Carefully collect the absorbed material and any contaminated debris. Place all materials in a sealed, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable laboratory detergent and water.
-
Dispose of Waste: Dispose of all contaminated materials as hazardous waste.
Exposure Response
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[2][5][6][11] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Provide the Safety Data Sheet (SDS) to the medical personnel.
Disposal Plan: Ensuring Compliant Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations. As a non-cytotoxic pharmaceutical, it should be disposed of as non-hazardous pharmaceutical waste, which typically requires incineration.[12][13] It is crucial to avoid disposing of this chemical down the drain, as this can lead to environmental contamination.[13]
Waste Segregation and Containerization
-
Designated Waste Container: Use a clearly labeled, leak-proof container specifically for non-hazardous pharmaceutical waste. These are often blue or white containers.[11]
-
Labeling: The container must be labeled as "Non-Hazardous Pharmaceutical Waste for Incineration" and should include the name of the chemical (this compound).
-
Waste Collection:
-
Place all unused or expired this compound into the designated waste container.
-
All disposable PPE (gloves, gowns, etc.) and other materials (e.g., weigh boats, contaminated wipes) that have come into contact with the chemical must also be placed in this container.
-
Final Disposal
Arrange for the collection and disposal of the non-hazardous pharmaceutical waste through a licensed and reputable waste management contractor. Ensure that they provide documentation of proper disposal, typically through incineration.
By adhering to these comprehensive safety and disposal protocols, researchers and laboratory personnel can confidently handle this compound, ensuring both personal safety and environmental responsibility.
References
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. terraform-20180423174453746800000001.s3.amazonaws.com [terraform-20180423174453746800000001.s3.amazonaws.com]
- 7. NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NIOSH List of Hazardous Drugs in Healthcare Settings, 2024| NIOSH | CDC [cdc.gov]
- 9. wellbefore.com [wellbefore.com]
- 10. gloves.com [gloves.com]
- 11. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 12. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 13. medprodisposal.com [medprodisposal.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
